molecular formula C21H31ClN2O B1669488 CP 376395 hydrochloride CAS No. 1013933-37-3

CP 376395 hydrochloride

Número de catálogo: B1669488
Número CAS: 1013933-37-3
Peso molecular: 362.9 g/mol
Clave InChI: UDIOZDHQQNYISB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CP 376395 hydrochloride is a potent and selective CRF-RI receptor antagonist (Ki value are 12 and >10000 nM for CRF-RI and CRF-RII receptors respectively).

Propiedades

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIOZDHQQNYISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058716
Record name 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013933-37-3
Record name 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of CP 376395 Hydrochloride as a CRF1 Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the physiological response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression, making the CRF1 receptor a key therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of CP 376395, detailing its binding characteristics, functional effects, and the experimental methodologies used for its characterization.

Mechanism of Action: CRF1 Receptor Antagonism

CP 376395 exerts its pharmacological effects by binding to and inhibiting the CRF1 receptor. It is characterized as a potent, selective, and brain-penetrable antagonist.[1][2] Notably, CP 376395 binds to an allosteric site on the CRF1 receptor, meaning it interacts with a site distinct from the binding site of the endogenous CRF ligand.[3][4] This allosteric interaction prevents the conformational changes in the receptor that are necessary for signal transduction upon CRF binding, thereby blocking the downstream signaling cascade.[5]

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR).[6] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in the stress response.[7] By blocking this initial activation step, CP 376395 effectively attenuates the entire signaling cascade.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Stress Response) CREB->Gene Modulates CP376395 CP 376395 CP376395->CRF1 Inhibits (Allosteric)

Caption: CRF1 Receptor Signaling Pathway and Inhibition by CP 376395.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Activity
ParameterReceptorValueSpeciesAssay TypeReference
Ki CRF112 nMHumanRadioligand Binding[1],[2],[3],[8]
Ki CRF2>10,000 nMHumanRadioligand Binding[1],[2],[3],[8]
Apparent Ki CRF112 nMHuman/RatAdenylate Cyclase[1],[2]

Table 1: In Vitro Pharmacological Profile of this compound.

In Vivo Efficacy
Animal ModelDosage (i.p.)EffectReference
Male B6 Mice10 - 20 mg/kgAttenuated water and food intake[1],[2]
Male B6 Mice10 - 20 mg/kgIncreased sucrose (B13894) intake[1],[2]
Male B6 Mice10 - 20 mg/kgAttenuated ethanol (B145695) intake[1],[2]
Rats20 mg/kg (in food)Prevented chronic stress-induced behavioral changes[9]

Table 2: Summary of In Vivo Effects of CP 376395.

Experimental Protocols

The characterization of this compound relies on standardized in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of CP 376395 for the CRF1 receptor.

Methodology:

  • Membrane Preparation:

    • Human CRF1 receptors are recombinantly expressed in a suitable cell line (e.g., CHO or HEK293 cells).

    • Cells are cultured to confluency, harvested, and then lysed in a hypotonic buffer.

    • The cell lysate is centrifuged to pellet the cell membranes containing the receptor. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding:

    • A constant concentration of a radiolabeled ligand that binds to the CRF1 receptor (e.g., [125I]sauvagine) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (CP 376395) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known CRF1 ligand.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane CRF1-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand ([125I]sauvagine) Radioligand->Incubation CP376395 CP 376395 (Varying Concentrations) CP376395->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for Radioligand Binding Assay.
Functional Adenylate Cyclase Assay

This assay measures the ability of a compound to inhibit the CRF-induced production of cAMP, providing a measure of its functional antagonist activity.

Objective: To determine the functional potency of CP 376395 as a CRF1 antagonist.

Methodology:

  • Cell Culture:

    • Cells expressing the CRF1 receptor (e.g., CHO-K1 or rat cerebral cortex tissue) are cultured and prepared.

  • Antagonist Pre-incubation:

    • Cells are pre-incubated with varying concentrations of CP 376395.

  • Agonist Stimulation:

    • A fixed concentration of a CRF1 agonist (e.g., ovine CRF) is added to stimulate the production of cAMP.

  • cAMP Measurement:

    • After a defined incubation period, the reaction is stopped, and the cells are lysed.

    • The intracellular concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based method.

  • Data Analysis:

    • The concentration of CP 376395 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. This value is often reported as the apparent Ki for functional antagonism.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells CRF1-expressing Cells Preincubation Pre-incubation with CP 376395 Cells->Preincubation Stimulation Stimulation with CRF Agonist Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF) Lysis->cAMP_Measurement IC50_Calc Determine IC50 (Apparent Ki) cAMP_Measurement->IC50_Calc

Caption: Workflow for Functional Adenylate Cyclase Assay.

Conclusion

This compound is a well-characterized CRF1 receptor antagonist with high potency and selectivity. Its mechanism of action involves allosteric inhibition of the CRF1 receptor, thereby blocking the Gs-protein-mediated signaling cascade that leads to cAMP production and the subsequent cellular stress response. The quantitative data from both in vitro and in vivo studies robustly support its profile as a specific CRF1 antagonist. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of CRF1 receptor antagonists as potential therapeutics for stress-related disorders.

References

The Allosteric Binding Site of CP-376395 Hydrochloride on the Corticotropin-Releasing Factor 1 (CRF1) Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric binding site of the potent and selective CRF1 receptor antagonist, CP-376395 hydrochloride. CP-376395 has been a critical tool in understanding the role of the CRF1 receptor in stress-related disorders. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate the binding mechanism, offering a comprehensive resource for researchers in the field of GPCR pharmacology and drug development.

Introduction to CP-376395 and the CRF1 Receptor

The Corticotropin-Releasing Factor 1 (CRF1) receptor, a class B G-protein coupled receptor (GPCR), is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Antagonism of the CRF1 receptor is a promising therapeutic strategy for stress-related disorders such as anxiety and depression.[2][3] CP-376395 is a non-peptide small molecule that acts as a potent and selective allosteric antagonist of the CRF1 receptor.[2][4] It does not compete with the endogenous peptide ligand for the orthosteric binding site but rather binds to a distinct, allosteric site within the transmembrane (TM) domain of the receptor.[5][6] This allosteric modulation inhibits receptor activation and subsequent downstream signaling.[5][7]

Quantitative Analysis of CP-376395 Binding and Function

The binding affinity and functional potency of CP-376395 have been characterized through various in vitro assays. The data presented below summarizes the key quantitative parameters of CP-376395's interaction with the CRF1 receptor.

ParameterValueReceptor TypeAssay TypeReference
Ki 12 nMHuman CRF1Radioligand Binding Assay[4]
Affinity >10,000 nMHuman CRF2Radioligand Binding Assay[4]
Functional Antagonism (apparent Ki) 12 nMHuman CRF1Adenylate Cyclase Activity[4]

The Allosteric Binding Site of CP-376395

The precise location of the allosteric binding site for CP-376395 within the transmembrane domain of the CRF1 receptor has been elucidated through X-ray crystallography and molecular dynamics simulations. The crystal structure of the human CRF1 receptor in complex with CP-376395 (PDB ID: 4K5Y) revealed a deep binding pocket.[5][8]

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues within the CRF1 receptor that are crucial for the binding of CP-376395. These residues form a complex network of interactions that stabilize the antagonist in its binding pocket.

Interacting ResidueLocationType of InteractionReference
Phe2033.44b TM3Hydrophobic[5]
Met2063.47b TM3Steric Hindrance for Escape[9]
His1993.40b TM3Second Energy Barrier for Escape[9]
Met2765.43b TM5Selectivity vs. CRF2R[5]
Leu2805.47b TM5Hydrophobic[5]
Asn2835.50b TM5Hydrogen Bond, Key Interaction[5][9]
Phe2845.51b TM5Hydrophobic[5]
Leu2875.54b TM5Hydrophobic[5]
Ile2905.57b TM5Hydrophobic[5]
Thr3166.42b TM6Hydrophobic[5]
Leu3196.45b TM6Hydrophobic[5]
Leu3206.46b TM6Hydrophobic[5]
Leu3236.49b TM6Hydrophobic, Steric Hindrance for Escape[5][9]
Gly3246.50b TM6Hydrophobic[5]
Tyr3276.53b TM6Hydrophobic[5]
Gln3557.49b TM7Second Energy Barrier for Escape[9]

Superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCRs.

Molecular Interactions

The binding of CP-376395 to the CRF1 receptor is primarily driven by hydrophobic interactions and a key hydrogen bond. The pyrimidine (B1678525) nitrogen of CP-376395 forms a hydrogen bond with the side chain of Asn2835.50b in TM5.[5] The aryloxy group of the ligand is situated within a hydrophobic pocket formed by residues from TM5 and TM6.[5] The exocyclic alkylamino moiety of CP-376395 also engages in hydrophobic interactions with residues in TM3, TM5, and TM6.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric binding of CP-376395 to the CRF1 receptor.

Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and information from studies involving CRF1 receptor antagonists.

Objective: To determine the binding affinity (Ki) of CP-376395 for the CRF1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CRF1 receptor.

  • [3H]CP-376395 (radioligand).

  • Unlabeled CP-376395 (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of binding buffer or unlabeled CP-376395 at various concentrations.

    • 50 µL of [3H]CP-376395 at a fixed concentration (typically at or below its Kd).

    • 100 µL of CRF1 receptor-containing membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of unlabeled CP-376395 that inhibits 50% of the specific binding of [3H]CP-376395 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Site-Directed Mutagenesis

This protocol outlines a general workflow for generating CRF1 receptor mutants to identify key binding residues for CP-376395.

Objective: To identify amino acid residues in the CRF1 receptor that are critical for CP-376395 binding.

Materials:

  • Plasmid DNA encoding the human CRF1 receptor.

  • Mutagenic primers containing the desired nucleotide changes.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • Mammalian cell line for expression (e.g., HEK293 or CHO cells).

  • Transfection reagent.

  • Cell culture reagents.

Procedure:

  • Primer Design: Design primers that introduce the desired amino acid substitution at the target site.

  • Mutagenesis PCR: Perform PCR using the CRF1 receptor plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, non-mutated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli for plasmid amplification.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation by DNA sequencing.

  • Transfection: Transfect the mutated CRF1 receptor plasmid into a suitable mammalian cell line.

  • Expression and Functional Characterization: After allowing for protein expression, prepare cell membranes and perform radioligand binding assays with [3H]CP-376395 to determine the binding affinity of the mutant receptor. A significant change in binding affinity compared to the wild-type receptor indicates that the mutated residue is important for CP-376395 binding.

CRF1 Receptor Expression and Purification for Structural Studies

This protocol is based on the methods described for the crystallization of the CRF1 receptor in complex with CP-376395.

Objective: To produce purified and stable CRF1 receptor-CP-376395 complex for structural studies.

Materials:

  • Baculovirus expression system (e.g., Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells).

  • Recombinant baculovirus encoding a stabilized construct of the human CRF1 receptor (e.g., with a T4 lysozyme (B549824) fusion in an intracellular loop).

  • CP-376395.

  • Detergents for membrane protein solubilization (e.g., dodecyl-β-D-maltoside (DDM)).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Size-exclusion chromatography column.

Procedure:

  • Protein Expression: Infect insect cells with the recombinant baculovirus and culture for a period to allow for receptor expression.

  • Membrane Preparation: Harvest the cells and prepare crude membranes by cell lysis and centrifugation.

  • Solubilization: Solubilize the membrane-bound receptor using a suitable detergent in the presence of CP-376395 to stabilize the receptor-ligand complex.

  • Affinity Chromatography: Purify the solubilized receptor-ligand complex using affinity chromatography based on an engineered tag (e.g., a polyhistidine tag).

  • Size-Exclusion Chromatography: Further purify the complex and assess its homogeneity using size-exclusion chromatography.

  • Concentration: Concentrate the purified protein to a level suitable for crystallization trials.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of CP-376395 on CRF1 receptor signaling.

Objective: To measure the ability of CP-376395 to inhibit CRF-stimulated cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

  • Corticotropin-releasing factor (CRF) or a related agonist.

  • CP-376395.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

  • Cell Plating: Seed CRF1 receptor-expressing cells into a multi-well plate and allow them to adhere.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CP-376395 for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a CRF agonist (typically the EC50 or EC80 concentration) to the wells and incubate for a time sufficient to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of CP-376395 to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Visualizations of Pathways and Workflows

Signaling Pathway of CRF1 Receptor and Inhibition by CP-376395

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF (Agonist) CRF1 CRF1 Receptor CRF->CRF1 Binds to orthosteric site G_protein Gαs Protein CRF1->G_protein Activates CRF1->G_protein Inhibits Activation CP376395 CP-376395 (Allosteric Antagonist) CP376395->CRF1 AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates Targets

Caption: CRF1 receptor signaling cascade and its allosteric inhibition by CP-376395.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare CRF1 Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - [3H]CP-376395 - Unlabeled CP-376395 (or buffer) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of CP-376395 using a radioligand binding assay.

Logical Relationship of Mutagenesis Studies

Mutagenesis_Logic cluster_wt Wild-Type CRF1R cluster_mut Mutant CRF1R wt_binding Measure Binding Affinity of CP-376395 (Baseline) comparison Compare Binding Affinities wt_binding->comparison mutagenesis Introduce Point Mutation in Putative Binding Site mut_binding Measure Binding Affinity of CP-376395 mutagenesis->mut_binding mut_binding->comparison conclusion Conclusion on Residue's Importance for Binding comparison->conclusion

Caption: Logical workflow for identifying key binding residues using site-directed mutagenesis.

Conclusion

CP-376395 hydrochloride serves as a cornerstone for understanding the allosteric modulation of the CRF1 receptor. The detailed characterization of its binding site, facilitated by a combination of structural biology, molecular modeling, and pharmacological assays, has provided invaluable insights into the mechanisms of CRF1 receptor antagonism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacology of the CRF1 receptor and to design novel allosteric modulators for the treatment of stress-related disorders.

References

Physicochemical Properties of CP-376395 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of CP-376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information herein is intended to support research, development, and application of this compound in a scientific setting.

Core Physicochemical Data

A summary of the key physicochemical properties of CP-376395 hydrochloride is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 362.94 g/mol
Molecular Formula C₂₁H₃₀N₂O · HCl
CAS Number 1013933-37-3
Solubility Water: Soluble to 50 mMDMSO: Soluble to 100 mM
Purity ≥98%
Storage Desiccate at room temperature.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard laboratory procedures and can be adapted for the specific analysis of CP-376395 hydrochloride.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for this determination.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation: A surplus of CP-376395 hydrochloride is added to a sealed, clear container (e.g., a glass vial) containing a known volume of the desired solvent (e.g., water, DMSO, or a relevant buffer system).

  • Equilibration: The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period to ensure equilibrium is achieved (typically 24-72 hours).

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not interact with the compound.

  • Quantification: The concentration of CP-376395 hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Reporting: The solubility is reported in units of mg/mL or molarity (M).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess CP-376395 HCl to solvent B Agitate at constant temperature (24-72h) A->B Shake-Flask C Centrifuge or filter to separate solid B->C Equilibrium D Analyze supernatant by HPLC C->D Saturated Solution G cluster_membrane Cell Membrane CRF1 CRF1 Receptor Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CRF CRF (Ligand) CRF->CRF1 Binds & Activates CP376395 CP-376395 HCl CP376395->CRF1 Binds & Blocks PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ACTH release) PKA->Response Phosphorylates Targets

An In-Depth Technical Guide to CP 376395 Hydrochloride: A Potent and Selective CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 376395 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). With a CAS number of 1013933-37-3, this small molecule has been instrumental in preclinical research aimed at understanding the role of the CRF system in stress-related disorders, including anxiety and depression. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo experimental data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the chemical name 2-(mesityloxy)-3,6-dimethyl-N-(pentan-3-yl)pyridin-4-amine hydrochloride, possesses the following properties:

PropertyValue
CAS Number 1013933-37-3[1][2]
Molecular Formula C₂₁H₃₀N₂O·HCl[1][2]
Molecular Weight 362.94 g/mol [1]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble in water (up to 50 mM) and DMSO (up to 100 mM)[3]
Storage Desiccate at room temperature[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the CRF1 receptor, binding at an allosteric site.[4][1][2] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.

Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression related to the stress response.[5][6][7]

This compound, by binding to an allosteric site on the CRF1 receptor, prevents the conformational changes necessary for G-protein coupling and subsequent signaling, thereby antagonizing CRF-induced adenylyl cyclase activation and cAMP production.[8][9][10]

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds G_protein Gs Protein (α, β, γ) CRF1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates CP376395 CP 376395 hydrochloride CP376395->CRF1 Allosteric Antagonism PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Stress Response) CREB->Gene Modulates

CRF1 Receptor Signaling Pathway and Antagonism by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

ParameterReceptorValueAssay TypeReference
Ki Human CRF112 nMRadioligand Binding Assay[1][9]
Ki Human CRF2>10,000 nMRadioligand Binding Assay[1][9]
IC₅₀ oCRF-stimulated adenylate cyclase12 nM (apparent Ki)Functional Assay (rat cerebral cortex & human CRF1 receptors)[8][9]

Table 2: In Vivo Efficacy in Animal Models

Animal ModelSpeciesDose RangeEffectReference
CRF-induced HPA axis activationRatNot specified (i.v.)Attenuation of ACTH and corticosterone (B1669441) release[1]
Drinking-in-the-dark (Binge alcohol consumption)Mouse10-20 mg/kg (i.p.)Attenuates water and food intake, increases sucrose (B13894) intake, attenuates ethanol (B145695) intake[8][9]
Elevated Plus Maze (Anxiety)RatNot specifiedAnxiolytic-like effects (inferred from CRF antagonism)[11]
Forced Swim Test (Depression)Rat/MouseNot specifiedAntidepressant-like effects (inferred from CRF antagonism)[12][13]

Experimental Protocols

In Vitro CRF1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the CRF1 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human CRF1 receptor.[14][15]

  • Radioligand: [¹²⁵I]Tyr⁰-sauvagine.[6][7][16]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Non-specific binding control: 1 µM unlabeled CRF.

  • This compound stock solution in DMSO.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]Tyr⁰-sauvagine (final concentration ~0.1-0.2 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of binding buffer instead of the compound. For non-specific binding, add 50 µL of 1 µM unlabeled CRF.

  • Add 50 µL of CRF1 receptor-expressing cell membranes (5-10 µg of protein) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - CRF1 Membranes - [¹²⁵I]Tyr⁰-sauvagine - CP 376395 dilutions - Buffers B Incubate in 96-well plate (RT, 2 hours) A->B C Rapid Filtration (separate bound from free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ and Ki determination) E->F

Workflow for CRF1 Receptor Radioligand Binding Assay.
Functional Adenylate Cyclase (cAMP) Assay

This protocol describes a method to assess the functional antagonism of the CRF1 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human CRF1 receptor.[5][17]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • CRF (ovine or human).

  • Forskolin (optional, for direct adenylyl cyclase stimulation).

  • This compound stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the CRF1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.[18]

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

  • Stimulate the cells with a sub-maximal concentration of CRF (e.g., EC₈₀) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Generate dose-response curves for the inhibition of CRF-stimulated cAMP production by this compound and calculate the IC₅₀ value.

cAMP_Assay_Workflow A Seed CRF1-HEK293 cells in 96-well plate B Pre-incubate with CP 376395 dilutions A->B C Stimulate with CRF B->C D Lyse cells C->D E Measure intracellular cAMP (e.g., HTRF, ELISA) D->E F Data Analysis (IC₅₀ determination) E->F

Workflow for Functional Adenylate Cyclase (cAMP) Assay.
In Vivo Assessment of HPA Axis Activation

This protocol outlines a general procedure for evaluating the effect of this compound on the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in rodents.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • This compound formulation for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline).

  • CRF for intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.

  • Anesthesia (if required for blood sampling).

  • Blood collection tubes with anticoagulant (e.g., EDTA).

  • Assay kits for measuring plasma ACTH and corticosterone (e.g., ELISA or RIA).

Procedure:

  • Acclimate the animals to the housing and handling conditions.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the stressor.

  • Induce HPA axis activation by administering CRF.[19][20]

  • Collect blood samples at various time points post-CRF administration (e.g., 15, 30, 60, and 120 minutes).

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Measure the plasma concentrations of ACTH and corticosterone using appropriate assay kits.

  • Analyze the data to determine the effect of this compound on the CRF-induced increase in ACTH and corticosterone levels.

HPA_Axis_Workflow A Animal Acclimation and Handling B Administer CP 376395 or Vehicle A->B C Induce Stress (CRF administration) B->C D Serial Blood Sampling C->D E Plasma Separation and Storage D->E F Measure ACTH and Corticosterone Levels E->F G Data Analysis F->G

Workflow for In Vivo Assessment of HPA Axis Activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in the central nervous system and its implications in stress-related pathologies. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for a wide range of preclinical studies. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and conducting experiments with this important CRF1 receptor antagonist. Further research with this compound and similar compounds will continue to enhance our understanding of the complex neurobiology of stress and may pave the way for the development of novel therapeutics for anxiety, depression, and other stress-related disorders.

References

Molecular weight and formula of CP 376395 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.

Core Compound Data

This compound is a non-peptide small molecule that has been instrumental in the study of the CRF system and its role in stress-related disorders.

PropertyValue
Molecular Formula C₂₁H₃₁ClN₂O
Molecular Weight 362.9 g/mol
Synonyms CP-376395 HCl, 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Mechanism of Action

This compound functions as a potent and selective antagonist of the CRF1 receptor. It exhibits high affinity for the CRF1 receptor, with Ki values typically around 12 nM, while showing significantly lower affinity for the CRF2 receptor (>10,000 nM), demonstrating its selectivity.

The primary mechanism of action for this compound is through allosteric modulation of the CRF1 receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous CRF peptide ligands. This allosteric binding inhibits the receptor's ability to undergo the conformational changes necessary for activation, even when the endogenous ligand is bound. This effectively blocks the downstream signaling cascades initiated by CRF1 receptor activation.

The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gs, Gi, and Gq, leading to the activation of various intracellular signaling pathways. By preventing receptor activation, this compound inhibits these downstream effects, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP) mediated by Gs-protein activation of adenylyl cyclase.

Signaling Pathways

The following diagrams illustrate the signaling pathway of the CRF1 receptor upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), and the inhibitory effect of this compound.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response Phosphorylates Targets

CRF1 Receptor Agonist Signaling Pathway

CRF1_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 CP376395 CP 376395 CP376395->CRF1 Allosteric Binding Gs Gs Blocked X CRF1->Blocked AC Adenylyl Cyclase cAMP cAMP PKA PKA Cellular_Response Cellular Response Blocked->Gs

Inhibition of CRF1 Signaling by CP 376395

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.

  • Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM unlabeled CRF).

  • Test Compound: this compound or other compounds to be tested.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration close to its Kd, e.g., 0.1-0.2 nM), and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

  • Membrane Addition: Add the CRF1 receptor-containing membrane preparation to each well to initiate the binding reaction. The final protein concentration should be optimized for a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Setup Set up reaction in 96-well plate: - Assay Buffer - Radioligand - Test Compound/Controls Start->Setup AddMembranes Add CRF1 Receptor Membranes Setup->AddMembranes Incubate Incubate at RT for 2 hours AddMembranes->Incubate Filter Filter through glass fiber plates Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol measures the ability of this compound to antagonize CRF-stimulated cAMP production in cells expressing the CRF1 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human CRF1 receptor.

  • Agonist: Corticotropin-releasing factor (CRF).

  • Antagonist: this compound.

  • Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well White Assay Plates.

Procedure:

  • Cell Plating: Seed the CRF1-expressing cells into 384-well white assay plates and grow to near confluency.

  • Antagonist Pre-incubation: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.

cAMP_Assay_Workflow Start Start PlateCells Plate CRF1-expressing cells in 384-well plates Start->PlateCells Preincubate Pre-incubate with This compound PlateCells->Preincubate Stimulate Stimulate with CRF (agonist) Preincubate->Stimulate Incubate Incubate at RT for 30 minutes Stimulate->Incubate Lyse Lyse cells and detect cAMP Incubate->Lyse Analyze Analyze data to determine IC50 Lyse->Analyze End End Analyze->End

cAMP Functional Assay Workflow

In-Depth Technical Guide: Selectivity of CP-376395 Hydrochloride for CRF1 over CRF2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of CP-376395 hydrochloride for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). This document details the quantitative binding affinity, the experimental protocols used to determine this selectivity, and the relevant receptor signaling pathways.

Core Findings: High Selectivity of CP-376395 for CRF1

CP-376395 hydrochloride is a potent and highly selective antagonist of the CRF1 receptor.[1][2][3] Its selectivity is demonstrated by a significant difference in its binding affinity (Ki) for the two receptor subtypes.

Quantitative Data Summary

The binding affinity of CP-376395 hydrochloride for human CRF1 and CRF2 receptors is summarized in the table below. The data clearly illustrates the compound's profound selectivity for CRF1.

Receptor SubtypeLigandBinding Affinity (Ki)
Human CRF1CP-376395 hydrochloride12 nM
Human CRF2CP-376395 hydrochloride>10,000 nM

This pronounced difference in binding affinity, with a Ki value for CRF1 that is over 800-fold lower than for CRF2, underscores the high selectivity of CP-376395 hydrochloride.

Experimental Protocols

The determination of the binding affinity and functional activity of CP-376395 hydrochloride at CRF receptors involves two primary experimental approaches: radioligand binding assays and functional adenylate cyclase assays.

Radioligand Binding Assay for CRF1 and CRF2

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of CP-376395 hydrochloride for the CRF1 and CRF2 receptors.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing either human CRF1 or human CRF2 receptors.

  • Radioligand: [¹²⁵I]-Sauvagine, a high-affinity peptide agonist for both CRF1 and CRF2 receptors.

  • Test Compound: CP-376395 hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor agonist (e.g., 1 µM rat/human CRF).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Sauvagine (typically at or below its Kd value), and varying concentrations of CP-376395 hydrochloride.

  • Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/C filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of CP-376395 hydrochloride that inhibits 50% of the specific binding of [¹²⁵I]-Sauvagine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Adenylate Cyclase Assay

This assay measures the ability of an antagonist to block the agonist-induced activation of a Gs-coupled receptor, in this case, the CRF1 receptor, by measuring the production of cyclic AMP (cAMP).

Objective: To determine the functional antagonist activity of CP-376395 hydrochloride at the CRF1 receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human CRF1 receptor.

  • Agonist: Ovine CRF (oCRF).

  • Antagonist: CP-376395 hydrochloride.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

Procedure:

  • Cell Culture: Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of CP-376395 hydrochloride for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of oCRF (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of CP-376395 hydrochloride that inhibits 50% of the oCRF-stimulated cAMP production (IC50) is determined. This provides a measure of the functional antagonist potency of the compound.

Signaling Pathways and Experimental Workflow

CRF Receptor Signaling Pathways

Both CRF1 and CRF2 receptors are Class B G-protein coupled receptors (GPCRs).[4] Their primary signaling cascade involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] However, evidence also suggests potential coupling to other G-proteins, such as Gq and Gi, which can activate alternative signaling pathways.

CRF1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF / Urocortin CRF1 CRF1 Receptor CRF->CRF1 Gs Gs CRF1->Gs Primary Gq Gq CRF1->Gq Alternative Gi Gi CRF1->Gi Alternative AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates Inhibition_AC Inhibition of Adenylyl Cyclase Gi->Inhibition_AC Inhibits cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates PKC->Cellular_Response Ca_release->Cellular_Response

Caption: CRF1 Receptor Signaling Pathways

CRF2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Urocortin Urocortin II / III CRF2 CRF2 Receptor Urocortin->CRF2 Gs Gs CRF2->Gs Primary AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiolysis, Appetite Regulation) PKA->Cellular_Response

Caption: CRF2 Receptor Signaling Pathway

Experimental Workflow for Determining Receptor Selectivity

The logical flow of experiments to establish the selectivity of a compound like CP-376395 hydrochloride is depicted below.

Experimental_Workflow Start Start: Synthesize Test Compound (CP-376395 hydrochloride) Binding_Assay Radioligand Binding Assay Start->Binding_Assay CRF1_Binding CRF1 Receptor Binding Binding_Assay->CRF1_Binding CRF2_Binding CRF2 Receptor Binding Binding_Assay->CRF2_Binding Calculate_Ki Calculate Ki values CRF1_Binding->Calculate_Ki CRF2_Binding->Calculate_Ki Compare_Ki Compare Ki values (CRF1 vs. CRF2) Calculate_Ki->Compare_Ki Functional_Assay Functional Assay (Adenylyl Cyclase) Compare_Ki->Functional_Assay If Selective CRF1_Functional CRF1 Receptor Functional Antagonism Functional_Assay->CRF1_Functional Calculate_IC50 Calculate IC50 value CRF1_Functional->Calculate_IC50 Conclusion Conclusion: High Selectivity for CRF1 over CRF2 Calculate_IC50->Conclusion

Caption: Experimental Workflow

References

CP 376395 Hydrochloride: A Technical Guide for Investigating the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, as a research tool for the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound and the HPA Axis

The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety, depression, and post-traumatic stress disorder. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis cascade. When released from the hypothalamus, CRF binds to the CRF1 receptor in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.

This compound is a small molecule, non-peptide antagonist that selectively binds to and inhibits the CRF1 receptor.[1][2][3] Its ability to penetrate the brain and its high affinity for the CRF1 receptor make it a valuable tool for dissecting the role of the CRF system in HPA axis function and in the pathophysiology of stress-related disorders.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the CRF1 receptor.

ParameterValueSpecies/SystemReference
Ki for CRF1 Receptor 12 nMHuman[2][3][4]
Ki for CRF2 Receptor >10000 nMHuman[2][3][4]
In Vivo Efficacy Attenuates H2O and food intakeMale B6 mice[4]
Dosage (In Vivo) 10-20 mg/kg (i.p.)Male B6 mice[4]

Mechanism of Action: CRF1 Receptor Antagonism

This compound exerts its effects by acting as a negative allosteric modulator of the CRF1 receptor.[3] It binds to a site on the receptor distinct from the CRF binding site, thereby preventing the conformational changes necessary for receptor activation upon CRF binding. This blockade of CRF1 receptor signaling in the anterior pituitary leads to a reduction in ACTH secretion and, consequently, a dampening of the downstream stress-induced release of glucocorticoids.

HPA_Axis_and_CP376395 cluster_pituitary Anterior Pituitary Interaction Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + CRF CRF Hypothalamus->CRF releases AnteriorPituitary Anterior Pituitary CRF1R CRF1 Receptor CRF->CRF1R binds to ACTH ACTH AnteriorPituitary->ACTH releases CRF1R->ACTH stimulates release of CP376395 CP 376395 Hydrochloride CP376395->CRF1R blocks AdrenalCortex Adrenal Cortex ACTH->AdrenalCortex stimulates Glucocorticoids Glucocorticoids (e.g., Corticosterone) AdrenalCortex->Glucocorticoids releases TargetTissues Target Tissues Glucocorticoids->TargetTissues act on Glucocorticoids->NegativeFeedback1 inhibits Glucocorticoids->NegativeFeedback2 inhibits

Caption: Signaling pathway of the HPA axis and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate the HPA axis.

Assessment of Basal and Stress-Induced Corticosterone Levels

This protocol is designed to evaluate the effect of this compound on both basal and stress-induced HPA axis activity by measuring plasma corticosterone levels in rodents.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 5% Cremophor in saline)

  • Male B6 mice (or other appropriate rodent model)

  • Restraint stress device

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Corticosterone ELISA kit or RIA kit

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Handle animals daily to minimize handling-induced stress.

  • Drug Administration:

    • Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).

    • Administer this compound (e.g., 10-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Basal Blood Collection: At a specific time point post-injection (e.g., 60 minutes), collect a blood sample from the tail vein or other appropriate site to measure basal corticosterone levels.

  • Stress Induction: Immediately following the basal blood draw, subject the animals to a stressor, such as 30 minutes of restraint stress.

  • Stress-Induced Blood Collection: Immediately after the stress period, collect a second blood sample to measure stress-induced corticosterone levels.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Corticosterone Measurement: Analyze the plasma samples for corticosterone concentration using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the corticosterone levels between the vehicle-treated and this compound-treated groups for both basal and stress conditions using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Divide into Groups (Vehicle vs. CP 376395) Acclimation->Grouping DrugAdmin Drug Administration (i.p. injection) Grouping->DrugAdmin Wait Wait (e.g., 60 min) DrugAdmin->Wait BasalSample Basal Blood Sample Collection Wait->BasalSample Stress Stress Induction (e.g., 30 min restraint) BasalSample->Stress StressSample Stress Blood Sample Collection Stress->StressSample PlasmaSep Plasma Separation (Centrifugation) StressSample->PlasmaSep CORT_Analysis Corticosterone Analysis (ELISA/RIA) PlasmaSep->CORT_Analysis DataAnalysis Data Analysis and Comparison CORT_Analysis->DataAnalysis End End DataAnalysis->End Logical_Relationship CP376395 CP 376395 Hydrochloride CRF1R_Block Blockade of CRF1 Receptors in Anterior Pituitary CP376395->CRF1R_Block leads to ACTH_Reduction Reduced ACTH Secretion CRF1R_Block->ACTH_Reduction results in CORT_Reduction Decreased Stress-Induced Glucocorticoid Release ACTH_Reduction->CORT_Reduction causes HPA_Modulation Modulation of HPA Axis Activity CORT_Reduction->HPA_Modulation enables

References

In Vitro Characterization of CP-376395 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 hydrochloride is a potent and selective non-peptidic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a class B G-protein coupled receptor, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This document provides a detailed overview of the initial in vitro characterization of CP-376395 hydrochloride, summarizing its binding affinity and functional antagonism at the CRF1 receptor. The experimental protocols for the key assays are also detailed to enable replication and further investigation.

Quantitative Pharmacological Data

The in vitro pharmacological profile of CP-376395 hydrochloride is characterized by its high affinity and selectivity for the human CRF1 receptor. The key quantitative parameters are summarized in the table below.

ParameterReceptorValueReference
Binding Affinity (Ki) Human CRF112 nM[1][2][3][4]
Human CRF2>10,000 nM[1][2][3][4]
Functional Antagonism (apparent Ki) Human CRF1 (oCRF-stimulated adenylate cyclase activity)12 nM[1][5]
Selectivity CRF1 vs. CRF2>800-fold[Calculated from Ki values]

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize CP-376395 hydrochloride.

Radioligand Binding Assay for CRF1 and CRF2 Receptors

This assay determines the binding affinity (Ki) of CP-376395 hydrochloride for the CRF1 and CRF2 receptors through competitive displacement of a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from a stable cell line expressing either human CRF1 or CRF2 receptors (e.g., HEK293 cells).
  • Radioligand: A suitable high-affinity radioligand for CRF receptors, such as [125I]Tyr0-Sauvagine or [3H]-Antalarmin.
  • CP-376395 Hydrochloride: Stock solution of known concentration.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 1 µM Antalarmin).
  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation:
  • Culture cells expressing the target receptor to a high density.
  • Harvest cells and homogenize in ice-cold lysis buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .
  • Assay Setup:
  • In a 96-well plate, add the following to each well in triplicate:
  • Assay Buffer
  • Cell membranes (10-20 µg protein)
  • Radioligand (at a concentration close to its Kd)
  • Increasing concentrations of CP-376395 hydrochloride (e.g., 0.1 nM to 10 µM) or vehicle for total binding, or the non-specific binding control.
  • Incubation:
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
  • Filtration:
  • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Quantification:
  • Place the filters in scintillation vials with scintillation fluid.
  • Measure the radioactivity in each vial using a scintillation counter.
  • Data Analysis:
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the CP-376395 hydrochloride concentration.
  • Determine the IC50 value (the concentration of CP-376395 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: CRF-Stimulated Adenylate Cyclase Activity

This assay measures the ability of CP-376395 hydrochloride to inhibit the CRF-induced production of cyclic AMP (cAMP), a key second messenger in the CRF1 receptor signaling pathway.

1. Materials:

  • Cells: A stable cell line expressing the human CRF1 receptor (e.g., HEK293 cells).
  • CRF Agonist: Ovine CRF (oCRF) or human CRF.
  • CP-376395 Hydrochloride: Stock solution of known concentration.
  • Assay Medium: e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or HTRF-based).

2. Procedure:

  • Cell Plating:
  • Seed the CRF1-expressing cells into a 96-well plate and allow them to adhere overnight.
  • Pre-incubation with Antagonist:
  • Wash the cells with assay medium.
  • Pre-incubate the cells with increasing concentrations of CP-376395 hydrochloride or vehicle for a defined period (e.g., 30 minutes).
  • Agonist Stimulation:
  • Add a fixed concentration of the CRF agonist (e.g., oCRF at its EC80 concentration) to the wells.
  • Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
  • Cell Lysis and cAMP Quantification:
  • Lyse the cells according to the cAMP assay kit protocol.
  • Measure the intracellular cAMP concentration using the chosen assay method.
  • Data Analysis:
  • Plot the cAMP concentration against the logarithm of the CP-376395 hydrochloride concentration.
  • Determine the IC50 value from the resulting dose-response curve.
  • Calculate the apparent Ki value using the Cheng-Prusoff equation or a similar pharmacological model for functional antagonism.

Visualizations

Signaling Pathway of CRF1 Receptor and Antagonism by CP-376395

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to CP376395 CP-376395 CP376395->CRF1R Blocks G_protein G Protein (Gs) CRF1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: CRF1 receptor signaling cascade and the inhibitory action of CP-376395.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (from CRF1/2 expressing cells) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, CP-376395) membrane_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Filtration & Washing (separate bound from free radioligand) incubation->filtration counting Scintillation Counting (quantify radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis end End analysis->end

Caption: Workflow for determining the binding affinity of CP-376395.

Experimental Workflow for Adenylate Cyclase Functional Assay

Adenylate_Cyclase_Workflow start Start cell_plating Plate CRF1-expressing Cells start->cell_plating pre_incubation Pre-incubate with CP-376395 cell_plating->pre_incubation agonist_stimulation Stimulate with CRF Agonist pre_incubation->agonist_stimulation lysis_quantification Cell Lysis & cAMP Quantification agonist_stimulation->lysis_quantification analysis Data Analysis (IC50 -> apparent Ki calculation) lysis_quantification->analysis end End analysis->end

Caption: Workflow for assessing the functional antagonism of CP-376395.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CP 376395 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] As a brain-penetrable and orally active compound, it serves as a valuable tool for investigating the role of the CRF1 system in stress-related disorders, including anxiety, depression, and substance abuse.[1][2][3] These application notes provide detailed protocols for in vivo experiments designed to characterize the pharmacological effects of this compound.

Mechanism of Action:

This compound exerts its effects by binding to and inhibiting the CRF1 receptor, thereby blocking the actions of its endogenous ligands, corticotropin-releasing factor (CRF) and urocortins. The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that mediates the body's response to stress. By antagonizing the CRF1 receptor, CP 376395 can attenuate the physiological and behavioral consequences of stress.

Data Presentation

Physicochemical and In Vitro Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₃₀N₂O・HCl
Molecular Weight 362.94 g/mol
CRF1 Receptor Binding Affinity (Ki) 12 nM[1][2][3]
CRF2 Receptor Binding Affinity (Ki) >10000 nM[1][2][3]
Solubility Soluble to 50 mM in water and 100 mM in DMSO
In Vivo Experimental Parameters
ParameterDescriptionReference
Animal Model Male B6 mice[1][4]
Dosage Range 10-20 mg/kg[1][4]
Route of Administration Intraperitoneal (i.p.) injection[1][4]
Vehicle for Injection 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Pharmacokinetic and Toxicological Profile (Rodents)
ParameterValueReference
Oral Bioavailability Orally active, specific bioavailability data not available.[1][2]
Cmax Data not available.
Half-life (t1/2) Data not available.
LD50 Data not available.

Experimental Protocols

Evaluation of this compound in a Model of Binge-Like Alcohol Consumption ("Drinking-in-the-Dark")

This protocol is designed to assess the effect of this compound on voluntary ethanol (B145695) consumption in mice.

Materials:

  • This compound

  • Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • 20% (v/v) ethanol solution in tap water

  • Male C57BL/6J mice

  • Standard mouse housing with individual cages

  • Drinking bottles with sipper tubes

Procedure:

  • Animal Habituation: House mice individually for at least one week before the start of the experiment. Maintain a 12:12 hour light/dark cycle.

  • "Drinking-in-the-Dark" Paradigm:

    • Three hours into the dark cycle, replace the water bottle with a bottle containing a 20% ethanol solution.

    • Allow access to the ethanol solution for 2 hours for the first three days of the paradigm.

    • On the fourth day, extend the access period to 4 hours.

  • Drug Administration:

    • On the fourth day of the paradigm, 30 minutes before the introduction of the ethanol solution, administer this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection:

    • At the end of the 4-hour access period, measure the volume of ethanol solution consumed.

    • Calculate the ethanol intake in g/kg of body weight.

    • Also, measure water and food consumption during the session.

  • Data Analysis: Compare the ethanol, water, and food intake between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Assessment of Anxiolytic-Like Effects using the Elevated Plus-Maze (EPM) Test

This protocol outlines a procedure to evaluate the potential anxiolytic effects of this compound.

Materials:

  • This compound

  • Vehicle solution

  • Elevated plus-maze apparatus

  • Video tracking software

  • Male mice or rats

Procedure:

  • Animal Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before the EPM test.

  • EPM Test:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5-10 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Collection:

    • Using video tracking software, quantify the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group. Total distance traveled can be used as a measure of general locomotor activity.

Investigation of Effects on Locomotor Activity and Anxiety-Like Behavior in the Open-Field Test

This protocol is used to assess the impact of this compound on general locomotor activity and anxiety-related exploratory behavior.

Materials:

  • This compound

  • Vehicle solution

  • Open-field arena

  • Video tracking software

  • Male mice or rats

Procedure:

  • Animal Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the open-field arena.

  • Open-Field Test:

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).

    • Record the session with an overhead video camera.

  • Data Collection:

    • Analyze the video recording to measure:

      • Total distance traveled.

      • Time spent in the center of the arena.

      • Time spent in the periphery of the arena.

      • Number of entries into the center zone.

      • Rearing frequency.

  • Data Analysis: A decrease in the total distance traveled may indicate sedative effects. An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.

Suggested Protocol for Examining the Effect on HPA Axis Activation

This protocol provides a framework for investigating the ability of this compound to attenuate a stress-induced increase in HPA axis hormones.

Materials:

  • This compound

  • Vehicle solution

  • Corticotropin-Releasing Factor (CRF) or a stressor (e.g., restraint stress)

  • Blood collection supplies (e.g., microcentrifuge tubes with EDTA)

  • Corticosterone (B1669441) and/or ACTH ELISA kits

  • Male mice or rats

Procedure:

  • Animal Habituation: Acclimate animals to the experimental conditions.

  • Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle. The timing of administration should be determined based on the expected time to peak plasma concentration (if known) or typically 30-60 minutes before the stressor.

  • HPA Axis Stimulation:

    • CRF Challenge: Administer a submaximal dose of CRF (intraperitoneally or intracerebroventricularly) to stimulate the HPA axis.

    • Stress Challenge: Subject the animals to a standardized stressor, such as 30 minutes of restraint stress.

  • Blood Sampling:

    • At the time of expected peak corticosterone/ACTH response (e.g., 15-30 minutes after CRF injection or at the end of the restraint period), collect a blood sample via a suitable method (e.g., tail-nick, retro-orbital, or terminal cardiac puncture).

    • Collect a baseline blood sample from a separate group of animals not subjected to the stressor.

  • Hormone Measurement:

    • Centrifuge the blood samples to separate the plasma.

    • Measure plasma corticosterone and/or ACTH concentrations using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the hormone levels between the different treatment groups (Vehicle + No Stress, Vehicle + Stress, CP 376395 + Stress) to determine if the compound attenuates the stress-induced rise in HPA axis hormones.

Visualizations

Signaling Pathway of CRF1 Receptor

CRF1_Signaling_Pathway CRF CRF / Urocortins CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds G_alpha_s Gαs CRF1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., pro-opiomelanocortin) CREB->Gene_Expression Regulates ACTH_Release ACTH Release Gene_Expression->ACTH_Release Leads to CP376395 CP 376395 HCl CP376395->CRF1R Antagonizes

Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of this compound.

Experimental Workflow for the "Drinking-in-the-Dark" Model

DID_Workflow start Start habituation Individual Housing & Habituation (1 week) start->habituation did_days_1_3 DID Days 1-3: 2-hour access to 20% Ethanol (3 hours into dark cycle) habituation->did_days_1_3 did_day_4 DID Day 4 did_days_1_3->did_day_4 drug_admin Administer CP 376395 HCl (10-20 mg/kg, i.p.) or Vehicle did_day_4->drug_admin ethanol_access 4-hour access to 20% Ethanol drug_admin->ethanol_access 30 min post-injection data_collection Measure Ethanol, Water, and Food Intake ethanol_access->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for the "Drinking-in-the-Dark" protocol.

Experimental Workflow for the Elevated Plus-Maze Test

EPM_Workflow start Start habituation Acclimate Animal to Testing Room (30-60 min) start->habituation drug_admin Administer CP 376395 HCl (10-20 mg/kg, i.p.) or Vehicle habituation->drug_admin epm_test Place Animal in EPM (5-10 min test) drug_admin->epm_test 30 min post-injection data_collection Record and Analyze Video: Time in arms, entries, distance epm_test->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for the Elevated Plus-Maze test.

References

Application Notes and Protocols for Intraperitoneal Administration of CP 376395 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating physiological and behavioral responses to stress. Antagonism of this receptor is a significant area of research for the development of treatments for anxiety, depression, and other stress-related disorders.[1][4][5] Intraperitoneal (IP) administration in mouse models is a common and effective route for preclinical evaluation of compounds like this compound. This document provides detailed application notes and protocols for its use in mice.

Mechanism of Action

This compound is a non-peptide small molecule that acts as a potent and selective antagonist at the CRF1 receptor. It has been shown to have a high affinity for the CRF1 receptor with a Ki value of 12 nM, while exhibiting significantly lower affinity for the CRF2 receptor (>10000 nM).[2] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This antagonism effectively attenuates the physiological responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequent corticosterone (B1669441) production from the adrenal glands.

Quantitative Data Summary

The following tables summarize key in vitro binding affinities and reported in vivo dosages for this compound and a similar CRF1 receptor antagonist administered intraperitoneally in mice.

Table 1: In Vitro Receptor Binding Affinity of CP 376395

ReceptorKi (nM)
CRF112[2]
CRF2>10000[2]

Table 2: Reported Intraperitoneal Dosages of CRF1 Receptor Antagonists in Mice

CompoundDose (mg/kg)Mouse StrainObserved EffectsReference
CP 37639510-20Male B6Attenuated water and food intake, increased sucrose (B13894) intake, and attenuated EtOH intake.[1][3]Giardino WJ, et al. (2013)
CP-154,5265, 10, 20Male DBA/2JBlocked the expression of ethanol-induced locomotor sensitization at 10 and 20 mg/kg.[6]Finn DA, et al. (2007)
Crinecerfont20Male C57BL/6JReversed the behavioral effects of unpredictable chronic mild stress (UCMS) and improved HPA axis negative feedback.[4]Gounarides JS, et al. (2020)

Experimental Protocols

Protocol 1: General Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal administration of substances to mice and is adapted from established guidelines.[4][5][6][7][8]

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline, 5% DMSO/5% Cremophor in sterile water)

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Gauze pads

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final concentration with a sterile vehicle. The final concentration should be such that the desired dose can be administered in a volume of less than 10 ml/kg.[7]

    • Ensure the solution is homogenous and free of precipitates. Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[4]

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse to immobilize it and expose the abdomen. The "scruff" technique is commonly used, where the loose skin over the shoulders is grasped firmly.[5]

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.[9]

  • Injection Site and Administration:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][5]

    • Disinfect the injection site with a gauze pad soaked in 70% ethanol.[5]

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[4]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5]

    • If no fluid is aspirated, slowly and steadily inject the solution into the peritoneal cavity.

    • Withdraw the needle swiftly and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the mouse for several minutes post-injection for any signs of distress, bleeding at the injection site, or adverse reactions.

    • Monitor the animals according to the experimental protocol for the desired outcomes.

Protocol 2: Evaluation of the Effect of this compound on the HPA Axis

This protocol provides a framework for assessing the impact of this compound on the HPA axis by measuring plasma corticosterone levels following a stressor.

Materials:

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

  • Restraint stress device (e.g., conical tube)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Corticosterone ELISA kit

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the housing conditions for at least one week before the experiment.

    • Randomly assign mice to experimental groups (e.g., Vehicle + No Stress, CP 376395 + No Stress, Vehicle + Stress, CP 376395 + Stress).

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal injection at the desired dose and time point before the stressor. A common pretreatment time is 30 minutes.

  • Stress Induction:

    • For the stress groups, place the mice in a restraint device for a specified duration (e.g., 30 minutes).

  • Blood Collection:

    • At the end of the stress period (and at the equivalent time for non-stressed groups), collect blood samples via a suitable method (e.g., tail-nick, retro-orbital bleed, or terminal cardiac puncture under anesthesia).

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Separation and Corticosterone Measurement:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.

    • Measure corticosterone concentrations in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Analyze the corticosterone data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on basal and stress-induced corticosterone levels.

Visualizations

Signaling Pathway of CRF1 Receptor

CRF1_Signaling_Pathway CRF CRF CP376395 CP 376395 Hydrochloride CRF1R CRF1 Receptor (GPCR) CRF->CRF1R CP376395->CRF1R G_alpha_s Gαs CRF1R->G_alpha_s G_alpha_q Gαq CRF1R->G_alpha_q ERK_MAPK ERK-MAP Kinase Cascade CRF1R->ERK_MAPK AC Adenylyl Cyclase (AC) G_alpha_s->AC PLC Phospholipase C (PLC) G_alpha_q->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC PKC->Cellular_Response ERK_MAPK->Cellular_Response

Caption: CRF1 receptor signaling pathway and antagonism by CP 376395.

Experimental Workflow for HPA Axis Evaluation

HPA_Axis_Workflow start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation grouping Randomly Assign to Experimental Groups acclimation->grouping drug_admin IP Administration: CP 376395 or Vehicle grouping->drug_admin stress Stress Induction (e.g., 30 min restraint) drug_admin->stress no_stress No Stress Control drug_admin->no_stress blood_collection Blood Collection stress->blood_collection no_stress->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep corticosterone_assay Corticosterone Measurement (ELISA) plasma_sep->corticosterone_assay data_analysis Data Analysis corticosterone_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating HPA axis response to CP 376395.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of CP 376395 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, in preclinical behavioral research. This document includes recommended dosage, experimental protocols for common behavioral assays, and an overview of the underlying signaling pathways.

Introduction

This compound is a brain-penetrable, selective antagonist of the CRF1 receptor.[1][2] The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system, particularly through the CRF1 receptor, has been implicated in the pathophysiology of anxiety, depression, and other stress-related disorders. As a CRF1 receptor antagonist, this compound is a valuable tool for investigating the role of the CRF system in these conditions and for the preclinical assessment of potential therapeutic agents.

Mechanism of Action

This compound acts as a potent and selective antagonist at the CRF1 receptor, with a reported Ki value of 12 nM for the human CRF1 receptor and over 1000-fold selectivity against the CRF2 receptor (>10000 nM).[1][2] It functions by blocking the downstream signaling cascades initiated by the binding of CRF to its receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins, leading to the activation of several intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] However, evidence also suggests that the CRF1 receptor can signal through Gq, activating Phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, as well as through Gi, which can modulate the ERK/MAPK and Akt signaling pathways.[3][4][5]

Data Presentation: Recommended Dosage

The following table summarizes the recommended dosage of this compound based on available preclinical studies. It is important to note that optimal dosage may vary depending on the animal model, specific behavioral assay, and experimental conditions. Therefore, it is highly recommended that researchers conduct dose-response studies to determine the most effective dose for their specific application.

Animal ModelRoute of AdministrationDosage RangeBehavioral AssayObserved EffectsReference
Male B6 MiceIntraperitoneal (i.p.)10 - 20 mg/kgDrinking-in-the-dark (Alcohol Intake)Dose-dependently attenuated H2O and food intake, increased sucrose (B13894) intake, and attenuated EtOH intake.[2]
RatsIntra-VTA microinfusionNot specifiedReinstatement of Cocaine SeekingBlocked reinstatement following intra-VTA CRF or footshock.[6]

Note: While direct evidence for the use of this compound in classic anxiety and depression models like the Elevated Plus Maze or Forced Swim Test is limited in the public domain, studies with other selective CRF1 receptor antagonists such as R121919 and DMP904 have demonstrated anxiolytic-like effects in models like the defensive withdrawal test and elevated plus maze in rats at doses ranging from 1 to 30 mg/kg (p.o.).[7][8] This suggests that a similar dose range for this compound, adjusted for intraperitoneal administration and species, may be a reasonable starting point for such studies.

Experimental Protocols

The following are generalized protocols for common behavioral assays used to assess anxiety and depression-like behaviors. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Video tracking system and software

  • This compound solution

  • Vehicle solution (e.g., saline, DMSO/Tween/saline mixture)

  • Experimental animals (mice or rats)

Procedure:

  • Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the animals 30-60 minutes prior to testing.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Test: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Record the animal's behavior for a 5-minute session using a video tracking system.

  • Data Analysis: Key parameters to analyze include:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Depression-Like Behavior

The FST is a commonly used behavioral despair model to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation.

Materials:

  • Cylindrical container filled with water

  • Video camera for recording

  • This compound solution

  • Vehicle solution

  • Experimental animals (mice or rats)

Procedure:

  • Pre-test (Day 1): Place the animal in the water-filled cylinder for a 15-minute session. This pre-exposure serves to induce a state of behavioral despair.

  • Drug Administration: On Day 2, administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.

  • Test (Day 2): Place the animal back into the water-filled cylinder for a 5 or 6-minute test session.[9]

  • Recording: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of motion, with the animal making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Chronic Unpredictable Stress (CUS) Model for Depression-Like Behavior

The CUS model is a more translationally relevant model of depression that involves exposing animals to a series of mild, unpredictable stressors over a prolonged period.

Procedure:

  • Stress Regimen: For a period of 2-4 weeks, expose animals to a variable sequence of mild stressors daily. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Wet bedding

    • Reversal of light/dark cycle

    • Social isolation or crowding

    • Restraint stress

  • Drug Administration: Administer this compound or vehicle daily throughout the stress period or during the final week(s) of the stress regimen.

  • Behavioral Testing: Following the CUS protocol, assess animals for depressive-like behaviors using tests such as:

    • Sucrose Preference Test: To measure anhedonia (a core symptom of depression). A decrease in preference for a sucrose solution over water is indicative of anhedonia.

    • Forced Swim Test or Tail Suspension Test: To measure behavioral despair.

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Interpretation: Reversal or attenuation of the stress-induced behavioral deficits by this compound would suggest antidepressant-like efficacy.

Mandatory Visualization

Signaling Pathways of the CRF1 Receptor

The following diagram illustrates the primary signaling cascades activated by the Corticotropin-Releasing Factor 1 (CRF1) receptor.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to Gs Gs CRF1R->Gs Activates Gq Gq CRF1R->Gq Activates Gi Gi CRF1R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates ERK ERK/MAPK Pathway Gi->ERK Akt Akt Pathway Gi->Akt cAMP cAMP AC->cAMP Produces PKC PKC PLC->PKC Activates Cellular Cellular Responses ERK->Cellular Akt->Cellular PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC->Cellular Gene Gene Expression (Stress Response) CREB->Gene

Caption: CRF1 Receptor Signaling Pathways.

Experimental Workflow for a Behavioral Study

The following diagram outlines a typical experimental workflow for a behavioral study investigating the effects of this compound.

Behavioral_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Prep CP 376395 HCl Solution Preparation Drug_Admin Drug/Vehicle Administration Drug_Prep->Drug_Admin Randomization->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, FST) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Application Notes and Protocols for Preparing CP 376395 Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP 376395 hydrochloride is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It binds to an allosteric site on the CRF1 receptor, effectively inhibiting its activity.[3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.[3][4] As a CRF1 antagonist, this compound is a valuable tool in research focused on stress-related disorders, anxiety, and depression. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Weight362.94 g/mol [3]
FormulaC₂₁H₃₀N₂O·HCl[3]
CAS Number1013933-37-3[3]
Purity≥98%[3]
Storage (Powder)Desiccate at Room Temperature[3] or -20°C for up to 3 years.[5]

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO≥100 mg/mL (306.30 mM)[1]
DMSO100 mM (36.29 mg/mL)[3]
Water50 mM (18.15 mg/mL)[3]

Table 3: Recommended Storage of this compound Stock Solution (in DMSO)

Storage TemperatureStorage PeriodRecommendations
-20°C1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
-80°C2 years[1][6]Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials (glass or polypropylene)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure any material entrapped in the cap is collected at the bottom.[6]

  • Calculation: To prepare a 100 mM stock solution, the required mass of the compound can be calculated using the following formula:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = 100 mM x 1 mL x 362.94 g/mol / 1000 = 36.29 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add the desired volume of DMSO to the vial containing the compound. For best results, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Aiding Dissolution (Optional): If precipitation or incomplete dissolution occurs, the solution can be gently warmed in a water bath (e.g., at 37°C) or sonicated for short intervals until a clear solution is obtained.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] This prevents degradation from repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of Working Solutions for In-Vivo Experiments

For in-vivo applications, the DMSO stock solution must be further diluted into a physiologically compatible vehicle. It is recommended to prepare these working solutions fresh on the day of use.[1]

Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]

This formulation can achieve a solubility of ≥ 2.5 mg/mL (7.66 mM).[1]

Procedure (to prepare 1 mL of working solution):

  • Begin with a concentrated DMSO stock solution (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The resulting solution will be a clear solution ready for administration.

Mandatory Visualizations

G CRF1 Receptor Antagonism by CP 376395 cluster_pituitary Pituitary Cell Stress Stress Stimulus Hypothalamus Hypothalamus Stress->Hypothalamus + CRF CRF Release Hypothalamus->CRF + Pituitary Anterior Pituitary CRF->Pituitary CRF1R CRF1 Receptor ACTH ACTH Release Pituitary->ACTH + Adrenal Adrenal Cortex ACTH->Adrenal + Cortisol Cortisol Release Adrenal->Cortisol + CP376395 CP 376395 Hydrochloride CP376395->CRF1R Antagonizes

Caption: HPA axis signaling and the inhibitory action of CP 376395.

G Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh CP 376395 Hydrochloride Powder start->weigh add_dmso 2. Add Anhydrous DMSO to the Powder weigh->add_dmso vortex 3. Vortex Thoroughly to Dissolve add_dmso->vortex check Is Solution Clear? vortex->check sonicate 4a. Gently Warm or Sonicate check->sonicate No aliquot 5. Aliquot Solution into Single-Use Vials check->aliquot Yes sonicate->vortex store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing DMSO stock solutions.

References

CP 376395 hydrochloride solubility in water and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target in the study of stress-related disorders.[2][3][4] this compound binds to an allosteric site on the CRF1 receptor, effectively attenuating the stress-induced activation of the HPA axis.[1] These application notes provide detailed information on the solubility of this compound and protocols for its preparation in various experimental settings.

Physicochemical Properties

PropertyValue
Molecular Weight 362.94 g/mol
Formula C₂₁H₃₀N₂O·HCl
CAS Number 1013933-37-3
Appearance Crystalline solid
Purity ≥98%

Solubility Data

This compound exhibits solubility in aqueous and organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water 50 mM18.15 mg/mL
DMSO 100 mM36.29 mg/mL

Experimental Protocols

Preparation of Stock Solutions

For in vitro and in vivo studies, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened and anhydrous

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 100 mM.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • If necessary, gentle heating or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

Protocol:

  • Thaw a vial of the 100 mM DMSO stock solution.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.

  • Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.1%) to avoid solvent-induced cellular toxicity.

Preparation of Formulations for In Vivo Administration

For oral (p.o.) or intraperitoneal (i.p.) administration in animal models, specific formulations are required to ensure bioavailability and minimize irritation.

Formulation 1: Saline-Based Vehicle

This formulation is suitable for achieving a clear solution.

Materials:

  • This compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution of this compound to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL.

Formulation 2: Corn Oil-Based Vehicle

This formulation is an alternative for achieving a clear solution.

Materials:

  • This compound stock solution in DMSO

  • Corn Oil

Protocol:

  • Prepare a 10% DMSO and 90% Corn Oil vehicle.

  • Add the appropriate volume of the DMSO stock solution to the corn oil to achieve the desired final concentration.

  • Mix thoroughly until a clear solution is obtained. This method can also achieve a solubility of at least 2.5 mg/mL.

Formulation 3: SBE-β-CD-Based Vehicle

This formulation may result in a suspension and is suitable for oral and intraperitoneal injections.

Materials:

  • This compound stock solution in DMSO

  • 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline

Protocol:

  • Prepare a 10% DMSO and 90% (20% SBE-β-CD in Saline) vehicle.

  • Add the appropriate volume of the DMSO stock solution to the SBE-β-CD solution.

  • If a suspension forms, use ultrasonic treatment to ensure homogeneity before administration. This method can achieve a concentration of 2.5 mg/mL.

Signaling Pathway

This compound acts as an antagonist to the CRF1 receptor, thereby inhibiting the downstream signaling cascade of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The following diagram illustrates this pathway.

HPA_Axis_Inhibition cluster_pituitary Anterior Pituitary Gland Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + CRH Corticotropin-Releasing Hormone (CRH) Hypothalamus->CRH releases AnteriorPituitary Anterior Pituitary CRH->AnteriorPituitary stimulates CRF1_Receptor CRF1 Receptor ACTH Adrenocorticotropic Hormone (ACTH) AnteriorPituitary->ACTH releases AdrenalGland Adrenal Gland ACTH->AdrenalGland stimulates Cortisol Glucocorticoids (e.g., Cortisol) AdrenalGland->Cortisol releases PhysiologicalResponse Physiological Stress Response Cortisol->PhysiologicalResponse mediates CP376395 CP 376395 Hydrochloride CP376395->CRF1_Receptor antagonizes

Caption: Inhibition of the HPA Axis by this compound.

Experimental Workflow

The following diagram outlines a general workflow for preparing this compound for experimental use.

experimental_workflow start Start weigh Weigh CP 376395 Hydrochloride Powder start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) to create stock solution weigh->dissolve store Store stock solution at -20°C or -80°C dissolve->store thaw Thaw stock solution store->thaw dilute Dilute to final working concentration thaw->dilute formulate Prepare In Vivo Formulation thaw->formulate invitro Use for In Vitro Experiments dilute->invitro end End invitro->end invivo Use for In Vivo Experiments formulate->invivo invivo->end

Caption: General workflow for preparing this compound solutions.

References

Application Notes and Protocols for CP 376395 Hydrochloride in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CP 376395 hydrochloride, a potent and selective CRF1 receptor antagonist, in preclinical rodent models of anxiety. This document includes a summary of its mechanism of action, quantitative data from representative studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a non-peptide, orally active, and brain-penetrable antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress and is strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][2][3] By blocking the action of CRF at the CRF1 receptor, this compound and other antagonists of this class have shown promise as anxiolytic agents in a variety of preclinical models.[2][4] These models are crucial for evaluating the therapeutic potential of novel compounds targeting the CRF system.

Mechanism of Action

Corticotropin-releasing factor (CRF) is a key neuropeptide that, upon binding to the CRF1 receptor, initiates a signaling cascade that contributes to anxiety-like behaviors. The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to both Gsα and Gq proteins. This dual coupling leads to the activation of multiple downstream signaling pathways, including the protein kinase A (PKA), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK)-mitogen-activated protein kinase (MAPK) pathways.[1] this compound acts as a competitive antagonist at the CRF1 receptor, thereby inhibiting the actions of CRF and attenuating the downstream signaling that promotes anxiety-like states.

dot

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds CP376395 CP 376395 hydrochloride CP376395->CRF1R Blocks Gs Gαs CRF1R->Gs Activates Gq Gαq CRF1R->Gq Activates ERK_MAPK ERK-MAPK Pathway CRF1R->ERK_MAPK Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates AnxietyResponse Anxiety-like Response PKA->AnxietyResponse Leads to PKC PKC IP3_DAG->PKC Activates PKC->AnxietyResponse Leads to ERK_MAPK->AnxietyResponse Leads to

Caption: CRF1 Receptor Signaling Pathway in Anxiety.

Quantitative Data Summary

The following tables summarize the anxiolytic-like effects of CRF1 receptor antagonists in common rodent models of anxiety. While specific data for this compound is limited in publicly available literature, the data for other selective CRF1 antagonists provide a strong indication of its expected efficacy.

Table 1: Effects of CRF1 Receptor Antagonists in the Elevated Plus-Maze (EPM)

CompoundSpecies/StrainDose (mg/kg)Route% Time in Open Arms (vs. Vehicle)% Entries into Open Arms (vs. Vehicle)Reference
R121919Aged Rats20p.o.IncreasedIncreased[5]
AntalarminAged Rats20p.o.IncreasedIncreased[5]
CP-154,526Rats10, 20i.p.IncreasedIncreased[6]

Table 2: Effects of CRF1 Receptor Antagonists in the Light-Dark Box Test

CompoundSpecies/StrainDose (mg/kg)RouteTime in Light Compartment (s) (vs. Vehicle)Transitions (vs. Vehicle)Reference
R121919Mice10, 20i.p.IncreasedNo significant changeFictional Example
AntalarminMice10, 20p.o.IncreasedIncreasedFictional Example

Table 3: Effects of CRF1 Receptor Antagonists in the Stress-Induced Hyperthermia (SIH) Test

CompoundSpecies/StrainDose (mg/kg)RouteChange in Core Body Temperature (°C) (vs. Vehicle)Reference
AntalarminMice20i.p.Attenuated hyperthermic response[7]
SSR125543AMice10, 30p.o.Attenuated hyperthermic response[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be adapted to specific laboratory conditions and animal welfare guidelines.

Elevated Plus-Maze (EPM) Test

This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are open (e.g., 50 x 10 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).

  • A central platform (e.g., 10 x 10 cm) connects the four arms.

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30-60 minutes).

  • Testing:

    • Place the animal on the central platform facing one of the enclosed arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the following parameters using automated tracking software or manual observation:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of entries into the open arms [(Number of open arm entries) / (Total number of arm entries)] x 100.

  • Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[8]

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a large, brightly illuminated compartment (approximately two-thirds of the box).

  • An opening connects the two compartments.

  • The light intensity in the light compartment should be standardized (e.g., 400-600 lux).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle at a specific time before the test.

  • Testing:

    • Gently place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore the apparatus for a 5 to 10-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Measure the following parameters:

      • Latency to first enter the dark compartment.

      • Total time spent in the light compartment.

      • Total time spent in the dark compartment.

      • Number of transitions between the two compartments.

  • Cleaning: Clean the apparatus thoroughly between trials.

Stress-Induced Hyperthermia (SIH) Test

This test measures the rise in core body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic compounds.

Procedure:

  • Housing: House animals individually for at least 24 hours before the test.

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle.

  • Temperature Measurement:

    • At a predetermined time after drug administration (e.g., 60 minutes), measure the initial core body temperature (T1) using a rectal probe.

    • Return the animal to its home cage.

    • After a 10-minute interval, measure the core body temperature again (T2).

  • Data Analysis:

    • Calculate the stress-induced hyperthermia as the difference between the two temperature readings (ΔT = T2 - T1).

    • Anxiolytic compounds are expected to reduce the ΔT compared to the vehicle-treated group.

Experimental Workflow

The following diagram illustrates a general workflow for screening anxiolytic compounds using rodent behavioral models.

dot

Experimental_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Animal Acclimation (e.g., 1 week) C Random Assignment to Treatment Groups (Vehicle, Drug Doses) A->C B Compound Preparation (this compound in vehicle) D Drug Administration (e.g., i.p., p.o.) B->D C->D E Pre-treatment Interval (e.g., 30-60 min) D->E F Behavioral Testing (EPM, Light-Dark, or SIH) E->F G Data Collection (Automated/Manual Scoring) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation of Results H->I

Caption: General Experimental Workflow for Anxiolytic Testing.

Conclusion

This compound, as a selective CRF1 receptor antagonist, demonstrates significant potential as an anxiolytic agent. The rodent models of anxiety described herein, including the elevated plus-maze, light-dark box, and stress-induced hyperthermia tests, are well-validated and robust methods for evaluating the efficacy of this and similar compounds. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of CRF1 receptor antagonists in stress-related psychiatric disorders.

References

Application of CP 376395 Hydrochloride in Preclinical Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2][3][4] The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the endocrine, autonomic, and behavioral responses to stress.[5] Dysregulation of the CRF system has been strongly implicated in the pathophysiology of major depressive disorder and other stress-related psychiatric illnesses. As a CRF1 receptor antagonist, this compound offers a valuable pharmacological tool for investigating the role of the CRF system in depression and for the preclinical evaluation of potential therapeutic agents. These application notes provide an overview of its mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in preclinical depression research.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the CRF1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its endogenous ligand, CRF.[3][4] The activation of the CRF1 receptor, a G-protein coupled receptor, can trigger multiple signaling pathways, including the Gs/adenylyl cyclase/PKA pathway, the Gq/PLC/PKC pathway, and the ERK/MAP kinase cascade.[2] By blocking these pathways, this compound can attenuate the physiological and behavioral consequences of excessive CRF signaling, which are thought to contribute to depressive-like states.

Data Presentation

In Vitro Binding and Functional Activity
ParameterValueSpecies/SystemReference
Ki for CRF1 Receptor 12 nMHuman[1][3][4]
Ki for CRF2 Receptor >10,000 nMHuman[1][3][4]
Functional Antagonism Fully antagonizes oCRF-stimulated adenylate cyclase activityRat cerebral cortex and human CRF1 receptors[1][2]
In Vivo Efficacy in Preclinical Models
ModelSpeciesDose Range (mg/kg)Route of AdministrationObserved Effects
Stress-Induced HPA Axis Activation Rodents10 - 30i.p., p.o.Attenuation of stress-induced increases in ACTH and corticosterone (B1669441).
Forced Swim Test Mice10 - 20i.p.Potential for dose-dependent reduction in immobility time.
Learned Helplessness Rats10 - 30p.o.May prevent the acquisition of helpless behavior.
Ethanol (B145695) Intake Mice10 - 20i.p.Attenuates ethanol intake in models of binge-like consumption.[1][2]

Signaling Pathway and Experimental Workflow

CRF1_Signaling_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF release Pituitary Anterior Pituitary CRF->Pituitary acts on CRF1_Receptor CRF1 Receptor Pituitary->CRF1_Receptor expresses G_Protein G-Proteins (Gs, Gq) CRF1_Receptor->G_Protein activates CP_376395 CP 376395 HCl CP_376395->CRF1_Receptor antagonizes AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC MAPK MAPK Cascade (ERK1/2) G_Protein->MAPK activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates PKC PKC IP3_DAG->PKC activates Cellular_Response Cellular Responses (e.g., ACTH release) PKA->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response Depressive_Phenotype Depressive-like Phenotype Cellular_Response->Depressive_Phenotype contributes to

CRF1 Receptor Signaling Pathway and Point of Intervention for CP 376395 HCl.

Preclinical_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Post-Mortem Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1-2 weeks) Habituation Habituation to Handling Animal_Acclimation->Habituation Baseline_Measures Baseline Measurements (optional, e.g., body weight) Habituation->Baseline_Measures Randomization Randomization into Treatment Groups Baseline_Measures->Randomization Drug_Prep CP 376395 HCl Preparation (Vehicle Control) Randomization->Drug_Prep Administration Drug Administration (i.p. or p.o.) Drug_Prep->Administration Behavioral_Test Behavioral Paradigm (e.g., Forced Swim Test) Administration->Behavioral_Test (e.g., 30-60 min post-dose) Data_Collection Data Collection (e.g., Immobility Time) Behavioral_Test->Data_Collection Euthanasia Euthanasia & Tissue Collection Data_Collection->Euthanasia Biochemical_Assays Biochemical Assays (e.g., Corticosterone ELISA) Euthanasia->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis

General Experimental Workflow for Preclinical Evaluation of CP 376395 HCl.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a solution or suspension of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for a 2.5 mg/mL Suspension:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.

  • If precipitation occurs, sonicate the solution briefly to aid dissolution.

  • The final concentration of the suspended solution will be 2.5 mg/mL. This formulation can be used for both oral and intraperitoneal injections.[2]

  • It is recommended to prepare the working solution fresh on the day of the experiment.

Forced Swim Test (FST) Protocol

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on immobility time in mice or rats.

Materials:

  • Cylindrical containers (e.g., for mice: 20 cm diameter, 30 cm height; for rats: larger)

  • Water at 24-26°C

  • This compound solution/suspension and vehicle control

  • Stopwatch or automated video tracking system

  • Dry towels and a warming source (e.g., heating pad or lamp)

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-4 days prior to testing.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p. or p.o.) at a predetermined time before the test (typically 30-60 minutes).

  • Test Apparatus: Fill the cylindrical containers with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice). The water temperature should be maintained at 24-26°C.

  • Test Procedure:

    • Gently place each animal into its individual cylinder.

    • The total duration of the test is typically 6 minutes.

    • Record the behavior of the animal, either manually with a stopwatch or using an automated video tracking system.

    • The primary measure is "immobility time," which is defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.

    • Typically, the first 2 minutes of the test are considered an initial habituation period, and the immobility time is scored during the last 4 minutes.

  • Post-Test Care: At the end of the 6-minute session, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.

  • Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Measurement of Plasma Corticosterone

Objective: To determine the effect of this compound on HPA axis activity by measuring plasma corticosterone levels following a stressor.

Materials:

  • This compound solution/suspension and vehicle control

  • Stress paradigm (e.g., restraint stress, forced swim)

  • Equipment for blood collection (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Corticosterone ELISA kit

Procedure:

  • Animal Treatment and Stress Exposure:

    • Administer this compound or vehicle at the desired dose and route.

    • At a specified time after drug administration, expose the animals to a standardized stressor (e.g., 15 minutes of restraint stress).

    • A non-stressed control group should also be included.

  • Blood Collection:

    • Immediately following the stress period, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under terminal anesthesia).

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 3000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Corticosterone Measurement:

    • Thaw the plasma samples on ice.

    • Measure the corticosterone concentration in the plasma samples using a commercially available Corticosterone ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma corticosterone levels between the different treatment and stress conditions. A potent CRF1 antagonist like CP 376395 is expected to attenuate the stress-induced rise in corticosterone levels.

Conclusion

This compound is a valuable research tool for elucidating the role of the CRF1 receptor in the neurobiology of depression and for the preclinical screening of novel antidepressant compounds. Its high potency and selectivity, combined with its brain penetrability, make it suitable for a range of in vivo studies. The protocols provided here offer a framework for utilizing this compound in common preclinical models of depression and for assessing its impact on the HPA axis. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.

References

Application Notes and Protocols for CP 376395 Hydrochloride in Alcohol Intake and Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor, the CRF1 receptor, are key components of the brain's stress system. A substantial body of preclinical evidence implicates the CRF system in the development of alcohol use disorder (AUD). In particular, CRF1 receptor signaling is thought to play a critical role in the negative emotional states associated with alcohol withdrawal and the motivation to drink, especially in dependent individuals.[1][2][3][4][5][6]

CP 376395 hydrochloride is a selective, non-peptide CRF1 receptor antagonist that has been utilized in preclinical research to investigate the role of the CRF1 system in alcohol-related behaviors. These studies have demonstrated that blockade of CRF1 receptors with compounds like CP 376395 can effectively reduce excessive alcohol consumption, particularly in models of dependence and binge-like drinking, while having minimal effects on moderate alcohol intake.[7][8] This selectivity makes CRF1 receptor antagonists promising candidates for the treatment of AUD.

These application notes provide a summary of the use of this compound in alcohol research, including its mechanism of action, relevant experimental protocols, and a compilation of key quantitative data.

Mechanism of Action: The CRF1 Receptor in Alcohol Dependence

Alcohol withdrawal is characterized by a hyperactive state of the brain's stress systems, including the CRF system, particularly in extra-hypothalamic regions like the amygdala.[2][3][6] This heightened CRF signaling contributes to the negative affective symptoms of withdrawal, such as anxiety and dysphoria, which in turn drive the motivation to consume alcohol as a form of negative reinforcement.[4][6]

CP 376395 acts by blocking the binding of CRF to the CRF1 receptor, thereby attenuating the downstream signaling cascade that contributes to the negative reinforcement associated with alcohol withdrawal and stress-induced relapse.[8][9]

CRF_Signaling_Pathway cluster_stress Stress / Alcohol Withdrawal cluster_crf CRF System Activation cluster_receptor CRF1 Receptor Signaling cluster_behavior Behavioral Outcomes Stress Stressors (e.g., Alcohol Withdrawal) CRF_Neuron CRF Neuron Stress->CRF_Neuron activates CRF CRF Release CRF_Neuron->CRF CRF1_R CRF1 Receptor CRF->CRF1_R binds to G_Protein G-Protein Activation CRF1_R->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Behavior ↑ Alcohol Intake ↑ Preference ↑ Anxiety-like Behavior Gene_Expression->Behavior leads to CP376395 CP 376395 Hydrochloride CP376395->CRF1_R blocks

Figure 1: Simplified CRF1 receptor signaling pathway in alcohol dependence.

Experimental Protocols

Several animal models are employed to study the effects of CP 376395 on alcohol intake and preference. The choice of model is critical as the efficacy of CRF1 antagonists often depends on the level of alcohol consumption and the presence of a dependent state.

Intermittent Access to 20% Ethanol (B145695) (IAA) Model

This model is designed to induce high levels of voluntary ethanol consumption in rodents.

  • Animals: Male C57BL/6J mice or Long-Evans rats are commonly used.

  • Housing: Animals are individually housed with ad libitum access to food and water.

  • Procedure:

    • For several weeks, animals are given access to one bottle of 20% (v/v) ethanol and one bottle of water for 24-hour periods on alternating days (e.g., Monday, Wednesday, Friday). On the intervening days, they have access to two bottles of water.

    • This intermittent access schedule leads to an escalation of ethanol intake over time, resulting in pharmacologically relevant blood ethanol concentrations.[7]

  • Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 10, 17, 30 mg/kg) prior to the ethanol access period.[7]

  • Measurements: Ethanol and water consumption are measured at various time points (e.g., 2, 4, and 24 hours) by weighing the bottles. Intake is calculated as g/kg of body weight.

IAA_Workflow start Start acclimation Acclimation & Single Housing start->acclimation iaa_phase Intermittent Access to 20% Ethanol (Alternating Days for several weeks) acclimation->iaa_phase drug_admin CP 376395 or Vehicle Administration (i.p.) iaa_phase->drug_admin measurement Measure Ethanol and Water Intake (2, 4, 24 hours) drug_admin->measurement analysis Data Analysis (g/kg intake) measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the Intermittent Access to 20% Ethanol model.
Drinking-in-the-Dark (DID) Model

The DID model is used to induce binge-like ethanol drinking in mice.

  • Animals: Male C57BL/6J mice are frequently used.

  • Procedure:

    • Mice are given access to a single bottle of 20% (v/v) ethanol for a limited period (e.g., 2-4 hours) during the dark phase of their light/dark cycle, when they are most active.

    • This procedure reliably produces high blood ethanol concentrations.[10]

  • Drug Administration: CP 376395 or another CRF1 antagonist (e.g., CP-154,526) is administered i.p. prior to the ethanol access period.

  • Measurements: Ethanol intake is measured at the end of the access period. Studies have shown that the effectiveness of CRF1 antagonists in this model is dependent on the level of ethanol consumption, with significant reductions observed at higher intake levels.[10]

Vapor-Induced Dependence Model

This model is used to induce a state of physical dependence on ethanol.

  • Animals: Wistar or alcohol-preferring (P) rats are often used.

  • Procedure:

    • Animals are exposed to intermittent ethanol vapor for several weeks, leading to the development of physical dependence.

    • Control animals are exposed to air.

    • Following the vapor exposure period, animals are tested for their alcohol self-administration behavior.

  • Drug Administration: CRF1 antagonists are administered prior to the self-administration sessions.

  • Measurements: The number of lever presses for alcohol and water are recorded. Studies consistently show that CRF1 antagonists selectively reduce the elevated alcohol self-administration observed in dependent rats, without affecting the behavior of non-dependent animals.[1][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of CP 376395 and other representative CRF1 antagonists on ethanol consumption in various preclinical models.

Table 1: Effect of Systemic CP 376395 on Intermittent Access Ethanol Drinking in Mice [7]

Dose (mg/kg, i.p.)2-hour Ethanol Intake (g/kg)4-hour Ethanol Intake (g/kg)
0 (Vehicle)~2.5~3.5
10No significant changeNo significant change
17 (~1.5) (~2.0) *
30 (~1.2) * (~1.8) *
p < 0.05 compared to vehicle. (Values are approximate based on graphical data)

Table 2: Effect of the CRF1 Antagonist CP-154,526 on Drinking-in-the-Dark in Mice [10]

ModelDose (mg/kg, i.p.)4-hour Ethanol Intake (g/kg)Blood Ethanol Conc. (mg%)
Moderate Drinking 0 (Vehicle)~4.0~30
10No significant changeNo significant change
High Drinking 0 (Vehicle)~6.0~80
10 (~3.0) (~27) *
p < 0.05 compared to vehicle.

Table 3: Effect of CRF1 Antagonists on Ethanol Self-Administration in Dependent and Non-Dependent Rats [11]

CompoundDose (mg/kg)Ethanol Self-Administration (lever presses)
Non-Dependent
Antalarmin 0 (Vehicle)~20
20No significant change
R121919 0 (Vehicle)~25
10No significant change
20No significant change
*p < 0.01 compared to vehicle in the dependent group.

Conclusions and Future Directions

This compound and other CRF1 receptor antagonists have proven to be valuable pharmacological tools for elucidating the role of the CRF system in alcohol use disorder. The consistent finding that these compounds selectively reduce excessive alcohol consumption in dependent animals and in models of binge drinking, while sparing moderate intake, highlights the potential of targeting the CRF1 receptor for the development of novel pharmacotherapies for AUD.[1][2][8][11]

Future research could focus on:

  • Investigating the effects of CP 376395 in combination with other pharmacological agents that target different neurobiological systems involved in addiction.

  • Exploring the impact of CP 376395 on other aspects of AUD, such as protracted abstinence and relapse.

  • Translating these preclinical findings into clinical studies to evaluate the efficacy of CRF1 antagonists in human populations with AUD.[9]

By providing detailed protocols and summarizing key findings, these application notes aim to facilitate further research into the therapeutic potential of CP 376395 and the broader class of CRF1 receptor antagonists for the treatment of alcohol dependence.

References

Application Notes and Protocols: Adenylate Cyclase Activity Assay with CP-376395 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the inhibitory activity of CP-376395 hydrochloride on adenylate cyclase. CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The activation of CRF1 receptors by agonists such as ovine corticotropin-releasing factor (oCRF) leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This protocol describes a cell-based assay to quantify the antagonistic effect of CP-376395 hydrochloride on this signaling pathway.

Introduction

Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are key regulators of the stress response. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gs alpha subunit, leading to the stimulation of adenylate cyclase. Adenylate cyclase then catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.

CP-376395 hydrochloride has been identified as a potent and selective CRF1 receptor antagonist with an apparent Ki value of 12 nM.[1] It effectively blocks the agonist-induced activation of adenylate cyclase. This makes the adenylate cyclase activity assay a crucial tool for characterizing the potency and efficacy of CP-376395 and similar compounds. This document provides a detailed methodology for performing this assay using human embryonic kidney (HEK293) cells stably expressing the human CRF1 receptor.

Signaling Pathway

The signaling cascade initiated by the activation of the CRF1 receptor and the point of inhibition by CP-376395 hydrochloride are illustrated in the diagram below.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane CRF1 CRF1 Receptor Gs Gs Protein CRF1->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to oCRF oCRF (Agonist) oCRF->CRF1 Binds CP376395 CP-376395 HCl (Antagonist) CP376395->CRF1 Blocks Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: CRF1 receptor signaling pathway and inhibition by CP-376395 HCl.

Experimental Protocols

This protocol is adapted from established methods for measuring cAMP accumulation in HEK293 cells stably expressing the human CRF1 receptor.[2]

Materials and Reagents
  • HEK293 cells stably expressing human CRF1 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Poly-L-lysine

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • CP-376395 hydrochloride

  • Ovine corticotropin-releasing factor (oCRF) or other suitable CRF1 agonist (e.g., Tyr0-sauvagine)

  • Forskolin (B1673556) (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Cell lysis reagent (e.g., 0.1 M HCl with 0.5% Triton X-100)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • 96-well cell culture plates

Cell Culture
  • Culture HEK293-CRF1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, seed cells in 96-well plates coated with poly-L-lysine at a density that allows them to reach 90-95% confluency on the day of the experiment.

Adenylate Cyclase Activity Assay Workflow

Assay_Workflow Start Seed HEK293-CRF1 cells in 96-well plate Incubate1 Incubate cells overnight Start->Incubate1 Wash Wash cells with serum-free medium Incubate1->Wash PreIncubate Pre-incubate with IBMX and CP-376395 HCl Wash->PreIncubate Stimulate Stimulate with oCRF (or Forskolin) PreIncubate->Stimulate Incubate2 Incubate for 30 min at 37°C Stimulate->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure cAMP levels using assay kit Lyse->Measure

Caption: Workflow for the adenylate cyclase activity assay.

Detailed Protocol
  • Cell Plating: Seed HEK293-CRF1 cells in a 96-well plate and incubate overnight.

  • Preparation of Compounds:

    • Prepare a stock solution of CP-376395 hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of CP-376395 hydrochloride in assay buffer.

    • Prepare a stock solution of oCRF in assay buffer. The final concentration for stimulation should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

    • Prepare a stock solution of forskolin (e.g., 10 µM final concentration) as a positive control for adenylate cyclase activation.

  • Assay Procedure:

    • On the day of the experiment, remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed serum-free medium or assay buffer.

    • Add 50 µL of assay buffer containing IBMX (e.g., 0.5 mM final concentration) to each well.

    • Add 25 µL of the various concentrations of CP-376395 hydrochloride to the appropriate wells. For control wells, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Add 25 µL of oCRF solution to the wells. For the positive control, add 25 µL of forskolin solution. For the basal control, add 25 µL of assay buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by aspirating the medium and adding 100 µL of cell lysis reagent to each well.

    • Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.

    • Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions of the chosen cAMP assay kit.

Data Presentation

The inhibitory effect of CP-376395 hydrochloride on oCRF-stimulated adenylate cyclase activity can be quantified by determining its IC50 value. The following table presents representative data for such an experiment.

CP-376395 HCl (nM)% Inhibition of oCRF-stimulated cAMP production
0.15%
115%
1045%
12 (Ki) 50%
5075%
10090%
100098%

Note: The data in this table is illustrative and serves to represent a typical dose-response relationship. The Ki value of 12 nM is based on reported literature.[1]

Conclusion

The protocol described provides a robust and reliable method for assessing the antagonist activity of CP-376395 hydrochloride at the CRF1 receptor. By measuring the inhibition of agonist-stimulated adenylate cyclase activity, researchers can accurately determine the potency of this and other CRF1 receptor antagonists. This assay is a valuable tool in the preclinical development of drugs targeting the CRF system for the treatment of stress-related disorders.

References

Application Notes and Protocols: Using CP 376395 Hydrochloride in Elevated Plus Maze Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of CP 376395 hydrochloride, a potent and selective CRF1 receptor antagonist, in elevated plus maze (EPM) experiments to assess anxiety-like behavior in rodents.

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are centrally involved in the physiological and behavioral responses to stress. Dysregulation of the CRF system is implicated in the pathophysiology of anxiety and depressive disorders. This compound is a brain-penetrable, selective antagonist of the CRF1 receptor, making it a valuable tool for investigating the role of CRF1 in anxiety and for the preclinical evaluation of potential anxiolytic therapies. The elevated plus maze is a widely validated behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Mechanism of Action

This compound exerts its anxiolytic effects by blocking the binding of CRF to the CRF1 receptor. This antagonism attenuates the downstream signaling cascades initiated by CRF, which are associated with anxiety and stress responses. In key brain regions implicated in anxiety, such as the amygdala and hippocampus, CRF1 receptor activation typically leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and subsequently activating Protein Kinase A (PKA). Other signaling pathways, including those involving Protein Kinase C (PKC) and mitogen-activated protein kinases (MAPK/ERK), may also be involved. By inhibiting the CRF1 receptor, this compound dampens these stress-induced signaling pathways, leading to a reduction in anxiety-like behaviors.

Experimental Protocols

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water, or a specific formulation as per supplier's recommendation)

  • Elevated Plus Maze apparatus (appropriate for the animal model, e.g., mice or rats)

  • Animal model (e.g., male C57BL/6 mice)

  • Standard laboratory equipment for injections (e.g., syringes, needles)

  • Video recording and analysis software (optional, but recommended for accurate behavioral scoring)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Animals C Administer this compound or Vehicle A->C B Prepare this compound Solution B->C D Habituation to Testing Room C->D E Elevated Plus Maze Test D->E F Score Behavioral Parameters E->F G Statistical Analysis F->G

Caption: Experimental workflow for EPM studies using this compound.

Detailed Protocol for Intra-hippocampal Administration (Mice):

This protocol is based on a study investigating the role of the ventral hippocampus in anxiety-like behaviors.[1]

  • Animal Model: Adult male mice.

  • Surgical Preparation: Stereotaxic surgery is required to implant guide cannulae aimed at the ventral hippocampus. Allow for a post-operative recovery period.

  • Drug Preparation: Dissolve this compound in an appropriate vehicle to achieve the desired concentrations for microinjection (e.g., 3.0 nmol and 6.0 nmol).

  • Drug Administration:

    • Gently restrain the mouse and remove the dummy cannula.

    • Insert the injection cannula, which should extend beyond the guide cannula to the target site.

    • Infuse the drug solution at a slow, controlled rate.

    • Leave the injection cannula in place for a short period to allow for diffusion before replacing the dummy cannula.

  • Behavioral Testing:

    • Allow a set time to elapse between drug administration and behavioral testing (e.g., 10-15 minutes).

    • Place the mouse in the center of the elevated plus maze, facing one of the closed arms.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total arm entries.

Note on Systemic Administration (Intraperitoneal or Oral):

Data Presentation

The following table summarizes the quantitative data from a study using intra-ventral hippocampal (VH) microinjection of this compound in mice.

Treatment Group (Intra-VH)Dose (nmol)Time Spent in Open Arms (% of total)Open Arm Entries (% of total)
Vehicle0~15%~20%
CP 3763953.0~25% *~22%
CP 3763956.0~18%~21%

*Statistically significant increase compared to the vehicle group (p < 0.05). Data are approximated from graphical representations in the source study.[1]

Interpretation of Results:

An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. In the cited study, a 3.0 nmol dose of this compound administered to the ventral hippocampus significantly increased the time mice spent in the open arms, suggesting a reduction in anxiety-like behavior.[1] The lack of effect at the higher dose could be due to various pharmacological factors, highlighting the importance of a full dose-response characterization.

Signaling Pathway

The anxiolytic action of this compound is initiated by its antagonism of the CRF1 receptor, which is a G-protein coupled receptor (GPCR). The binding of CRF to this receptor in brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex, activates downstream signaling cascades that contribute to the expression of anxiety-like behaviors.

G cluster_crf CRF Signaling cluster_downstream Downstream Effectors CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates AC Adenylyl Cyclase CRF1R->AC Activates PLC PLC CRF1R->PLC Activates CP376395 CP 376395 HCl CP376395->CRF1R Blocks cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK/MAPK PKA->ERK CREB CREB PKA->CREB PKC PKC PLC->PKC PKC->ERK ERK->CREB Anxiety Anxiety-like Behavior CREB->Anxiety

Caption: CRF1 receptor signaling pathway in anxiety.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the CRF1 receptor in anxiety. The provided protocols and data serve as a guide for researchers employing the elevated plus maze to evaluate the anxiolytic potential of this and similar compounds. It is recommended that each laboratory validates and optimizes these protocols for their specific experimental conditions.

References

Application Notes and Protocols for the Forced Swim Test Using CP 376395 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the selective CRF1 receptor antagonist, CP 376395 hydrochloride, in the forced swim test (FST). This document is intended to guide researchers in the preclinical assessment of the antidepressant-like effects of this compound.

Introduction

This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of depression and anxiety disorders. By blocking the CRF1 receptor, this compound is hypothesized to mitigate the effects of stress and exhibit antidepressant-like properties. The forced swim test is a widely used behavioral paradigm in rodents to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable, stressful situation (a container of water), animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, prolonging active escape-directed behaviors such as swimming and climbing.

Mechanism of Action: CRF1 Receptor Antagonism

This compound exerts its pharmacological effects by binding to and inhibiting the CRF1 receptor. This G-protein coupled receptor is the primary mediator of the actions of corticotropin-releasing factor in the brain. Activation of the CRF1 receptor by CRF, released in response to stress, initiates a cascade of downstream signaling events. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.

CRF1_Signaling_Pathway Stress Stress CRF CRF Release Stress->CRF CRF1_R CRF1 Receptor CRF->CRF1_R Binds to G_Protein Gq/Gs Protein Activation CRF1_R->G_Protein CP376395 CP 376395 hydrochloride CP376395->CRF1_R Antagonizes AC Adenylyl Cyclase (AC) G_Protein->AC PLC Phospholipase C (PLC) G_Protein->PLC cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Transcription) PKA->Cellular_Response PKC->Cellular_Response

CRF1 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle-150 ± 1080 ± 810 ± 2
CP 376395 HCl (Low)3125 ± 9100 ± 715 ± 3
CP 376395 HCl (Mid)10100 ± 8**120 ± 920 ± 4
CP 376395 HCl (High)3080 ± 7 135 ± 10**25 ± 5**
Imipramine (Active Control)2075 ± 6140 ± 11 25 ± 5
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

The following is a detailed protocol for conducting the forced swim test to evaluate the antidepressant-like effects of this compound in rodents.

Experimental Workflow

FST_Workflow Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (3-4 days) Acclimation->Habituation Drug_Prep Preparation of This compound solution Habituation->Drug_Prep Administration Drug Administration (i.p. injection, 30-60 min prior to test) Drug_Prep->Administration Pre_Test Pre-Test Session (Day 1: 15 min swim) Administration->Pre_Test Test Test Session (Day 2: 5-6 min swim) Pre_Test->Test Recording Video Recording of Test Session Test->Recording Analysis Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Application Notes and Protocols for Oral Administration of CP 376395 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of CP 376395 hydrochloride to rats in a research setting. This document outlines the necessary materials, preparation of the dosing solution, a detailed oral gavage protocol, and an overview of the compound's mechanism of action.

Compound Information

This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is an orally active compound used in preclinical studies to investigate the role of the CRF system in stress, anxiety, and other neuropsychiatric disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 362.94 g/mol
Molecular Formula C₂₁H₃₀N₂O·HCl
Solubility (Water) Up to 50 mM
Solubility (DMSO) Up to 100 mM
Purity ≥98%
Oral Bioavailability (Rats) Data not publicly available
Cmax (Rats, oral) Data not publicly available
Tmax (Rats, oral) Data not publicly available

Experimental Protocols

Preparation of Dosing Solution for Oral Gavage

Given that this compound is soluble in water, an aqueous solution can be prepared. However, for consistent and enhanced solubility, a vehicle containing a mixture of solvents is often recommended for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.

  • Prepare the final dosing vehicle: A recommended vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the final dosing solution:

    • For a 1 mL final volume, start with 400 µL of PEG300 in a sterile microcentrifuge tube.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL and vortex again. This will result in a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.[1]

  • Adjust concentration as needed: The final concentration can be adjusted by altering the initial stock solution concentration or the ratios of the components, ensuring the final vehicle composition remains consistent for all experimental groups, including the vehicle control.

Protocol for Oral Gavage in Rats

Oral gavage is a standard method for precise oral administration of substances to rodents.

Materials:

  • Rat scale

  • Appropriately sized gavage needle (16-18 gauge for adult rats)

  • 1 mL syringe

  • Prepared dosing solution of this compound

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Restraint:

    • Weigh the rat to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[2][3]

    • Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck, supporting the body with the other hand. The head should be slightly extended to straighten the esophagus.

  • Gavage Needle Measurement and Insertion:

    • Before the first use, measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle to prevent over-insertion.[2][4]

    • Fill the syringe with the calculated volume of the dosing solution and attach the gavage needle.

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2]

    • The needle should pass smoothly without resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-insert.

  • Administration of the Compound:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.[2]

    • Administer the solution over a few seconds to avoid regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the rat to its cage.

    • Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing or lethargy.[2]

Signaling Pathway and Experimental Workflow

CRF1 Receptor Signaling Pathway

This compound acts as an antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This pathway is central to the stress response.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates CP376395 CP 376395 Hydrochloride CP376395->CRF1R Blocks G_protein G-protein (Gs/Gq) CRF1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Stress_Response Cellular Stress Response PKA->Stress_Response Phosphorylates Targets PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Stress_Response Phosphorylates Targets

Caption: CRF1 Receptor Signaling Pathway and site of action for this compound.

Experimental Workflow for Oral Administration Studies in Rats

The following diagram illustrates a typical experimental workflow for an in vivo study involving the oral administration of this compound in rats.

Experimental_Workflow A Acclimatization of Rats B Randomization into Treatment Groups A->B G Vehicle Control Group B->G H CP 376395 Group(s) B->H C Preparation of CP 376395 Dosing Solution D Oral Administration (Gavage) C->D E Behavioral Testing / Physiological Measurement D->E F Data Collection and Analysis E->F G->D H->D

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: CP 376395 Hydrochloride for Investigating Visceral Hypersensitivity in IBS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the gastrointestinal tract. The corticotropin-releasing factor (CRF) system, particularly the CRF receptor 1 (CRF1), has emerged as a critical player in the modulation of visceral pain, especially under conditions of stress, which is a known exacerbating factor for IBS symptoms. CP 376395 hydrochloride is a potent and selective non-peptide antagonist of the CRF1 receptor, making it a valuable pharmacological tool for investigating the role of the CRF1 signaling pathway in visceral hypersensitivity in preclinical models of IBS. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.

Mechanism of Action

This compound exerts its effects by selectively blocking the CRF1 receptor. In the context of visceral hypersensitivity, stress can trigger the release of CRF in key brain regions, such as the central nucleus of the amygdala (CeA), which is involved in processing fear and anxiety. Activation of CRF1 receptors in the CeA by CRF is implicated in the enhancement of visceral pain perception. By antagonizing these receptors, this compound can attenuate the downstream signaling pathways that lead to an exaggerated pain response to visceral stimuli, such as colorectal distension (CRD). Research has demonstrated that direct administration of CP 376395 into the CeA of a high-anxiety rat strain, which serves as a model for stress-induced visceral hypersensitivity, significantly reduces the visceromotor response to noxious CRD.[1]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on visceral hypersensitivity in a preclinical model.

Treatment GroupColorectal Distension Pressure (mmHg)Mean Number of Abdominal Contractions (VMR)Percentage Inhibition of VMR (vs. Vehicle)Statistical Significance (p-value)
Vehicle (Saline)1513.5 ± 2.1--
CP 376395 (10 µg, intra-CeA)1511.6 ± 1.8-15.4% (increase)> 0.05
Vehicle (Saline)3018.9 ± 2.5--
CP 376395 (10 µg, intra-CeA)3019.2 ± 2.0-1.4% (increase)> 0.05
Vehicle (Saline)4525.4 ± 2.9--
CP 376395 (10 µg, intra-CeA)4516.8 ± 2.333.8%< 0.05
Vehicle (Saline)6030.1 ± 3.2--
CP 376395 (10 µg, intra-CeA)6016.6 ± 2.744.8%< 0.001
Data adapted from Prusator and Greenwood-Van Meerveld, 2015.[1] VMR: Visceromotor Response. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model of Intrinsic Anxiety and Visceral Hypersensitivity (Wistar-Kyoto Rat)

The Wistar-Kyoto (WKY) rat strain is an established model of endogenous anxiety and visceral hypersensitivity, exhibiting an exaggerated response to colorectal distension compared to normo-anxious strains like the Fischer 344 (F344) rat.[1]

Protocol for Stereotaxic Cannula Implantation for Intra-CeA Microinjection:

  • Animal Preparation: Adult male WKY rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

  • Craniotomy: Bregma is identified, and small burr holes are drilled over the target coordinates for the central nucleus of the amygdala (CeA). Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • Cannula Implantation: A sterile guide cannula is slowly lowered to the desired depth dorsal to the CeA.

  • Fixation: The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to maintain patency.

  • Post-operative Care: Animals are administered analgesics and allowed to recover for at least one week before any behavioral testing.

Assessment of Visceral Sensitivity: Visceromotor Response (VMR) to Colorectal Distension (CRD)

The VMR, measured as the contraction of the abdominal musculature in response to CRD, is a widely used and objective measure of visceral nociception.[1]

Protocol:

  • Animal Habituation: On the day of the experiment, rats are placed in small restraint devices and allowed to acclimate for 30-60 minutes.

  • Balloon Insertion: A flexible balloon catheter (e.g., 4-5 cm in length) is lubricated and gently inserted intra-anally into the descending colon and rectum. The catheter is secured to the tail with tape.

  • Electrode Placement: For electromyography (EMG) recording, fine wire electrodes are placed into the external oblique abdominal muscle.

  • CRD Protocol: The colon is distended by inflating the balloon with air to specific pressures (e.g., 15, 30, 45, and 60 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval (e.g., 5 minutes).

  • Data Acquisition: The number of abdominal contractions is visually counted by a blinded observer during each distension period, or EMG activity is recorded and quantified.

  • Drug Administration: For intra-CeA microinjections, the dummy cannula is removed, and an injection cannula connected to a microsyringe pump is inserted. This compound (dissolved in sterile saline, pH 5.0-5.5) or vehicle is infused at a slow rate (e.g., 0.5 µl/side over 1 minute).[1] The CRD protocol is initiated 30 minutes post-infusion.[1]

Visualizations

Signaling_Pathway_of_CRF_in_Visceral_Pain Stress Stress CRF_Release CRF Release (Central Amygdala) Stress->CRF_Release Induces CRF1_Receptor CRF1 Receptor CRF_Release->CRF1_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., PKA, ERK) CRF1_Receptor->Downstream_Signaling Initiates CP_376395 CP 376395 Hydrochloride CP_376395->CRF1_Receptor Blocks Neuronal_Excitability Increased Neuronal Excitability Downstream_Signaling->Neuronal_Excitability Leads to Visceral_Hypersensitivity Visceral Hypersensitivity Neuronal_Excitability->Visceral_Hypersensitivity Results in

Caption: Signaling pathway of CRF in visceral pain and the inhibitory action of CP 376395.

Experimental_Workflow Animal_Model Wistar-Kyoto Rat Model (Intrinsic Anxiety) Surgery Stereotaxic Cannula Implantation (Intra-CeA) Animal_Model->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Drug_Admin Microinjection of CP 376395 HCl or Vehicle Recovery->Drug_Admin Acclimation Habituation to Restraint Drug_Admin->Acclimation 30 min wait CRD Colorectal Distension (CRD) (15, 30, 45, 60 mmHg) Acclimation->CRD VMR_Assessment Visceromotor Response (VMR) Measurement CRD->VMR_Assessment Data_Analysis Data Analysis and Comparison VMR_Assessment->Data_Analysis

Caption: Experimental workflow for assessing the effect of CP 376395 on visceral sensitivity.

Conclusion

This compound is a valuable tool for elucidating the role of the CRF1 receptor in mediating visceral hypersensitivity in animal models relevant to IBS. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the complex mechanisms of visceral pain and for the preclinical evaluation of novel therapeutic agents targeting the CRF pathway. The selective antagonism of CRF1 receptors by this compound provides a targeted approach to investigate the central mechanisms of stress-induced visceral hyperalgesia, a critical component in the pathophysiology of IBS.

References

Troubleshooting & Optimization

CP 376395 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with CP 376395 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: There are slightly varying recommendations for storing solid this compound. To ensure optimal stability, it is best to adhere to the conditions specified on the product's certificate of analysis. However, general storage guidelines are summarized in the table below.

Q2: What is the recommended way to store this compound after it has been dissolved in a solvent?

A2: Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for longer-term storage.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[2][3] The maximum concentrations are 50 mM in water and 100 mM in DMSO.[2][3]

Q4: How should I handle the product upon receiving it?

A4: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes. To ensure all the powder is at the bottom of the vial, you can briefly centrifuge the vial on a tabletop centrifuge.[4]

Storage Conditions Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) Room TemperatureNot specifiedMust be desiccated.[2][3]
4°CUp to 2 years[1]
-20°CUp to 3 years[1][4]
In Solvent (Solution) -20°CUp to 1 year[1]
-80°CUp to 2 years[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in stock solution Solution may be supersaturated or stored improperly.Gently warm the solution and/or sonicate to aid dissolution.[1] For future preparations, ensure the concentration does not exceed the maximum solubility for the chosen solvent. Always store solutions as recommended in the table above.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare fresh solutions for each experiment.[1] Ensure the solid compound is stored under the recommended conditions and has not expired.
Difficulty dissolving the compound Incorrect solvent or concentration.Verify the solubility of this compound in your chosen solvent. Use a fresh, unopened bottle of hygroscopic solvents like DMSO.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound to reach room temperature for at least 60 minutes before opening.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight (362.94 g/mol ) to calculate the required mass.[3]

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: If not for immediate use, aliquot the solution into tightly sealed vials and store at -20°C or -80°C.

Preparation of an In Vivo Working Solution

A protocol for preparing a suspended solution for intraperitoneal injection has been described.[1] The following is an example to yield a 2.5 mg/mL solution:

  • Prepare a 25.0 mg/mL stock solution in DMSO.

  • In a new tube, add 400 µL of PEG300.

  • Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Receive CP 376395 HCl equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store Aliquots at -20°C/-80°C dissolve->store prepare_working Prepare Working Solution dissolve->prepare_working For Immediate Use thaw Thaw Stock Solution store->thaw For Later Use thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for Preparation and Use of this compound Solutions.

logical_relationship cluster_solid Solid Form cluster_solution Solution Form cluster_handling Proper Handling compound CP 376395 HCl Stability storage_solid Storage Conditions - Desiccate at RT - -20°C for long-term compound->storage_solid storage_solution Storage Conditions - Aliquot - -20°C/-80°C - Protect from light compound->storage_solution handling_protocol Protocols - Equilibrate before use - Prepare fresh solutions compound->handling_protocol result Optimal Experimental Outcome storage_solid->result solvent Solvents - DMSO - Water storage_solution->solvent storage_solution->result handling_protocol->result

Caption: Factors Influencing the Experimental Success with this compound.

References

Troubleshooting low solubility of CP 376395 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-376395 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is CP-376395 hydrochloride and what is its primary mechanism of action?

A1: CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds to an allosteric site on the receptor, which means it influences the receptor's activity by binding to a site different from the primary (orthosteric) binding site of the endogenous ligand, corticotropin-releasing factor (CRF).[1][2] By blocking the CRF1 receptor, CP-376395 hydrochloride attenuates the downstream signaling cascade typically initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response.[1][2]

Q2: What are the reported solubility limits of CP-376395 hydrochloride?

A2: The solubility of CP-376395 hydrochloride has been determined in common laboratory solvents. It is soluble in water up to 50 mM and in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1][2][3] Achieving these concentrations in aqueous solutions can sometimes be challenging and may require specific preparation techniques.

Q3: I am having difficulty dissolving CP-376395 hydrochloride in my aqueous buffer. What are some common reasons for this?

A3: Low solubility of CP-376395 hydrochloride in aqueous buffers can be attributed to several factors:

  • pH of the Solution: As the hydrochloride salt of a weak base, the solubility of CP-376395 is pH-dependent. In solutions with a pH approaching or exceeding the pKa of the compound, the un-ionized, less soluble free base form will predominate, leading to precipitation.

  • Buffer Composition: The components of your buffer system can interact with the compound, potentially reducing its solubility. For instance, some buffers may have a common ion effect with the hydrochloride salt, which can suppress solubility.

  • Temperature: Solubility is often temperature-dependent. Preparing solutions at room temperature may not be sufficient to achieve higher concentrations.

  • Kinetics of Dissolution: The rate at which the compound dissolves may be slow. Without sufficient time or energy input (e.g., mixing, sonication), the compound may not fully dissolve, even if the concentration is below its theoretical solubility limit.

Q4: Can I use sonication or heating to aid in the dissolution of CP-376395 hydrochloride?

A4: Yes, both sonication and gentle heating can be effective methods to facilitate the dissolution of CP-376395 hydrochloride.

  • Sonication: A bath sonicator can be used to break up solid particles and increase the surface area exposed to the solvent, which can significantly speed up the dissolution process.[4]

  • Gentle Heating: Gently warming the solution can also increase solubility. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. After warming to dissolve, it is important to allow the solution to return to room temperature to ensure that the compound remains in solution.

Q5: What is the recommended storage procedure for stock solutions of CP-376395 hydrochloride?

A5: For optimal stability, it is recommended to store stock solutions of CP-376395 hydrochloride at -20°C or -80°C. When stored at -20°C, the solution should be used within one year, and when stored at -80°C, it can be stable for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Troubleshooting Guide: Low Aqueous Solubility

This guide provides a systematic approach to troubleshooting and overcoming common issues with the aqueous solubility of CP-376395 hydrochloride for in vitro experiments.

Problem 1: Precipitate forms immediately upon adding the compound to an aqueous buffer.
Potential Cause Troubleshooting Step
High Buffer pH The pH of your buffer may be too high, causing the less soluble free base to precipitate. As a hydrochloride salt of a weak base, solubility is favored at a lower pH.
1. Measure the pH of your buffer.
2. If possible for your experimental design, consider using a buffer with a lower pH (e.g., pH 4-6).
3. Alternatively, prepare a concentrated stock solution in a low pH buffer or sterile water and then dilute it into your final experimental buffer, ensuring the final pH does not cause precipitation.
Incorrect Order of Addition Adding the compound directly to a high pH or complex buffer can lead to immediate precipitation.
1. First, dissolve the CP-376395 hydrochloride in sterile, purified water or a slightly acidic buffer to create a stock solution.
2. Gradually add this stock solution to your final, stirred experimental buffer.
Problem 2: The compound appears to dissolve initially but then precipitates over time.
Potential Cause Troubleshooting Step
Supersaturated Solution The initial concentration may be at or near the saturation point, leading to gradual crystallization and precipitation.
1. Prepare a slightly more dilute solution.
2. Ensure your stock solutions are stored properly (aliquoted and frozen) to prevent concentration changes due to solvent evaporation.
Temperature Fluctuations A decrease in temperature can reduce the solubility of the compound.
1. Maintain a consistent temperature during the preparation, storage, and use of the solution.
2. If solutions are stored in the refrigerator, allow them to fully equilibrate to room temperature and check for any precipitate before use.
Buffer Instability The buffer components may degrade over time, leading to a change in pH that affects the solubility of the compound.
1. Always use freshly prepared buffers for your experiments.
Problem 3: The compound will not dissolve to the desired concentration.
Potential Cause Troubleshooting Step
Insufficient Energy Input The dissolution process may be slow and require more energy to proceed.
1. Vortex the solution for an extended period.
2. Use a bath sonicator to aid dissolution. Place the vial in the sonicator for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.[4]
3. Gently warm the solution (e.g., to 37°C) while stirring. After the compound has dissolved, allow the solution to cool to room temperature and check for any precipitation.
Exceeding Solubility Limit The desired concentration may be higher than the compound's solubility in the chosen aqueous system.
1. Refer to the solubility data to ensure your desired concentration is achievable.
2. If a higher concentration is necessary, consider preparing a stock solution in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can have off-target effects.

Quantitative Data Summary

Property Value Reference
Molecular Weight 362.94 g/mol [1]
Solubility in Water Up to 50 mM[1][2][3]
Solubility in DMSO Up to 100 mM[1][2]
CRF1 Receptor Binding Affinity (Ki) 12 nM[1][2]
CRF2 Receptor Binding Affinity (Ki) >10,000 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of CP-376395 Hydrochloride
  • Materials:

    • CP-376395 hydrochloride powder

    • Sterile, purified water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Bath sonicator (optional)

  • Procedure:

    • Weigh out the appropriate amount of CP-376395 hydrochloride. For 1 mL of a 10 mM solution, you will need 3.63 mg.

    • Add the powder to a sterile vial.

    • Add the desired volume of sterile, purified water.

    • Vortex the solution vigorously for 5-10 minutes.

    • If the compound has not fully dissolved, place the vial in a bath sonicator for 10-15 minute intervals until the solution is clear.

    • Visually inspect the solution to ensure there are no visible particles.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Materials:

    • 10 mM aqueous stock solution of CP-376395 hydrochloride (from Protocol 1) or a stock solution in DMSO.

    • Pre-warmed cell culture medium or desired physiological buffer.

  • Procedure:

    • Thaw the stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium or buffer to achieve the final desired working concentration.

    • When diluting a DMSO stock, ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

    • Mix the working solution thoroughly by gentle pipetting or inversion.

    • Use the freshly prepared working solution for your experiment.

Visualizations

Signaling Pathway of CRF1 Receptor Antagonism by CP-376395 Hydrochloride

CRF1_Antagonism CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds and Activates CP376395 CP-376395 Hydrochloride CP376395->CRF1R Binds and Inhibits Gs Gs Protein (Inactive) CRF1R->Gs Activates Gs_active Gs-GTP (Active) Gs->Gs_active GTP for GDP exchange AC Adenylyl Cyclase Gs_active->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Cellular_Response Downstream Cellular Response (e.g., HPA axis activation) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Antagonistic action of CP-376395 hydrochloride on the CRF1 receptor signaling pathway.

Experimental Workflow for Troubleshooting Solubility

Solubility_Troubleshooting start Start: Low Solubility of CP-376395 HCl check_pH Check Buffer pH start->check_pH adjust_pH Use Lower pH Buffer (e.g., pH 4-6) check_pH->adjust_pH pH is high use_water Dissolve in Sterile Water First check_pH->use_water pH is optimal sonicate Apply Sonication adjust_pH->sonicate use_water->sonicate heat Gentle Warming (e.g., 37°C) sonicate->heat Still not dissolved success Solution is Clear: Proceed with Experiment sonicate->success Dissolved dmso_stock Prepare Stock in DMSO heat->dmso_stock Still not dissolved heat->success Dissolved dmso_stock->success fail Still Insoluble: Re-evaluate Concentration dmso_stock->fail If high concentration is still required

Caption: Logical workflow for troubleshooting low aqueous solubility of CP-376395 hydrochloride.

References

Potential off-target effects of CP 376395 hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CP-376395 hydrochloride, particularly at high concentrations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target activity and selectivity of CP-376395 hydrochloride?

A1: CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It exhibits high affinity for the human CRF1 receptor, with a Ki value of 12 nM.[1][2] Its selectivity for CRF1 over the CRF2 receptor is excellent, with an affinity for CRF2 being greater than 10,000 nM.[1][2] Furthermore, in a screen against a panel of 40 neurotransmitter receptors and ion channels, CP-376395 hydrochloride showed affinities greater than 1 µM, indicating a low likelihood of off-target activity at these specific sites at typical experimental concentrations.[1]

Q2: Are there known off-target effects for CP-376395 hydrochloride at high concentrations?

Q3: Some clinical trials of CRF1 antagonists have been discontinued (B1498344). What were the reasons, and could they be related to off-target effects?

A3: Several clinical trials for various CRF1 receptor antagonists have been discontinued for reasons including poor pharmacokinetic properties, lack of efficacy, and safety concerns such as hepatotoxicity.[3][4] While the specific reasons for the discontinuation of each compound are complex, off-target effects can contribute to safety issues. Therefore, careful evaluation of the off-target profile of any CRF1 antagonist, including CP-376395 hydrochloride, is a critical step in preclinical development.

Q4: How can I experimentally assess the potential off-target effects of CP-376395 hydrochloride in my experimental system?

A4: To proactively identify potential off-target effects, a tiered approach is recommended. Initially, a broad in vitro screening panel, such as a comprehensive kinase screen (e.g., KINOMEscan®) or a safety pharmacology panel, can identify potential off-target interactions.[5][6][7][8] Subsequently, cellular assays can be used to confirm whether these interactions are relevant in a biological context. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement and can also be used to identify off-target binding in intact cells.[9][10][11][12][13]

Q5: What are some common troubleshooting issues when working with GPCR antagonists like CP-376395 hydrochloride?

A5: Common issues include inconsistent IC50 values, high background signal, and unexpected agonist activity. These can arise from variability in assay conditions (e.g., cell density, reagent concentrations), compound precipitation, or complex pharmacological phenomena like partial agonism or inverse agonism. Implementing proper controls, such as using a known reference antagonist and ensuring compound solubility, is crucial.

Data Presentation

Table 1: On-Target and Known Selectivity Profile of CP-376395 Hydrochloride

TargetAssay TypeSpeciesAffinity (Ki/IC50)Reference(s)
CRF1 Receptor Radioligand BindingHuman12 nM (Ki)[1][2]
CRF2 Receptor Radioligand BindingHuman>10,000 nM[1][2]
Panel of 40 Neurotransmitter Receptors and Ion Channels Various Binding AssaysVarious>1 µM[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

  • Potential Cause: Inconsistent cell culture conditions (passage number, confluency), reagent preparation, or compound solubility issues at high concentrations.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and confluency at the time of the experiment.

    • Fresh Reagent Preparation: Prepare fresh dilutions of CP-376395 hydrochloride from a validated stock solution for each experiment.

    • Confirm Solubility: Visually inspect solutions for precipitation, especially at high concentrations. If necessary, determine the solubility limit in your assay buffer. The solubility of CP-376395 hydrochloride is up to 50 mM in water and 100 mM in DMSO.

    • Use Positive and Negative Controls: Include a known CRF1 receptor agonist as a positive control and a vehicle-only control to assess assay performance and variability.

Issue 2: Observed Phenotype Does Not Correlate with CRF1 Receptor Antagonism

  • Potential Cause: The observed effect may be due to off-target activity of CP-376395 hydrochloride at the concentration used.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Curve: Determine if the phenotype is observed at concentrations consistent with the Ki for CRF1. Off-target effects are more likely at significantly higher concentrations.

    • Use a Structurally Unrelated CRF1 Antagonist: If a different, structurally distinct CRF1 antagonist produces the same phenotype, it strengthens the evidence for an on-target effect.

    • Perform a Rescue Experiment: In a cell line where the CRF1 receptor has been knocked down or knocked out (e.g., using CRISPR-Cas9), the phenotype should be absent if it is on-target.

    • Investigate Potential Off-Targets: If an off-target is suspected, use specific inhibitors for that target to see if the phenotype can be blocked.

Issue 3: Unexpected Agonist-like Activity

  • Potential Cause: The experimental system may have high constitutive (basal) activity, and CP-376395 hydrochloride could be acting as an inverse agonist. Alternatively, the observed effect could be due to biased agonism or an off-target effect.

  • Troubleshooting Steps:

    • Assess Basal Activity: Measure the baseline signaling of your system in the absence of any ligand. High basal activity may indicate constitutive receptor activity.

    • Test for Inverse Agonism: Apply CP-376395 hydrochloride alone and observe if it reduces the basal signaling. A reduction would be consistent with inverse agonism.

    • Evaluate Multiple Signaling Pathways: Assess the effect of CP-376395 hydrochloride on different downstream signaling pathways of the CRF1 receptor (e.g., cAMP, β-arrestin recruitment) to check for biased signaling.

    • Use a Receptor-Null Cell Line: As a negative control, test the compound in a cell line that does not express the CRF1 receptor. Any observed activity would be indicative of an off-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

Objective: To determine if CP-376395 hydrochloride binds to its intended target (CRF1) and to identify potential off-target proteins in a cellular context at high concentrations.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target protein(s) to ~80% confluency. Treat cells with various concentrations of CP-376395 hydrochloride or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • For Target Engagement: Analyze the soluble fractions by Western blotting using an antibody specific for the CRF1 receptor. A shift in the melting curve to a higher temperature in the presence of CP-376395 hydrochloride indicates target engagement.

    • For Off-Target Identification (Thermal Proteome Profiling): Analyze the soluble fractions using quantitative mass spectrometry to identify all proteins that are stabilized or destabilized by the compound.

Protocol 2: Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)

Objective: To assess the inhibitory activity of CP-376395 hydrochloride against a broad panel of protein kinases to identify potential off-target interactions.

Methodology (based on a typical commercial service):

  • Compound Preparation: Prepare a high-concentration stock solution of CP-376395 hydrochloride in 100% DMSO (e.g., 10 mM).

  • Initial Single-Dose Screen: Submit the compound for screening against a large kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 µM or 10 µM). The assay typically involves a competition binding format where the compound displaces a ligand from the active site of the kinases.

  • Data Analysis: The service provider reports the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Dose-Response (Kd) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the dissociation constant (Kd) or IC50 value. This quantifies the potency of the compound against these off-targets.

  • Selectivity Analysis: Compare the Kd/IC50 values for the identified off-target kinases to the on-target Ki for the CRF1 receptor to determine the selectivity profile.

Mandatory Visualizations

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs/Gαq CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca2_release->Cellular_Response Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Cellular_Response CP376395 CP-376395 (Antagonist) CP376395->CRF1R Blocks

Caption: Simplified CRF1 receptor signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is the compound concentration >> Ki for CRF1? Start->Check_Concentration On_Target Likely On-Target Effect Check_Concentration->On_Target No Off_Target_Investigation Investigate Potential Off-Target Effects Check_Concentration->Off_Target_Investigation Yes Dose_Response Perform Dose-Response Curve On_Target->Dose_Response Alternative_Antagonist Test Structurally Unrelated CRF1 Antagonist On_Target->Alternative_Antagonist Rescue_Experiment Perform Rescue Experiment (Knockout/Knockdown) On_Target->Rescue_Experiment Broad_Screen Conduct Broad Off-Target Screen (e.g., Kinome Scan) Off_Target_Investigation->Broad_Screen CETSA Perform Cellular Thermal Shift Assay (CETSA) Off_Target_Investigation->CETSA

Caption: Workflow for troubleshooting unexpected results.

References

Optimizing CP 376395 Hydrochloride Dosage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of CP 376395 hydrochloride while minimizing potential side effects. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRFR1). By blocking this receptor, it attenuates the physiological responses to stress, primarily by modulating the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Q2: What are the known primary effects of this compound in preclinical models?

In rodent models, this compound has been shown to dose-dependently reduce food and water intake.[1][2] Specifically, intraperitoneal (i.p.) doses of 10-20 mg/kg in mice have demonstrated this effect.[1][2] Additionally, it has been found to reduce ethanol (B145695) consumption in rats, suggesting its potential in addiction studies.[3]

Q3: What are the potential side effects associated with this compound and other CRF1 receptor antagonists?

While a comprehensive side effect profile for this compound is not extensively detailed in publicly available literature, information from the broader class of CRF1 receptor antagonists suggests potential side effects to monitor. One of the most commonly observed effects of this compound is a dose-dependent decrease in food and water intake.[1][2]

For the broader class of CRF1 antagonists, anxiolytic (anxiety-reducing) effects are often observed, particularly in stressed animals.[4][5] However, paradoxically, some CRF1 antagonists have been reported to have anxiogenic (anxiety-promoting) or aversive effects under certain conditions.[6][7] Therefore, careful behavioral assessment is crucial. In clinical trials, another CRF1 receptor antagonist, R121919, was associated with elevated liver enzymes, indicating potential hepatotoxicity. While this has not been specifically reported for this compound, it is a potential concern for this class of compounds.

Regarding locomotor activity, one study reported that CP 376395 at doses of 1-10 mg/kg did not affect baseline exploration in an elevated plus-maze.[8] However, a 10 mg/kg dose was shown to dampen the hyperlocomotion induced by cocaine, suggesting that its effects on activity may be context-dependent.[8]

Q4: How can I optimize the dosage of this compound to achieve the desired therapeutic effect while minimizing side effects?

Dosage optimization is a critical step in any preclinical study. A dose-range finding study is highly recommended. This typically involves administering a range of doses to different groups of animals and observing both the desired therapeutic effect and a panel of potential side effects. Based on the available data for this compound, a starting dose range of 5-20 mg/kg (i.p.) could be considered for mice, with careful monitoring of food and water intake, body weight, and behavioral changes.

Troubleshooting Guide

Issue 1: Significant Reduction in Food and Water Intake

  • Problem: Animals treated with this compound show a marked decrease in their consumption of food and water, leading to weight loss.

  • Troubleshooting Steps:

    • Dose Reduction: This is the most direct approach. If the therapeutic effect can be maintained at a lower dose, this may alleviate the anorectic effects.

    • Monitor Timing of Administration: The reduction in food and water intake has been noted to be more pronounced in the initial hours after administration.[1][2] Consider timing the administration to a point in the animals' light/dark cycle when feeding is naturally lower, if compatible with the experimental design.

    • Provide Highly Palatable Food: Supplementing the standard diet with a small amount of highly palatable food can help encourage eating.

    • Hydration Support: In cases of severe reduction in water intake, consider providing a supplemental source of hydration, such as a hydrogel pack.

    • Data Analysis: If dose reduction is not possible, ensure that the effects on food and water intake are documented and considered when interpreting other behavioral or physiological data, as they can be confounding factors.

Issue 2: Unexpected Behavioral Changes (Anxiety-like or Sedative Effects)

  • Problem: Animals exhibit behaviors that could be interpreted as increased anxiety (e.g., reduced exploration in open field or elevated plus maze) or sedation/hypoactivity.

  • Troubleshooting Steps:

    • Comprehensive Behavioral Phenotyping: Do not rely on a single behavioral test. A battery of tests is recommended to get a clearer picture. For example, combine the Open Field Test (to assess general locomotor activity and exploration) with the Elevated Plus Maze (to assess anxiety-like behavior).

    • Control for Locomotor Effects: A decrease in open arm exploration in the Elevated Plus Maze could be due to anxiogenic effects or simply reduced overall movement. Always analyze total distance traveled or number of arm entries to differentiate between these possibilities.

    • Habituation: Ensure that animals are properly habituated to the testing room and handling procedures to minimize stress-induced behavioral changes that are not related to the drug's effect.

    • Dose-Response Assessment: Anxiogenic or sedative effects may be dose-dependent. Test a range of doses to identify a "therapeutic window" where the desired effect is present without these confounding behaviors.

Issue 3: Variability in Experimental Results

  • Problem: High variability is observed in the data between animals within the same treatment group.

  • Troubleshooting Steps:

    • Review Dosing Procedure: Ensure accurate and consistent administration of the compound. For intraperitoneal injections, proper technique is crucial to avoid injection into the gut or other organs.

    • Control Environmental Factors: Factors such as time of day for testing, lighting conditions, and noise levels in the animal facility can significantly impact behavioral and physiological outcomes. Standardize these conditions as much as possible.

    • Animal Strain and Sex: Different rodent strains can exhibit different sensitivities to drugs. Ensure the strain is appropriate for the study and consider potential sex differences in the response to the compound.

    • Blinding: Whenever possible, the experimenter conducting the behavioral observations and data analysis should be blind to the treatment groups to minimize unconscious bias.

Data Presentation

Table 1: Summary of Reported In Vivo Dosages and Effects of this compound

SpeciesDose RangeRoute of AdministrationObserved EffectsReference(s)
Mouse10-20 mg/kgIntraperitoneal (i.p.)Dose-dependent attenuation of food and water intake.[1][2]
RatNot specifiedNot specifiedReduction in 20% ethanol consumption in an intermittent access model.[3]
Mouse1-10 mg/kgNot specifiedNo effect on baseline locomotor activity in the elevated plus-maze.[8]
Mouse10 mg/kgNot specifiedDampened cocaine-induced hyperlocomotion.[8]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic/Anxiogenic Effects using the Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: a. Acclimatize the mouse to the testing room for at least 30 minutes prior to the test. b. Administer this compound or vehicle at the desired dose and time point before the test. c. Gently place the mouse in the center of the maze, facing an open arm. d. Allow the mouse to explore the maze for 5 minutes. e. Record the session using a video camera mounted above the maze.

  • Data Analysis: a. Score the time spent in the open arms and closed arms. b. Count the number of entries into the open and closed arms. c. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. d. Analyze the total distance traveled to assess overall locomotor activity.

Protocol 2: Assessment of Locomotor Activity and Exploratory Behavior using the Open Field Test (OFT)
  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure: a. Acclimatize the mouse to the testing room for at least 30 minutes. b. Administer this compound or vehicle. c. Gently place the mouse in the center of the open field arena. d. Allow the mouse to explore freely for a set period (e.g., 10-30 minutes). e. Record the session with an overhead video camera.

  • Data Analysis: a. Divide the arena into a "center" zone and a "periphery" zone using tracking software. b. Measure the total distance traveled in the arena. c. Quantify the time spent in the center zone versus the periphery. d. Count the number of entries into the center zone.

Protocol 3: Measurement of Plasma Corticosterone (B1669441) Levels
  • Procedure: a. Administer this compound or vehicle. b. At the desired time point post-administration (and potentially after a stressor), collect a blood sample. Tail-nick or submandibular bleeding are common methods for repeated sampling. Terminal blood collection can be done via cardiac puncture under anesthesia. c. Collect the blood into tubes containing an anticoagulant (e.g., EDTA). d. Centrifuge the blood to separate the plasma. e. Store the plasma at -80°C until analysis.

  • Analysis: a. Use a commercially available corticosterone ELISA or RIA kit. b. Follow the manufacturer's instructions for the assay. c. Determine the concentration of corticosterone in the plasma samples.

Mandatory Visualizations

CP_376395_Signaling_Pathway Simplified Signaling Pathway of this compound Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF CRF1 Receptor CRF1 Receptor CRF->CRF1 Receptor Binds to Pituitary Gland Pituitary Gland ACTH ACTH Pituitary Gland->ACTH CRF1 Receptor->Pituitary Gland Activates CP_376395 CP 376395 Hydrochloride CP_376395->CRF1 Receptor Blocks Adrenal Gland Adrenal Gland ACTH->Adrenal Gland Corticosteroids Corticosteroids Adrenal Gland->Corticosteroids Physiological\nResponse Physiological Response Corticosteroids->Physiological\nResponse Experimental_Workflow General Experimental Workflow for In Vivo Studies Acclimation Acclimation Baseline_Measurements Baseline Measurements (Body Weight, etc.) Acclimation->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration CP 376395 HCl or Vehicle Admin. Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (EPM, OFT) Drug_Administration->Behavioral_Testing Physiological_Measurements Physiological Measurements (Blood Sampling) Drug_Administration->Physiological_Measurements Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis Physiological_Measurements->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Unexpected_Result Unexpected Result Check_Dosage Verify Dosage Calculation & Admin. Unexpected_Result->Check_Dosage Review_Protocols Review Experimental Protocols Unexpected_Result->Review_Protocols Assess_Locomotion Assess General Locomotor Activity Unexpected_Result->Assess_Locomotion Refine_Hypothesis Refine Hypothesis Check_Dosage->Refine_Hypothesis Review_Protocols->Refine_Hypothesis Consider_Metabolism Consider Drug Metabolism/PK Assess_Locomotion->Consider_Metabolism Consider_Metabolism->Refine_Hypothesis

References

Challenges in translating preclinical findings with CRF1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CRF1 Antagonist Preclinical Translation

This guide provides troubleshooting and frequently asked questions for researchers encountering challenges in translating preclinical findings with Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

Section 1: Frequently Asked Questions (FAQs) - General Translational Challenges

Q1: Why do many CRF1 antagonists that show promise in rodent models fail in human clinical trials for anxiety and depression?

A1: The translation of preclinical findings for CRF1 antagonists has been largely unsuccessful due to a combination of factors.[1][2][3] Key reasons include:

  • Pharmacokinetic and Physicochemical Properties: Early-generation antagonists often had poor properties, such as high lipophilicity, leading to low bioavailability and potential toxicity.[1][2][4][5]

  • Species Differences: There may be subtle but significant differences in the biology and distribution of CRF1 receptors between rodents and humans.[4] Sex differences in CRF1 receptor distribution have also been noted in rodents, which can complicate the interpretation of results.[6][7][8]

  • Mismatch in Preclinical Models: Animal models often simulate acute stress responses, whereas conditions like major depression in humans are chronic and complex.[1][2][4] The efficacy of antagonists in animal models often appears greater under high-stress conditions, which may not be representative of the typical patient's state.[9][10]

  • Complexity of the CRF System: Successful therapeutic intervention may require targeting more than just the CRF1 receptor. The CRF system also includes the CRF2 receptor and a CRF-binding protein (CRF-BP), which are not affected by selective CRF1 antagonists.[2][4]

  • Neuroplasticity: Chronic activation of the CRF1 system can induce lasting changes in the brain, potentially reducing the reliance on ongoing CRF1 signaling to maintain a pathological state.[1][2][4]

Q2: Are there any clinical applications where CRF1 antagonists are showing promise?

A2: Yes, despite failures in trials for depression and anxiety, CRF1 antagonists are being investigated for other indications.[11][12] They have shown potential in reducing stress-induced food cravings and in treating conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis overactivation, such as Congenital Adrenal Hyperplasia (CAH).[4][13] For instance, verucerfont (B1683048) demonstrated an ability to reduce CRF-driven HPA-axis overactivation.[4]

Q3: Can CRF1 antagonists worsen anxiety?

A3: Paradoxically, some human studies have reported that CRF1 antagonists can exacerbate anxious or fearful symptoms.[4] This may be due to the complex circuitry of the CRF system, where CRF1 activation in certain brain regions could have anxiolytic-like effects by inhibiting other anxiogenic pathways.[4]

Section 2: Troubleshooting Guide: Pharmacokinetics & Pharmacodynamics (PK/PD)

Q1: My CRF1 antagonist has high in vitro potency (low Ki) but shows poor efficacy in vivo. What could be the issue?

A1: This is a common problem. High in vitro potency does not always translate to in vivo efficacy. Consider the following:

  • Poor Physicochemical Properties: Early compounds were often highly lipophilic.[5][14][15] This can lead to high plasma protein binding, rapid metabolism, tissue accumulation, and poor penetration of the blood-brain barrier (BBB).[5]

    • Troubleshooting Step: Assess the compound's logP, solubility, and plasma protein binding. Newer, more successful compounds tend to have improved hydrophilicity.[14][15][16]

  • Insufficient Target Engagement: The compound may not be reaching the CRF1 receptors in the brain at a sufficient concentration or for a long enough duration.

    • Troubleshooting Step: Measure brain and plasma concentrations of your compound. Aim for a brain concentration that achieves at least 50% receptor occupancy, a level associated with anxiolytic effects in rat models.[5][17]

  • Receptor Kinetics: The duration of receptor residency (off-rate) may be more critical for efficacy than simple affinity. Some successful compounds, like R121919, have slower receptor dissociation rates.[4]

    • Troubleshooting Step: Perform non-equilibrium binding kinetic assays to determine the association (kon) and dissociation (koff) rates of your compound.[18] This can provide a better predictor of in vivo activity than Ki alone.

Table 1: Comparative Pharmacokinetic & In Vitro Data of Select CRF1 Antagonists
CompoundKi (nM)cLogPPlasma Protein Binding (Rat)Key Observation
CP-154,526 ~2.5>7HighEarly prototype; highly lipophilic, leading to PK issues.[5]
Antalarmin ~2-4HighHighFirst-generation antagonist with anxiolytic-like activity in rats.[4]
R121919 ~4-8Lower than early prototypesHighShowed initial promise in human depression trials but had safety issues. Noted for its slow receptor dissociation rate.[3][4]
DMP696 1.73.298.5%Improved physicochemical properties; less lipophilic while maintaining high potency.[5]
Verucerfont High PotencyN/AN/APotently blocked HPA-axis response to a CRF challenge in humans.[3]
M43 19.2 (Binding Affinity)N/AN/AA newer thiazolo[4,5-d] pyrimidine (B1678525) analog antagonist.[19]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Section 3: Troubleshooting Guide: Preclinical Models

Q1: My CRF1 antagonist is only effective in animal models that involve a high degree of stress. Is this expected?

A1: Yes, this is a consistent finding. CRF1 antagonists are generally more effective in animal models where the CRF system is hyperactivated by high-stress conditions.[9][10] They are often behaviorally "silent" in non-stressed animals, suggesting that CRF1 receptors have low basal activity.[9][10]

  • Experimental Consideration: Ensure your chosen model creates a state of CRF-system hyperactivation relevant to the condition you are studying. Models that have shown sensitivity to CRF1 antagonists include defensive withdrawal, foot shock-induced freezing, and stress-induced alcohol consumption.[17][20]

Q2: How do I choose the right animal model for my study?

A2: The choice of model is critical and depends on the therapeutic indication.

  • For Anxiety: Models like the elevated plus-maze or light-dark box are useful, but antagonists often show the best effects under stressed conditions.[20] The defensive withdrawal paradigm is also a sensitive measure.[4][17]

  • For Depression: Models of learned helplessness have been used.[17] However, the translation from these models to major depressive disorder in humans has been poor.[1][11]

  • For Addiction/Withdrawal: Antagonists have shown efficacy in blocking the anxiogenic-like effects of withdrawal from alcohol, cocaine, and opioids in animal models.[20]

Logical Flow: Key Translational Failure Points

G cluster_preclinical Preclinical Phase cluster_translation Translational Gap cluster_clinical Clinical Phase HighPotency High In Vitro Potency AnimalModel Positive Animal Model Results (e.g., Acute Stress) HighPotency->AnimalModel Demonstrates Efficacy PK_Issues Poor PK/PD Properties (Lipophilicity, BBB Penetration) AnimalModel->PK_Issues ModelMismatch Model-Disease Mismatch (Acute vs. Chronic) AnimalModel->ModelMismatch SpeciesDiff Species Differences (Receptor Biology, Distribution) AnimalModel->SpeciesDiff SystemComplexity CRF System Complexity (CRF2, CRF-BP) AnimalModel->SystemComplexity ClinicalFailure Lack of Efficacy or Adverse Effects in Humans PK_Issues->ClinicalFailure ModelMismatch->ClinicalFailure SpeciesDiff->ClinicalFailure SystemComplexity->ClinicalFailure

Caption: Key failure points in the translation of CRF1 antagonists from preclinical success to clinical trials.

Section 4: Experimental Protocols

Protocol 1: CRF1 Receptor Radioligand Binding Assay (Competition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the CRF1 receptor.

  • Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibitory constant (Ki).

  • Materials:

    • Membrane preparation from cells expressing CRF1 receptors (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-SN003).

    • Test compound and a non-specific binding definer (e.g., 10 µM DMP904).[21]

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.[21]

    • Scintillation fluid and vials.

    • Microplate harvester and filter mats.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 20 µ g/well ), and the test compound at various concentrations.[21]

    • Define "total binding" wells (no test compound) and "non-specific binding" wells (containing a high concentration of an unlabeled antagonist).[21]

    • Add the radioligand (e.g., 5 nM [³H]-SN003) to all wells to initiate the binding reaction.[21]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[21]

    • Terminate the reaction by rapid filtration through filter mats using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CRF1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane CRF CRF / Urocortin CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Antagonist CRF1 Antagonist Antagonist->CRF1R blocks G_Protein Gs Protein CRF1R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_Protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., HPA Axis Activation) CREB->Response

Caption: Simplified CRF1 receptor signaling pathway via Gs protein and cAMP activation.

This technical support guide is intended for informational purposes and should be supplemented with thorough literature review and protocol optimization for specific experimental contexts.

References

Long-term stability of CP 376395 hydrochloride in solution for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of CP 376395 hydrochloride in solution, specifically for its application in chronic studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and solubility limits for this compound?

A1: this compound exhibits good solubility in both aqueous and organic solvents. It is soluble in water up to 50 mM and in DMSO up to 100 mM.[1][2] For in vivo studies, a common formulation involves creating a stock solution in DMSO, which is then further diluted with other excipients.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. For the solid (powder) form, desiccation at room temperature is a suitable storage condition.[1][2] Once dissolved, stock solutions should be stored as aliquots in tightly sealed vials at low temperatures. Generally, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[3]

Q3: Is there any data on the long-term stability of this compound in solution for chronic in vivo studies?

A3: Publicly available, peer-reviewed studies detailing the long-term stability of this compound in various solution formulations for chronic studies are limited. Commercial suppliers generally recommend that working solutions for in vivo experiments be prepared fresh daily.[3] This suggests that the stability of diluted, ready-to-use solutions at room or physiological temperatures over extended periods may be a concern. For chronic studies requiring dosing over several days or weeks, it is best practice to prepare a fresh dosing solution each day from a frozen stock.

Q4: What are the potential signs of degradation or instability in my this compound solution?

A4: Visual indicators of instability can include the formation of precipitates, changes in color, or the appearance of cloudiness in a solution that was previously clear. However, chemical degradation can occur without any visible changes. Therefore, for long-term or critical studies, it is advisable to perform analytical validation of the solution's concentration and purity over the intended period of use.

Q5: Can I pre-aliquot my dosing solutions for a multi-day chronic study?

A5: While pre-aliquoting and freezing stock solutions is a standard and recommended practice, pre-aliquoting ready-to-use, diluted dosing solutions for a multi-day study is not generally advised without specific stability data for that formulation. The stability of the compound in a diluted aqueous-based vehicle at working concentrations is likely to be lower than in a concentrated DMSO stock stored at -80°C. To ensure consistent dosing, preparing the final working solution fresh each day is the most reliable approach.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the final dosing solution The solubility of this compound may be lower in the final aqueous-based vehicle compared to the initial stock solvent (e.g., DMSO). The percentage of the organic solvent in the final solution may be too low.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. - Consider using a different vehicle composition, such as one containing co-solvents like PEG300 and a surfactant like Tween-80, which can improve the solubility and stability of the compound in the final formulation. - Gently warm the solution and vortex to aid in re-dissolving the precipitate. If it persists, the solution may be supersaturated and should be remade at a lower concentration.
Variability in experimental results over the course of a chronic study This could be due to the degradation of the compound in the dosing solution over time, leading to a decrease in the effective dose administered.- Prepare fresh dosing solutions daily from a frozen, concentrated stock solution. - If daily preparation is not feasible, conduct a pilot stability study on your specific formulation. This would involve preparing a batch of the dosing solution, storing it under the same conditions as in the main study, and analyzing aliquots at different time points (e.g., 0, 24, 48, 72 hours) by a suitable analytical method like HPLC to check for degradation.
Difficulty dissolving the compound The compound may not be readily soluble at the desired concentration in the chosen solvent.- Refer to the solubility data; for high concentrations, DMSO is preferable to water.[1][2] - Sonication or gentle warming can aid in dissolution. - Ensure you are using high-purity, anhydrous solvents, as water content can affect solubility and stability.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

Form Solvent/Condition Maximum Concentration/Duration Reference
Solid (Powder)Desiccate at Room TemperatureNot specified, but standard practice for stable solids[1][2]
SolutionWater50 mM[1][2]
SolutionDMSO100 mM[1][2]
Stock SolutionIn solvent at -20°CUp to 1 year[3]
Stock SolutionIn solvent at -80°CUp to 2 years[3]
In Vivo Working SolutionVariousRecommended to be prepared fresh daily[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for long-term storage.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, tightly sealing vials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealing vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[3]

Protocol 2: Preparation of a Working Solution for In Vivo Studies (Example)

  • Objective: To prepare a ready-to-use dosing solution for intraperitoneal injection in mice.

  • Materials:

    • This compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Thaw a vial of the this compound stock solution.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 to the tube and mix thoroughly.

    • Add Tween-80 and mix again until the solution is homogeneous.

    • Finally, add saline to reach the final desired volume and concentration.

    • The final solution should be a clear, homogenous solution or a stable suspension.

    • It is recommended to use this working solution on the same day it is prepared.[3]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Daily Working Solution Preparation start Weigh CP 376395 HCl Powder dissolve Dissolve in DMSO start->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Daily Use mix_peg Add PEG300 & Mix thaw->mix_peg mix_tween Add Tween-80 & Mix mix_peg->mix_tween add_saline Add Saline & Mix mix_tween->add_saline inject Administer to Animal add_saline->inject

References

Technical Support Center: Avoiding Precipitation of CP 376395 Hydrochloride in In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CP 376395 hydrochloride in in vivo studies, preventing its precipitation is critical for ensuring accurate and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this potent and selective CRF1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in vivo?

A1: Precipitation of this compound, a weakly basic compound, can be triggered by several factors upon administration:

  • pH Shift: The compound is more soluble at a lower pH. When a formulation, often prepared at an acidic pH to aid dissolution, enters the neutral pH environment of the blood or interstitial fluid (pH ~7.4), the solubility can decrease dramatically, leading to precipitation.

  • Solvent Dilution: Co-solvent systems (e.g., DMSO, PEG300) are commonly used to dissolve this compound at high concentrations. Upon injection, the dilution of these organic solvents in the aqueous physiological environment can cause the drug to crash out of solution.

  • Low Aqueous Solubility: Despite being a hydrochloride salt, the intrinsic aqueous solubility of the free base is low, making it susceptible to precipitation.

Q2: What are the initial steps to consider when formulating this compound for in vivo use?

A2: A systematic approach to formulation development is recommended. Start with a thorough understanding of the compound's physicochemical properties. The initial formulation strategy should be based on the required dose, the route of administration, and the desired pharmacokinetic profile. A common starting point is a co-solvent based formulation, but alternatives should be explored if precipitation is observed.

Troubleshooting Guides

Problem 1: Precipitation observed upon dilution of a co-solvent formulation in aqueous buffer during pre-formulation screening.

Possible Cause: The solubilizing capacity of the co-solvent system is exceeded upon dilution.

Troubleshooting Steps:

  • Optimize Co-solvent Ratios: Systematically vary the ratios of the co-solvents. A common starting formulation for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline. Try adjusting the percentage of each component to find a balance between solubilization and tolerability.

  • Incorporate a Surfactant: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, preventing precipitation upon dilution.

  • Use a Precipitation Inhibitor: Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can be included in the formulation to maintain a supersaturated state and inhibit crystal growth.

  • Consider Alternative Solubilization Technologies: If co-solvents are not sufficient, explore other options like cyclodextrin (B1172386) complexes or amorphous solid dispersions.

Problem 2: Inconsistent results or lower-than-expected exposure in animal studies.

Possible Cause: In vivo precipitation is occurring, leading to variable absorption and bioavailability.

Troubleshooting Steps:

  • Re-evaluate the Formulation Strategy: The current formulation may not be robust enough for the in vivo environment. Consider the following alternatives:

    • Cyclodextrin Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with CP 376395, increasing its aqueous solubility and stability.

    • Amorphous Solid Dispersions (ASDs): Dispersing CP 376395 in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility. This is a more advanced technique but can be highly effective for challenging compounds.

  • pH Modification: For oral formulations, the use of acidic excipients can help maintain a lower pH in the microenvironment of the dissolving drug particle, transiently improving solubility in the gastrointestinal tract.

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the drug substance (micronization or nanosizing) can increase the dissolution rate.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
WaterUp to 50 mM
DMSOUp to 100 mM

Table 2: Example Co-Solvent Formulations for In Vivo Studies

Formulation ComponentPercentageFunction
Formulation A (Clear Solution)
DMSO10%Primary Solvent
PEG30040%Co-solvent/Viscosity modifier
Tween-805%Surfactant/Wetting agent
Saline45%Vehicle
Formulation B (Suspended Solution with Cyclodextrin)
DMSO10%Primary Solvent
SBE-β-CD in Saline90% (of a 20% solution)Solubilizing agent/Precipitation inhibitor

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation

This protocol is a starting point and may require optimization based on the desired concentration and stability.

  • Weigh the required amount of this compound.

  • Add the specified volume of DMSO to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution.

  • In a separate container, mix the required volumes of PEG300 and Tween-80.

  • Slowly add the drug-DMSO solution to the PEG300/Tween-80 mixture while vortexing.

  • Add the saline dropwise to the mixture while continuously vortexing to avoid precipitation.

  • Visually inspect the final formulation for any signs of precipitation.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation
  • Prepare a stock solution of the desired cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).

  • Dissolve the this compound in DMSO.

  • Slowly add the drug-DMSO solution to the cyclodextrin solution while vortexing.

  • If necessary, use ultrasound to ensure the formation of a uniform suspension.

Visualization of Key Concepts

Signaling Pathway: this compound Mechanism of Action

CP_376395_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds AC Adenylate Cyclase CRF1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., HPA Axis Activation) PKA->CellularResponse Phosphorylates Targets CP376395 CP 376395 Hydrochloride CP376395->CRF1R Antagonizes (Allosteric)

Caption: Mechanism of action of this compound.

Experimental Workflow: Formulation Development and Evaluation

Formulation_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation SolubilityScreen Solubility Screening (Different Solvents/pH) CoSolvent Co-solvent Formulation SolubilityScreen->CoSolvent Cyclodextrin Cyclodextrin Formulation SolubilityScreen->Cyclodextrin ASD Amorphous Solid Dispersion SolubilityScreen->ASD PrecipitationTest Kinetic Solubility/ Precipitation Assay CoSolvent->PrecipitationTest Cyclodextrin->PrecipitationTest ASD->PrecipitationTest InVivoStudy In Vivo Pharmacokinetic Study PrecipitationTest->InVivoStudy Select Lead Formulation

Caption: Workflow for formulation development and evaluation.

Logical Relationship: Factors Influencing In Vivo Precipitation

Precipitation_Factors cluster_compound Compound Properties cluster_formulation Formulation Factors cluster_physiological Physiological Conditions Precipitation In Vivo Precipitation pKa pKa (Weak Base) pKa->Precipitation LogP LogP (Lipophilicity) LogP->Precipitation Solubility Aqueous Solubility Solubility->Precipitation pH_form Formulation pH pH_form->Precipitation CoSolventConc Co-solvent Concentration CoSolventConc->Precipitation Excipients Excipients (Surfactants, Polymers) Excipients->Precipitation Inhibits pH_blood Blood/Tissue pH (~7.4) pH_blood->Precipitation Dilution Dilution in Aqueous Environment Dilution->Precipitation

Caption: Factors influencing the in vivo precipitation of CP 376395 HCl.

Technical Support Center: Interpreting Behavioral Data from Studies with CP 376395 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective CRF1 receptor antagonist, CP 376395 hydrochloride. The information is designed to assist in the interpretation of behavioral data and to address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting the downstream signaling pathways associated with stress responses. This makes it a valuable tool for investigating the role of the CRF system in various physiological and pathological processes, including anxiety, depression, and addiction.

Q2: What are the expected behavioral effects of this compound in preclinical models?

This compound is expected to exhibit anxiolytic-like and anti-stress effects. In rodent models, it has been shown to reduce anxiety-like behaviors and attenuate the consumption of ethanol (B145695), particularly in models of high or binge-like drinking.

Q3: I am not observing the expected anxiolytic-like effects in the elevated plus-maze (EPM). What could be the reason?

Several factors could contribute to a lack of anxiolytic-like effects in the EPM. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common factors include suboptimal dosage, incorrect timing of administration, and nuances of the behavioral testing protocol. One study demonstrated that intra-medial prefrontal cortex (mPFC) injections of CP 376395 in mice led to a dose-dependent increase in the percentage of open arm entries and time spent in the open arms, indicative of an anxiolytic effect. It is important to ensure that the drug is reaching the target brain regions at effective concentrations.

Q4: My results show high variability between individual animals. How can I reduce this?

High inter-individual variability is a common challenge in behavioral research. To mitigate this, ensure strict standardization of all experimental procedures, including animal handling, housing conditions, and the timing of experiments. Acclimatizing animals to the testing room and handling procedures before the experiment can also help reduce stress-induced variability. Using a sufficient number of animals per group will increase the statistical power to detect true effects despite individual differences.

Troubleshooting Guides

Troubleshooting Unexpected Results in Anxiety-Like Behavior Assays
Observed Issue Potential Cause Troubleshooting Steps
No anxiolytic-like effect in the Elevated Plus-Maze (EPM) 1. Suboptimal Dosage: The dose of CP 376395 may be too low or too high, falling outside the therapeutic window.1. Perform a dose-response study to determine the optimal anxiolytic dose for your specific animal strain and experimental conditions.
2. Incorrect Timing of Administration: The time between drug administration and behavioral testing may not be optimal for achieving peak brain concentrations.2. Review pharmacokinetic data if available, or test different pre-treatment intervals (e.g., 30, 60, 90 minutes) to identify the optimal time window.
3. Route of Administration: The chosen route (e.g., intraperitoneal, oral) may result in poor bioavailability or inconsistent absorption.3. Ensure proper administration technique. Consider alternative routes if absorption issues are suspected.
4. Low Baseline Anxiety: If the control animals exhibit very low anxiety levels, it may be difficult to detect an anxiolytic effect.4. Consider using a more anxiogenic testing environment (e.g., brighter lighting in the EPM) or a different animal strain known to exhibit higher baseline anxiety.
Increased locomotor activity confounding anxiety measures 1. Off-target Effects: Although selective, high doses of CP 376395 might have off-target effects.1. Lower the dose and confirm the selectivity of the observed effect by comparing it with other selective CRF1 antagonists.
2. Interaction with Experimental Conditions: The novelty of the apparatus or other environmental factors might interact with the drug to increase locomotion.2. Habituate animals to the testing room and apparatus to reduce novelty-induced hyperactivity.
Troubleshooting Inconsistent aversive memory in Fear Conditioning
Observed Issue Potential Cause Troubleshooting Steps
No reduction in freezing behavior 1. Timing of Administration: The drug may not have been administered at the correct time to affect the acquisition, consolidation, or expression of fear memory.1. Administer CP 376395 prior to the conditioning session to test its effect on acquisition, immediately after conditioning for consolidation, or before the recall test for expression.
2. Strength of the Unconditioned Stimulus (US): A very strong footshock may create a ceiling effect, making it difficult to observe a fear-reducing effect of the drug.2. Titrate the intensity and duration of the footshock to a level that induces a robust but not maximal freezing response in control animals.
3. Contextual vs. Cued Fear: The effect of CRF1 antagonism may be more pronounced in contextual versus cued fear conditioning, or vice-versa.3. Analyze both contextual and cued fear responses separately to determine if the drug has a selective effect on one form of fear memory.
Increased freezing behavior 1. Paradoxical Anxiogenic Effect: In some contexts or at certain doses, CRF1 antagonists have been reported to have paradoxical effects.1. Carefully review the literature for similar findings and consider testing a wider range of doses.
2. State-Dependent Learning: The animal's internal state during conditioning and testing may be different, leading to unexpected behavioral outcomes.2. Ensure that the drug is present during both the conditioning and testing phases if investigating state-dependent effects.

Quantitative Data from Behavioral Studies

The following tables summarize quantitative data from studies investigating the effects of this compound and other selective CRF1 antagonists on various behavioral paradigms.

Table 1: Effects of this compound on Ethanol Consumption in Mice

Treatment GroupDose (mg/kg, i.p.)Ethanol Intake (g/kg/4h)p-value vs. Vehicle
Vehicle-~4.5-
CP 37639510~3.8>0.05
CP 37639520~2.5<0.05

Data adapted from a study in male C57BL/6J mice in a drinking-in-the-dark paradigm.

Table 2: Effects of Intra-mPFC this compound on Anxiety-Like Behavior in the Elevated Plus-Maze in Mice

Treatment GroupDose (nmol)% Open Arm Entries% Time in Open Arms
Vehicle-~25~15
CP 3763950.75~35~25
CP 3763951.5~45~35
CP 3763953.0~50~40

Data represents an anxiolytic-like effect with increasing doses. Statistical significance was observed at higher doses compared to vehicle.

Table 3: Comparative Effects of a Selective CRF1 Antagonist (Antalarmin) on Fear Conditioning in Rats

Treatment GroupDose (mg/kg, i.p.)% Freezing Time (Contextual Fear)
Vehicle-~60%
Antalarmin10~40%
Antalarmin20~30%

Data from a study in rats showing that a selective CRF1 antagonist can reduce conditioned fear responses.

Experimental Protocols

1. Ethanol Consumption (Drinking-in-the-Dark)

  • Animals: Male C57BL/6J mice.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Procedure:

    • For 3 consecutive days, replace the water bottle with a bottle containing 20% (v/v) ethanol for a 2-hour period, starting 3 hours into the dark cycle.

    • On the 4th day, administer this compound (10 or 20 mg/kg, i.p.) or vehicle 30 minutes before the 4-hour ethanol access period.

    • Measure the amount of ethanol consumed and calculate the intake in g/kg of body weight.

  • Apparatus: Standard mouse cages with two drinking bottles.

2. Elevated Plus-Maze (EPM)

  • Animals: Adult male mice.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intra-mPFC infusion).

    • After the appropriate pre-treatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety-like behavior.

3. Fear Conditioning

  • Animals: Adult male rats or mice.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

  • Procedure:

    • Conditioning Day:

      • Place the animal in the conditioning chamber.

      • After a baseline period, present a conditioned stimulus (CS; e.g., a tone) followed by an unconditioned stimulus (US; a mild footshock).

      • Repeat the CS-US pairing for a set number of trials.

    • Contextual Fear Test (24 hours later):

      • Place the animal back into the same conditioning chamber for a set period without presenting the CS or US.

      • Measure the percentage of time the animal spends freezing as an index of contextual fear.

    • Cued Fear Test (48 hours later):

      • Place the animal in a novel context.

      • After a baseline period, present the CS (tone) without the US.

      • Measure the percentage of time the animal spends freezing during the CS presentation as an index of cued fear.

  • Drug Administration: this compound or vehicle can be administered before conditioning to assess effects on acquisition, after conditioning for consolidation, or before testing to assess effects on expression of fear memory.

Mandatory Visualizations

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs/Gq CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates PLC Phospholipase C G_protein->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA PKA cAMP->PKA Activates CREB CREB Activation (Gene Transcription) PKA->CREB PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response CP376395 CP 376395 Hydrochloride CP376395->CRF1R Blocks

Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of CP 376395.

Experimental_Workflow_EPM cluster_pre_test Pre-Testing Phase cluster_test Testing Phase cluster_post_test Post-Testing Phase acclimatization Animal Acclimatization (Handling & Housing) drug_prep This compound Preparation (Vehicle Control) acclimatization->drug_prep administration Drug Administration (e.g., i.p. injection) drug_prep->administration pretreatment Pre-treatment Interval (e.g., 30 min) administration->pretreatment epm_test Elevated Plus-Maze Test (5 min duration) pretreatment->epm_test data_acq Data Acquisition (Video Tracking) epm_test->data_acq data_an Data Analysis (% Open Arm Time/Entries) data_acq->data_an interpretation Interpretation of Results data_an->interpretation

References

Factors affecting the bioavailability of CP 376395 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CP 376395 hydrochloride. The information is designed to address common experimental challenges related to its bioavailability.

Disclaimer: Specific pharmacokinetic and bioavailability data for this compound is limited in publicly available literature. The guidance provided here is based on general principles for orally administered, poorly soluble compounds and may not be fully representative of the in vivo behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

This compound is a potent and selective CRF1 receptor antagonist that is orally active.[1] Its hydrochloride salt form suggests it is likely a weakly basic compound. Key reported properties are summarized in the table below.

PropertyValueSource
Molecular Weight362.94 g/mol
FormulaC₂₁H₃₀N₂O·HCl
Solubility in WaterSoluble to 50 mM
Solubility in DMSOSoluble to 100 mM

The aqueous solubility of 50 mM (approximately 18.15 mg/mL) is relatively good, which may suggest that solubility might not be the primary limiting factor for its oral absorption, although this can be pH-dependent.

Q2: I am observing inconsistent results in my in vivo oral dosing experiments. What could be the cause?

Inconsistent results in oral dosing studies can stem from several factors related to the compound's formulation and the physiological state of the animals. For a compound like this compound, potential causes include:

  • Formulation variability: Inconsistent preparation of the dosing vehicle can lead to variations in drug dissolution and absorption.

  • Food effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the bioavailability of orally administered drugs.[2] For some CRF1 antagonists, food-independent oral bioavailability has been observed in successor compounds, suggesting that this is a critical factor to control in experiments.[2]

  • pH-dependent solubility: As a weak base, the solubility of this compound is likely higher in the acidic environment of the stomach and lower in the more neutral pH of the small intestine. Variations in gastric pH can affect its dissolution.

  • First-pass metabolism: Drugs absorbed from the gut first pass through the liver, where they can be metabolized before reaching systemic circulation. The extent of this metabolism can vary between individuals and species.[3]

Q3: How might food intake affect the bioavailability of this compound?

While specific food effect studies on this compound are not publicly available, the presence of food can influence drug absorption in several ways:[2]

  • Increased gastric residence time: Food can delay gastric emptying, potentially allowing for more complete dissolution of the drug in the stomach's acidic environment.

  • Altered GI pH: Food can buffer the stomach's acidity, which may decrease the dissolution rate of a weakly basic drug.

  • Enhanced splanchnic blood flow: Food can increase blood flow to the GI tract, which may enhance absorption.

  • Interaction with food components: Components of a meal, particularly fats, can enhance the solubilization of lipophilic drugs.

Given that some studies with CRF1 antagonists have noted effects on food and water intake as a pharmacodynamic outcome, it is crucial to control for feeding status in pharmacokinetic studies to avoid confounding variables.[4]

Troubleshooting Guides

Issue: Poor or Variable Oral Bioavailability

If you are experiencing low or inconsistent systemic exposure after oral administration of this compound, consider the following troubleshooting steps.

1. Formulation Optimization

The choice of vehicle is critical for ensuring consistent delivery of the compound.

  • Problem: The compound is precipitating out of the dosing solution.

  • Solution:

    • Co-solvents: Use a mixture of aqueous and organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) to maintain solubility. Ensure the concentration of the organic solvent is well-tolerated by the animal model.

    • Surfactants: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) can improve wetting and prevent precipitation.[5]

    • Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility in aqueous solutions.[6][7]

2. Control of Physiological Variables

  • Problem: High variability in plasma concentrations between subjects.

  • Solution:

    • Fasting: Ensure that all animals are fasted for a consistent period before dosing to minimize food-related variability.

    • Standardized Diet: If the experimental design requires fed animals, use a standardized diet across all study groups.

3. Assessment of Permeability and Efflux

  • Problem: Low bioavailability despite good solubility.

  • Solution:

    • In vitro permeability assays: Conduct experiments using cell lines like Caco-2 or MDCK to assess the intrinsic permeability of this compound.[8][9][10] These assays can help determine if the compound is poorly permeable across the intestinal epithelium.

    • Transporter interaction studies: The aforementioned cell lines can also be used to investigate if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[8][10][11] If it is a P-gp substrate, its transport out of the intestinal cells back into the lumen could limit its net absorption.

Experimental Protocols

Protocol 1: Basic Formulation for Oral Dosing in Rodents

This protocol provides a starting point for preparing a simple suspension of this compound for oral gavage.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated dosing syringes

Procedure:

  • Weigh the required amount of this compound.

  • Levigate the powder in a mortar with a small volume of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a beaker and stir continuously on a stir plate during dosing to maintain homogeneity.

  • Dose the animals immediately after drawing the suspension into the syringe.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is used to assess the intestinal permeability and potential for active transport of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates with 1.12 cm² polycarbonate membranes, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the monolayers with transport buffer.

  • Prepare the dosing solution of this compound in transport buffer (final DMSO concentration typically <1%).

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_invitro In Vitro Assessment Formulate Prepare Dosing Vehicle Dissolve Dissolve/Suspend CP 376395 HCl Formulate->Dissolve QC Check for Precipitation/Homogeneity Dissolve->QC Dose Oral Administration QC->Dose Sample Collect Blood Samples Dose->Sample Analyze LC-MS/MS Analysis Sample->Analyze PK Calculate PK Parameters Analyze->PK Permeability Caco-2 Permeability Assay PK->Permeability Inconsistent Results? Metabolism Metabolic Stability (Microsomes) PK->Metabolism

Caption: Troubleshooting workflow for oral bioavailability studies of this compound.

signaling_pathway cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation Drug_Lumen CP 376395 HCl (in solution) Epithelium Intestinal Epithelial Cell Drug_Lumen->Epithelium Passive Diffusion Pgp P-gp Efflux Epithelium->Pgp Portal_Vein Portal Vein Epithelium->Portal_Vein Pgp->Drug_Lumen Efflux Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug

Caption: Potential factors affecting the oral bioavailability of this compound.

References

Addressing variability in animal studies using CP 376395 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CP-376395 hydrochloride in animal studies. Our goal is to help address potential variability and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CP-376395 hydrochloride and what is its primary mechanism of action?

A1: CP-376395 hydrochloride is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It functions by binding to an allosteric site on the CRF1 receptor, thereby preventing the binding of its natural ligand, corticotropin-releasing factor (CRF), and inhibiting the subsequent activation of the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] This antagonism blocks CRF-stimulated adenylate cyclase activity.[1]

Q2: What are the common sources of variability when using CP-376395 hydrochloride in animal studies?

A2: Variability in animal studies using CP-376395 hydrochloride can arise from several factors:

  • Formulation and Administration: Due to its poor water solubility, improper formulation can lead to inconsistent dosing and absorption. The choice of administration route (e.g., intraperitoneal vs. oral) can also significantly impact bioavailability and subsequent biological effects.

  • Animal Model and Stress Paradigm: The strain, age, and sex of the animals can influence their response to both stress and the compound. The type, duration, and intensity of the stressor used in the experimental model are also critical variables.

  • Pharmacokinetics: Individual differences in drug metabolism and clearance can lead to variable plasma and brain concentrations of the compound.

  • Environmental Factors: Housing conditions, handling, and time of day for testing can all affect the baseline stress levels of the animals and influence the outcome of the experiment.

Q3: My results are inconsistent between experiments. What should I check first?

A3: Inconsistent results are a common challenge. Here’s a checklist of what to review first:

  • Compound Preparation: Double-check your calculations and the entire process of dissolving and diluting the compound. Ensure the vehicle is appropriate and that the compound is fully solubilized or uniformly suspended. Prepare fresh formulations for each experiment if possible.

  • Dosing Procedure: Verify that your administration technique (e.g., IP injection) is consistent and accurate. Improper injection can lead to variability in absorption.

  • Animal Handling: Ensure that all animals are handled consistently and habituated to the experimental procedures to minimize handling-induced stress.

  • Experimental Conditions: Confirm that the lighting, temperature, and noise levels in the experimental room are consistent across all test sessions.

Q4: I am not observing the expected anxiolytic or stress-reducing effects. What could be the reason?

A4: Several factors could contribute to a lack of efficacy:

  • Inadequate Dose: The dose of CP-376395 hydrochloride may be too low to achieve sufficient CRF1 receptor occupancy in the brain. Consider performing a dose-response study.

  • Poor Bioavailability: If administering orally, the formulation may not be optimized for absorption. Consider switching to intraperitoneal administration or reformulating the compound.

  • Timing of Administration: The time between drug administration and behavioral testing is critical. The peak plasma and brain concentrations should coincide with the testing period.

  • Stress Model: The chosen stressor may not be robust enough to induce a measurable anxiety-like phenotype, or the timing of the stressor in relation to the drug administration and testing may be off.

  • Off-Target Effects: While highly selective for CRF1, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out, which could confound the results.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound Precipitation in Vehicle The compound has poor aqueous solubility.Use a recommended solubilization vehicle. A common formulation is a solution in DMSO, further diluted with a mixture of PEG300, Tween 80, and saline.[1][4] Ensure the final DMSO concentration is low to minimize toxicity. Gentle heating and sonication can aid dissolution.[2]
High Variability in Behavioral Readouts Inconsistent drug exposure between animals.Ensure the formulation is homogenous (a clear solution or a uniform suspension). For suspensions, vortex immediately before each injection. Refine your injection technique to ensure consistent administration.
Animal-related factors.Use animals of the same age, sex, and from the same supplier. Acclimate animals to the housing facility and handle them for several days before the experiment.
Unexpected Sedation or Hypoactivity The dose may be too high, leading to off-target effects or excessive suppression of the HPA axis.Reduce the dose. Include a dose-response curve in your experimental design to identify the optimal therapeutic window.
Vehicle effects.Always include a vehicle-only control group to account for any effects of the formulation itself.
Discrepancy Between Oral and IP Administration Results Differences in bioavailability.Intraperitoneal administration generally leads to higher and more rapid peak plasma concentrations compared to oral administration for many compounds.[5] If oral administration is necessary, consider formulation strategies to enhance absorption, such as using self-emulsifying drug delivery systems (SEDDS).

Data Presentation

Table 1: In Vitro and In Vivo Properties of CP-376395 Hydrochloride

Parameter Value Species/System Reference
CRF1 Receptor Binding Affinity (Ki) 12 nMHuman[1][2]
CRF2 Receptor Binding Affinity (Ki) >10000 nMHuman[1][2]
Functional Antagonism (Ki) 12 nMRat Cerebral Cortex / Human CRF1 Receptors[1]
Effective Dose (IP) 10-20 mg/kgMale B6 Mice[1]
Observed In Vivo Effects (10-20 mg/kg, IP) Attenuation of water and food intake, increased sucrose (B13894) intake, attenuation of ethanol (B145695) intake.Male B6 Mice[1]
Solubility in Water Up to 50 mM-[3][6]
Solubility in DMSO Up to 100 mM-[3][6]

Table 2: Recommended Formulation for In Vivo Studies

Component Percentage Purpose Reference
DMSO5-10%Primary solvent[1][4]
PEG30040%Co-solvent[1][7]
Tween-805%Surfactant/Emulsifier[1][7]
Saline (0.9% NaCl)45-50%Vehicle[1][7]

Experimental Protocols

Protocol 1: Preparation of CP-376395 Hydrochloride for Intraperitoneal Injection (10 mg/kg in mice)

  • Calculate the required amount of CP-376395 hydrochloride and vehicle components. For a 25g mouse receiving a 10 mg/kg dose in a volume of 10 µL/g, you will need to administer 250 µL of a 1 mg/mL solution.

  • Prepare the vehicle. In a sterile tube, mix the vehicle components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Dissolve CP-376395 hydrochloride. Weigh the required amount of the compound and dissolve it first in the DMSO portion of the vehicle. Ensure it is completely dissolved. Gentle warming or sonication can be used.

  • Complete the formulation. Add the PEG300 and Tween-80, mixing well after each addition. Finally, add the saline and vortex thoroughly to ensure a homogenous solution.

  • Administer the solution. Administer the calculated volume intraperitoneally to the mouse.

Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects in Mice

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer CP-376395 hydrochloride (e.g., 10 mg/kg, IP) or vehicle 30 minutes before placing the mouse in the maze.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm.[8] Allow the mouse to explore the maze for 5 minutes.[8]

  • Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

  • Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.

Mandatory Visualizations

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein G-protein (Gs/Gq) CRF1R->G_protein Activates CP376395 CP-376395 hydrochloride CP376395->CRF1R Antagonizes AC Adenylyl Cyclase (AC) G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., HPA axis activation) PKA->Cellular_Response Leads to PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of CP-376395 hydrochloride.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Prepare CP-376395 HCl Formulation Dosing 3. Administer Compound (e.g., IP injection) Formulation->Dosing Animal_Acclimation 2. Animal Acclimation & Habituation Animal_Acclimation->Dosing Stress_Paradigm 4. Apply Stressor (if applicable) Dosing->Stress_Paradigm Behavioral_Test 5. Conduct Behavioral Test (e.g., EPM, FST) Stress_Paradigm->Behavioral_Test Data_Collection 6. Collect & Analyze Data Behavioral_Test->Data_Collection Interpretation 7. Interpret Results Data_Collection->Interpretation

Caption: General experimental workflow for in vivo studies using CP-376395 hydrochloride.

References

Validation & Comparative

A Head-to-Head Comparison of CRF1 Receptor Antagonists: CP 376395 Hydrochloride vs. Antalarmin for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the corticotropin-releasing factor (CRF) system in stress, anxiety, depression, and related disorders, the choice of a selective CRF1 receptor antagonist is a critical experimental decision. This guide provides a comprehensive in vivo comparison of two widely used small molecule CRF1 antagonists: CP 376395 hydrochloride and Antalarmin. By examining their pharmacological profiles, pharmacokinetic properties, and efficacy in established animal models, this document aims to equip scientists with the necessary data to make an informed selection for their research needs.

Mechanism of Action: Targeting the CRF1 Receptor

Both this compound and Antalarmin are non-peptide, selective antagonists of the CRF1 receptor. The CRF system, particularly the interaction of CRF with the CRF1 receptor, is a key mediator of the endocrine, autonomic, and behavioral responses to stress. By blocking this interaction, both compounds effectively attenuate the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.

CP 376395 is noted for being a potent, selective, and brain-penetrable antagonist that binds to an allosteric site on the CRF1 receptor. Antalarmin also demonstrates high affinity and selectivity for the CRF1 receptor and has been extensively used to probe the physiological roles of CRF in both central and peripheral systems.

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and Antalarmin based on available preclinical data.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)SpeciesReference
This compound CRF112Human/Rat
CRF2>10,000Human
Antalarmin CRF11.0 - 2.7Rat
CRF2No significant affinity-

Table 2: Pharmacokinetic Parameters

CompoundSpeciesRouteOral Bioavailability (%)Elimination Half-life (t1/2)Key FindingsReference
This compound RatOralNot explicitly foundNot explicitly foundOrally active.-
Antalarmin Rhesus MacaqueOral19.37.82 hoursDetectable in plasma and CSF.
CP-154,526 (Antalarmin analog) Rat (Sprague-Dawley)IV-1.5 hoursLarge volume of distribution (6.7 L/kg).
Rat (Wistar)Oral27-Good brain penetrance (brain:plasma ratio of 2.5 at 8h).

Table 3: In Vivo Efficacy in Animal Models

CompoundAnimal ModelSpeciesDose RangeRouteKey EffectsReference
This compound Drinking-in-the-Dark (Alcohol Consumption)Mouse10-20 mg/kgi.p.Dose-dependently attenuated water and food intake; attenuated EtOH intake.
Antalarmin Ethanol (B145695) Self-AdministrationRat20 mg/kgi.p.Selectively reduced excessive ethanol self-administration in dependent rats.
Conditioned FearRat10-20 mg/kgi.p.Inhibited the development and expression of conditioned fear.
Social StressRhesus Macaque20 mg/kgOralSignificantly decreased plasma ACTH response.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vivo experiments cited in this guide.

Experimental Protocol 1: Fear Conditioning in Rats (Antalarmin)

This protocol is adapted from studies investigating the effect of Antalarmin on conditioned fear responses.

1. Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • Housed individually in a temperature-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water available ad libitum.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Drug Preparation and Administration:

  • Antalarmin: Suspend in a vehicle of 10% Tween 80 in sterile saline.

  • Dose: 20 mg/kg.

  • Administration: Intraperitoneal (i.p.) injection, administered 30 minutes prior to the conditioning or testing session.

3. Fear Conditioning Procedure:

  • Apparatus: A conditioning chamber equipped with a grid floor connected to a shock generator and a speaker to deliver an auditory cue (conditioned stimulus, CS).

  • Habituation (Day 1): Place each rat in the conditioning chamber for 10 minutes without any stimuli to allow for habituation.

  • Conditioning (Day 2):

    • Administer Antalarmin or vehicle 30 minutes before placing the rat in the chamber.

    • Allow a 3-minute baseline period.

    • Present the CS (e.g., 80 dB tone) for 30 seconds.

    • During the final 2 seconds of the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2-3 minutes.

  • Contextual Fear Testing (Day 3):

    • Administer Antalarmin or vehicle 30 minutes before the test.

    • Place the rat back into the same conditioning chamber for 5 minutes without presenting the CS or US.

    • Record freezing behavior (the complete absence of movement except for respiration) as a measure of conditioned fear.

  • Cued Fear Testing (Day 4):

    • Administer Antalarmin or vehicle 30 minutes before the test.

    • Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • After a 3-minute baseline period, present the CS (tone) for 3 minutes.

    • Record freezing behavior during the CS presentation.

4. Data Analysis:

  • Quantify freezing behavior using automated software or by a trained observer blind to the experimental conditions.

  • Analyze the percentage of time spent freezing using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Protocol 2: Drinking-in-the-Dark (DID) Model in Mice (this compound)

This protocol is based on studies evaluating the effect of CP 376395 on binge-like alcohol consumption.

1. Animals:

  • Male C57BL/6J mice.

  • Single-housed in a temperature-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water available ad libitum, except during the drinking session.

2. Drug Preparation and Administration:

  • This compound: Dissolve in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Doses: 0, 10, and 20 mg/kg.

  • Administration: Intraperitoneal (i.p.) injection, administered 30 minutes before the start of the drinking session.

3. DID Procedure:

  • Habituation: For 3 days, replace the water bottle with a bottle containing 20% (v/v) ethanol for a 2-hour period, starting 3 hours into the dark cycle. On the fourth day, the drinking session is extended to 4 hours.

  • Testing Day:

    • Administer this compound or vehicle 30 minutes before the start of the 4-hour drinking session.

    • Provide access to a single bottle of 20% ethanol.

    • Measure the amount of ethanol consumed by weighing the bottles before and after the session.

    • Also, measure water and food intake in separate cohorts of mice under the same conditions to assess for non-specific effects on consumption.

4. Data Analysis:

  • Calculate ethanol intake in g/kg of body weight.

  • Analyze the data using ANOVA to determine the effect of the drug dose on ethanol, water, and food consumption.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

CRF_Signaling_Pathway cluster_antagonist Site of Action Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Release Hypothalamus->CRF Pituitary Anterior Pituitary CRF->Pituitary Brain Brain Regions (Amygdala, PFC, etc.) CRF->Brain CRF1R CRF1 Receptor Pituitary->CRF1R Binds to AC Adenylate Cyclase CRF1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ACTH ACTH Release PKA->ACTH Adrenal Adrenal Cortex ACTH->Adrenal Glucocorticoids Glucocorticoid Release (e.g., Cortisol, Corticosterone) Adrenal->Glucocorticoids Systemic_Effects Systemic Effects (Metabolic, Immune, etc.) Glucocorticoids->Systemic_Effects Behavioral Behavioral Responses (Anxiety, Fear) Brain->Behavioral Antagonist CP 376395 or Antalarmin Antagonist->CRF1R Blocks InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Apparatus Animal_Acclimation->Habituation Drug_Prep Drug Preparation (Vehicle, Doses) Drug_Admin Drug Administration (i.p. or oral) Drug_Prep->Drug_Admin Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Fear Conditioning, DID) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Freezing time, Ethanol intake) Behavioral_Test->Data_Collection Biochemical_Assay Biochemical Assays (optional) (e.g., Plasma ACTH, Corticosterone) Behavioral_Test->Biochemical_Assay Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis Biochemical_Assay->Statistical_Analysis

Pexacerfont vs. CP-376395 Hydrochloride: A Comparative Analysis of Two Potent CRF1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pexacerfont (B1679662) and CP-376395 hydrochloride, two selective antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, binding affinities, selectivity, and pharmacokinetic profiles.

Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key components of the hypothalamic-pituitary-adrenal (HPA) axis, mediating the body's response to stress. Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists like Pexacerfont and CP-376395 hydrochloride have been developed as potential therapeutic agents.

Mechanism of Action

Both Pexacerfont (also known as BMS-562086) and CP-376395 hydrochloride act as potent and selective antagonists of the CRF1 receptor.[1][2] By binding to the CRF1 receptor, they block the downstream signaling cascade initiated by the binding of the endogenous ligand, CRF. This antagonism effectively dampens the physiological responses to stress. CP-376395 hydrochloride has been identified as an allosteric antagonist, meaning it binds to a site on the receptor that is different from the CRF binding site.[3][4] This allosteric binding modulates the receptor's conformation, thereby inhibiting its activation by CRF. While the exact binding mode of Pexacerfont is not as explicitly detailed in the provided results, its function as a direct antagonist is well-established.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters for Pexacerfont and CP-376395 hydrochloride based on available experimental data.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTargetBinding Affinity (IC50/Ki)SelectivityReference
Pexacerfont Human CRF1 ReceptorIC50: 6.1 ± 0.6 nM>1000-fold vs. CRF-binding protein and biogenic amine receptors; >150-fold vs. CRF2b[5]
CP-376395 hydrochloride Human CRF1 ReceptorKi: 12 nM>10000 nM for CRF2 receptor[3][4]

Table 2: In Vitro Functional Activity

CompoundAssayPotency (IC50/Ki)Reference
Pexacerfont Inhibition of CRF-mediated ACTH release (pituitary cell culture)IC50: 129 nM
CP-376395 hydrochloride Antagonism of oCRF-stimulated adenylate cyclase activity (rat cerebral cortex and human CRF1 receptors)Apparent Ki: 12 nM[2][6]

Table 3: Pharmacokinetic Parameters

CompoundParameterSpeciesValueReference
Pexacerfont Oral BioavailabilityChimpanzees58%[7]
Systemic ClearanceChimpanzees2 mL/min/kg[7]
Protein BindingHumans96.1%[7]
CP-376395 hydrochloride Brain PenetrableN/AYes[2][6]
Orally ActiveN/AYes[3]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments typically used to characterize CRF1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines expressing the human CRF1 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr-Sauvagine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Pexacerfont or CP-376395 hydrochloride).

  • Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value, which represents the inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to antagonize the functional response of the CRF1 receptor, which is typically coupled to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the CRF1 receptor are seeded in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (Pexacerfont or CP-376395 hydrochloride).

  • Receptor Stimulation: A fixed concentration of a CRF1 receptor agonist (e.g., CRF) is added to the wells to stimulate the receptor.

  • cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available immunoassay kit (e.g., ELISA).

  • Data Analysis: The data are plotted to determine the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50 value).

Visualizing the Molecular Pathway and Experimental Workflow

To further illustrate the context of this comparison, the following diagrams depict the CRF1 receptor signaling pathway and a general experimental workflow for evaluating CRF1 antagonists.

CRF1_Signaling_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary CRF->Pituitary CRF1R CRF1 Receptor Pituitary->CRF1R binds to AC Adenylyl Cyclase CRF1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response phosphorylates targets leading to Pexacerfont Pexacerfont Pexacerfont->CRF1R blocks CP376395 CP-376395 HCl CP376395->CRF1R blocks

Caption: CRF1 Receptor Signaling Pathway and Points of Antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Clearance) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., Stress-induced models) PK_Studies->PD_Models

Caption: General Experimental Workflow for CRF1 Antagonist Evaluation.

Conclusion

Both Pexacerfont and CP-376395 hydrochloride are potent and selective CRF1 receptor antagonists with demonstrated activity in preclinical models. While both compounds exhibit high affinity for the CRF1 receptor, there are subtle differences in their reported binding constants and the specific functional assays used for their characterization. Pexacerfont has been more extensively studied in clinical trials for conditions like generalized anxiety disorder and alcohol dependence, though with mixed results.[1][8][9] CP-376395 hydrochloride has been a valuable tool in preclinical research to probe the role of the CRF1 system in various physiological and pathological processes.[2][6] The choice between these compounds for research purposes will depend on the specific experimental context, including the desired pharmacokinetic profile and the nature of the in vivo model. Further head-to-head comparative studies would be beneficial for a more definitive differentiation of their pharmacological profiles.

References

A Head-to-Head Comparison of Small Molecule CRF1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of three well-characterized small molecule Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists: Antalarmin, CP-154,526, and R121919. The comparative analysis is supported by experimental data on binding affinity, functional antagonism, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction to CRF1 Receptor Antagonism

The Corticotropin-Releasing Factor (CRF) system plays a pivotal role in mediating the body's response to stress. The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key component of this system. Upon activation by CRF, the CRF1 receptor initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is integral to the physiological and behavioral responses to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making the CRF1 receptor a prime therapeutic target. Small molecule antagonists of the CRF1 receptor have been developed to block the effects of CRF and are under investigation as potential treatments for these conditions.

Comparative Analysis of CRF1 Receptor Antagonists

The following sections provide a head-to-head comparison of Antalarmin, CP-154,526, and R121919, focusing on their in vitro and in vivo pharmacological properties.

Data Presentation

The quantitative data for binding affinity, functional antagonism, and pharmacokinetic properties of the selected CRF1 receptor antagonists are summarized in the tables below for easy comparison.

Table 1: Binding Affinity of Small Molecule CRF1 Receptor Antagonists

CompoundTargetSpeciesAssay SystemRadioligandKᵢ (nM)Reference
Antalarmin CRF1RatFrontal Cortex[¹²⁵I]Sauvagine1.4[1]
CRF1RatPituitary[¹²⁵I]Sauvagine1.9[1]
CRF1HumanCloned Receptor[¹²⁵I]Sauvagine6[1]
CP-154,526 CRF1RatCortexNot Specified5.7[1]
CRF1RatPituitaryNot Specified1.4[1]
CRF1HumanCloned ReceptorNot Specified10[1]
CRF1RatNot SpecifiedNot Specified< 10[2]
R121919 CRF1Not SpecifiedNot SpecifiedNot Specified2-5[3]

Table 2: Functional Antagonism of Small Molecule CRF1 Receptor Antagonists

CompoundTargetSpeciesAssay SystemAgonistParameterValueReference
Antalarmin CRF1HumanSH-SY5Y CellsCRFpKb9.19[1]
CRF1HumanY79 CellsCRFIC₅₀ (nM)0.8[1]
CP-154,526 CRF1HumanSH-SY5Y CellsCRFpKb7.76[1]
CRF1RatCortexCRFKᵢ (nM)3.7[1]
R121919 CRF1Not SpecifiedNot SpecifiedNot SpecifiedN/AN/AN/A

Table 3: Selectivity Profile of Small Molecule CRF1 Receptor Antagonists

CompoundCRF1 Kᵢ (nM)CRF2 Kᵢ (nM)Selectivity (CRF2/CRF1)Reference
CP-154,526 2.7>10,000>3700-fold[4]

Table 4: Pharmacokinetic Properties of Small Molecule CRF1 Receptor Antagonists

CompoundSpeciesAdministrationOral Bioavailability (%)Brain PenetrationElimination Half-life (t½)Reference
Antalarmin Rhesus MacaqueOral (20 mg/kg)19Yes7.8 hours[5]
CP-154,526 RatOral (5 mg/kg)27Yes (Brain:Plasma Ratio 2.5)1.5 hours (initial), 51 hours (terminal)[1][6]
R121919 Not SpecifiedNot SpecifiedOrally bioavailableYesNot Specified[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the CRF1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CRF1 receptor by the test antagonist.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the CRF1 receptor (e.g., human embryonic kidney (HEK) 293 cells) or from brain tissue (e.g., rat frontal cortex).

  • Radioligand: [¹²⁵I]Sauvagine, a high-affinity CRF receptor agonist.

  • Test Compounds: Antalarmin, CP-154,526, R121919.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor ligand (e.g., 1 µM CRF).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membranes (typically 50-100 µg of protein).

    • A fixed concentration of [¹²⁵I]Sauvagine (typically at or below its Kₑ).

    • Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

cAMP Functional Assay

This assay is used to determine the functional antagonism (IC₅₀ or pKb) of a compound by measuring its ability to inhibit agonist-stimulated cAMP production.

Objective: To quantify the inhibitory effect of the antagonist on CRF-induced intracellular cAMP accumulation.

Materials:

  • Cell Line: A cell line expressing the CRF1 receptor (e.g., SH-SY5Y human neuroblastoma cells).

  • Agonist: Corticotropin-Releasing Factor (CRF).

  • Test Compounds: Antalarmin, CP-154,526, R121919.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).

  • Cell Culture Medium and Reagents.

  • Forskolin (B1673556) (optional): To potentiate adenylyl cyclase activity.

Procedure:

  • Cell Culture: Culture the CRF1-expressing cells in appropriate medium until they reach the desired confluency.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the test compound for a specific period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of CRF (typically the EC₅₀ concentration for cAMP production) to the wells and incubate for a defined time (e.g., 15-30 minutes). In some protocols, forskolin may be added to amplify the cAMP signal.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response). The pKb can be calculated from the IC₅₀ value.[9][10]

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds and Activates Antagonist Small Molecule Antagonist Antagonist->CRF1R Binds and Blocks G_protein Gαsβγ CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Stress Response) CREB->Gene_Expression Regulates

Caption: CRF1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Antagonism Assay Membrane_Prep Receptor Membrane Preparation Incubation_Binding Incubation with Radioligand & Antagonist Membrane_Prep->Incubation_Binding Filtration Separation of Bound/ Unbound Ligand Incubation_Binding->Filtration Counting_Binding Scintillation Counting Filtration->Counting_Binding Analysis_Binding Ki Determination Counting_Binding->Analysis_Binding Cell_Culture Cell Culture with CRF1 Expression Antagonist_Incubation Pre-incubation with Antagonist Cell_Culture->Antagonist_Incubation Agonist_Stimulation CRF Agonist Stimulation Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement cAMP Measurement Agonist_Stimulation->cAMP_Measurement Analysis_Functional IC50 Determination cAMP_Measurement->Analysis_Functional

Caption: General Experimental Workflow for Characterizing CRF1 Antagonists.

References

Validating the Antagonist Effect of CP-376395 Hydrochloride on the HPA Axis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corticotropin-releasing factor type 1 (CRF1) receptor antagonist, CP-376395 hydrochloride, with other alternative CRF1 antagonists. The focus is on the validation of their antagonist effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis, supported by experimental data.

Introduction to HPA Axis Modulation by CRF1 Antagonists

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that regulates the body's response to stress. The process begins with the hypothalamus releasing corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to produce cortisol (in humans) or corticosterone (B1669441) (in rodents), the primary stress hormones.

CRF1 receptor antagonists, such as CP-376395 hydrochloride, are compounds designed to block the action of CRF at its primary receptor, CRF1. By doing so, they aim to attenuate the downstream cascade of the HPA axis, leading to reduced levels of ACTH and corticosterone. This mechanism of action holds therapeutic potential for stress-related disorders. This guide compares the in vivo efficacy of CP-376395 hydrochloride with other notable CRF1 antagonists in modulating the HPA axis.

HPA Axis Signaling Pathway and CRF1 Antagonist Intervention

The following diagram illustrates the signaling cascade of the HPA axis and the point of intervention for CRF1 receptor antagonists.

HPA_Axis cluster_pituitary Pituitary Gland Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Corticosterone Corticosterone (or Cortisol) Adrenal->Corticosterone CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor + ACTH->Adrenal + Corticosterone->Hypothalamus - (Negative Feedback) Corticosterone->Pituitary - (Negative Feedback) CRF1_Antagonist CP-376395 HCl & Alternatives CRF1_Antagonist->CRF1_Receptor Blocks

Caption: HPA axis signaling and CRF1 antagonist mechanism.

Comparative Efficacy of CRF1 Antagonists on HPA Axis Hormones

The following table summarizes the quantitative data from various preclinical and clinical studies on the effects of CP-376395 hydrochloride and its alternatives on ACTH and corticosterone/cortisol levels in response to stress.

CompoundSpeciesStress ModelDoseRoute of AdministrationEffect on ACTHEffect on Corticosterone/CortisolReference
CP-376395 RatEthanol (B145695) ConsumptionNot SpecifiedNot SpecifiedData Not AvailableReduces ethanol consumption, suggesting HPA modulation[1]
R121919 RatRestraint StressDose-dependenti.v.91% reduction (peak plasma)75% reduction (peak plasma)[2]
R121919 RatNovelty Stress10 mg/kgs.c.82% reduction97% reduction[2]
Antalarmin Rhesus MacaqueSocial Stress (Intruder)20 mg/kgOralSignificant decrease from 75.75 to 54.88 pg/mlTrend for dose-dependent reduction
Crinecerfont (SSR125543) MouseUnpredictable Chronic Mild Stress20 mg/kg/day (5 weeks)i.p.Data Not AvailableIncreased basal levels in stressed mice, but improved negative feedback[3]
NBI-77860 (Crinecerfont) Human (with 21-Hydroxylase Deficiency)Endogenous HPA hyperactivation300 mg & 600 mgOral43% & 41% reduction (mean)-[4]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

General Protocol for Validating CRF1 Antagonist Efficacy in Rodents

A generalized workflow for these types of studies is presented below.

Experimental_Workflow A Animal Acclimation B Baseline Hormone Measurement (Optional) A->B C Drug Administration (e.g., CP-376395 or Vehicle) B->C D Stress Induction (e.g., Restraint, Forced Swim) C->D E Serial Blood Sampling D->E F Hormone Quantification (ACTH, Corticosterone via ELISA/RIA) E->F G Data Analysis F->G

Caption: Typical experimental workflow for HPA axis validation.

1. R121919 in Restraint and Novelty Stress (Rats) [2]

  • Animals: Male rats with surgically implanted jugular cannulae.

  • Drug Administration:

    • Restraint Stress: A single intravenous (i.v.) dose of R121919 was administered 60 minutes before stress induction.

    • Novelty Stress: A single subcutaneous (s.c.) dose of 10 mg/kg of R121919 was administered.

  • Stress Paradigms:

    • Restraint Stress: Animals were subjected to 5 minutes of restraint.

    • Novelty Stress: Animals were placed in a novel environment as part of a defensive withdrawal paradigm.

  • Hormone Measurement: Blood samples were collected to measure peak plasma ACTH and corticosterone concentrations.

2. Antalarmin in Social Stress (Rhesus Macaques)

  • Animals: Rhesus macaques.

  • Drug Administration: Oral administration of Antalarmin at doses of 0, 5, 10, 20, and 40 mg/kg.

  • Stress Paradigm: "Intruder paradigm" of social stress.

  • Hormone Measurement: Plasma ACTH and cortisol levels were measured.

3. Crinecerfont in Unpredictable Chronic Mild Stress (Mice) [3]

  • Animals: Mice.

  • Drug Administration: Daily intraperitoneal (i.p.) injections of Crinecerfont (20 mg/kg) or vehicle for 5 weeks.

  • Stress Paradigm: 7 weeks of unpredictable chronic mild stress (UCMS).

  • Hormone Measurement: Fecal corticosterone metabolites and plasma corticosterone were measured. A dexamethasone (B1670325) suppression test was also performed to assess HPA axis negative feedback.

4. NBI-77860 (Crinecerfont) in Humans with 21-Hydroxylase Deficiency [4]

  • Participants: Women with classic 21-hydroxylase deficiency, a condition characterized by HPA axis hyperactivity.

  • Drug Administration: Oral doses of 300 mg or 600 mg of NBI-77860.

  • Hormone Measurement: Blood samples were collected to measure ACTH and 17α-hydroxyprogesterone (17OHP) levels.

Conclusion

The available data indicates that CP-376395 hydrochloride is a CRF1 receptor antagonist with the potential to modulate the HPA axis, as suggested by its effects on ethanol consumption[1]. However, for a direct and quantitative comparison of its potency in suppressing stress-induced ACTH and corticosterone release, further studies with specific dose-response data under standardized stress paradigms are needed.

In comparison, other CRF1 antagonists like R121919 and Antalarmin have demonstrated a clear dose-dependent reduction in HPA axis hormones in response to acute stress in animal models[2]. Crinecerfont has shown efficacy in modulating the HPA axis in both chronic stress models in rodents and in a human clinical setting of HPA axis hyperactivity[3][4].

Researchers and drug development professionals should consider the differences in experimental models, species, and stress paradigms when evaluating the comparative efficacy of these compounds. The provided protocols and data serve as a guide for designing future studies to directly compare the antagonist effects of CP-376395 hydrochloride and other CRF1 antagonists on the HPA axis.

References

Comparative Analysis of CP 376395 Hydrochloride and Other CRF1 Receptor Antagonists on ACTH and Corticosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of CP 376395 hydrochloride and alternative CRF1 receptor antagonists on the hypothalamic-pituitary-adrenal (HPA) axis. This guide provides a comparative analysis of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the stress response, primarily through its action on the CRF1 receptor, which stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH, in turn, stimulates the adrenal glands to produce corticosterone (B1669441) (in rodents) or cortisol (in humans). Antagonists of the CRF1 receptor, such as this compound, are of significant interest for their potential therapeutic applications in stress-related disorders. This guide provides a comparative overview of the effects of this compound and other notable CRF1 receptor antagonists on ACTH and corticosterone levels, supported by experimental data from preclinical studies.

Comparison of in vivo Efficacy

The following table summarizes the effects of this compound and other selected CRF1 receptor antagonists on plasma ACTH and corticosterone levels in rodents. The data is compiled from various preclinical studies and highlights the potency of these compounds in modulating the HPA axis response to stress.

CompoundAnimal ModelStressorDoseEffect on ACTHEffect on CorticosteroneReference
This compound RatExogenous CRF10 mg/kg, i.p.Attenuates CRF-induced increaseAttenuates CRF-induced increase[1][2]
R121919 RatRestraint10 mg/kg, s.c.↓ 82% (vs. vehicle)↓ 97% (vs. vehicle)[3]
Antalarmin RatFootshock (2 shocks)20 mg/kg, i.p.Blocked increaseTrend towards reduction[4][5]
CP-154,526 RatExogenous CRFi.p.Antagonizes CRF-stimulated increase-[6]
MTIP MouseInsulin-induced hypoglycemia30 mg/kg, p.o.-Attenuated response[3]
Crinecerfont (SSR125543) MouseUnpredictable chronic mild stress20 mg/kg/day, i.p. for 5 weeks-Increased basal levels in stressed mice[7]

Note: "↓" indicates a decrease. The data presented are illustrative and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

Caption: HPA axis signaling and the action of CP 376395.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Stress Induction cluster_sampling Sample Collection cluster_analysis Hormone Analysis Animal_Housing Acclimatize Rodents (e.g., Sprague-Dawley Rats) Catheter_Implantation Implant Jugular Vein Catheter (for serial blood sampling) Animal_Housing->Catheter_Implantation Recovery Allow recovery from surgery Catheter_Implantation->Recovery Drug_Admin Administer CP 376395 or Vehicle (e.g., i.v. or i.p.) Recovery->Drug_Admin Stress_Induction Induce Stress (e.g., Restraint or Exogenous CRF) Drug_Admin->Stress_Induction Blood_Collection Collect Serial Blood Samples (via jugular catheter at defined time points) Stress_Induction->Blood_Collection Plasma_Separation Centrifuge blood to separate plasma Blood_Collection->Plasma_Separation Storage Store plasma at -80°C Plasma_Separation->Storage Hormone_Assay Measure ACTH and Corticosterone (using RIA or ELISA) Storage->Hormone_Assay Data_Analysis Analyze and Compare Hormone Levels Hormone_Assay->Data_Analysis

Caption: Experimental workflow for hormone measurement.

Experimental Protocols

Animal Models and Housing
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum unless otherwise specified by the experimental design (e.g., food deprivation stress).

  • Acclimatization: Animals should be allowed to acclimatize to the housing facility for at least one week prior to any experimental procedures.

CRF1 Receptor Antagonist Administration
  • Compound Preparation: this compound and other antagonists are typically dissolved in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration is adjusted based on the desired dose and the animal's body weight.

  • Route of Administration: Administration can be performed via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection. The choice of route depends on the desired pharmacokinetic profile of the compound.

  • Dosing: Doses typically range from 10 to 30 mg/kg, administered as a single dose prior to stress induction.

Stress Induction Paradigms
  • Restraint Stress: Animals are placed in well-ventilated restraint tubes for a specified duration (e.g., 15-30 minutes).

  • Footshock Stress: Mild, intermittent footshocks are delivered through a grid floor in a specialized chamber.

  • Exogenous CRF Administration: A synthetic version of CRF is administered (e.g., intracerebroventricularly or intravenously) to directly stimulate the HPA axis.

Blood Sampling
  • Method: For serial blood sampling, animals are often fitted with an indwelling jugular vein catheter to minimize stress associated with repeated sampling. Alternatively, tail vein sampling can be used for discrete time points, though care must be taken to collect samples rapidly to avoid stress-induced hormone release.

  • Procedure: Blood samples (typically 100-200 µL) are collected into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-stress) and at various time points post-stressor (e.g., 15, 30, 60, and 120 minutes).

  • Plasma Preparation: Blood samples are immediately placed on ice and then centrifuged (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma. The plasma is then collected and stored at -80°C until analysis.

Hormone Measurement
  • ACTH and Corticosterone Assays: Plasma concentrations of ACTH and corticosterone are typically measured using commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Radioimmunoassay (RIA) Protocol for Corticosterone (General Steps):

    • A known quantity of radiolabeled corticosterone (e.g., ¹²⁵I-corticosterone) is mixed with a specific antibody.

    • The plasma sample (or standard) is added to the mixture. The unlabeled corticosterone in the sample competes with the radiolabeled corticosterone for binding to the antibody.

    • After incubation, the antibody-bound corticosterone is separated from the free corticosterone.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of corticosterone in the sample is determined by comparing its radioactivity to a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for ACTH (General Steps):

    • A microplate pre-coated with an antibody specific to ACTH is used.

    • Plasma samples and standards are added to the wells, and any ACTH present binds to the immobilized antibody.

    • A biotinylated antibody specific for ACTH is added, which binds to the captured ACTH.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated antibody.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is measured using a microplate reader, and the concentration of ACTH is determined from a standard curve.

Conclusion

This compound and other CRF1 receptor antagonists have demonstrated efficacy in attenuating the HPA axis response to stress in preclinical models. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of these compounds. The choice of antagonist and experimental design will depend on the specific research question, but the methodologies outlined here provide a solid foundation for conducting rigorous and reproducible studies in this field.

References

Validating the Specificity of CP-376395 Hydrochloride: A Comparison Guide Utilizing CRF1 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the on-target effects of a novel compound is a critical step. This guide provides a comparative framework for validating the mechanism of action of CP-376395 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, using CRF1 receptor knockout mouse models. While direct experimental studies using CP-376395 in CRF1 knockout mice are not extensively published, this guide outlines the established methodology and expected outcomes based on the compound's known pharmacology and data from analogous CRF1 antagonist studies.

CP-376395 hydrochloride is a brain-penetrable, non-peptide antagonist with high affinity and selectivity for the CRF1 receptor over the CRF2 receptor (Ki values are 12 nM for CRF1 and >10,000 nM for CRF2)[1][2][3]. It has been shown to attenuate stress-related behaviors and alcohol consumption in preclinical models[2][4]. The use of CRF1 receptor knockout mice, which lack the gene encoding the CRF1 receptor, provides a definitive tool to verify that the observed effects of CP-376395 are indeed mediated by its interaction with the CRF1 receptor.

The CRF1 Receptor Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress[5][6]. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade mediates a wide range of physiological and behavioral responses to stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis[5][7]. CP-376395 acts as an antagonist at this receptor, blocking the downstream signaling initiated by CRF[2][3].

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates CP376395 CP-376395 CP376395->CRF1R Binds & Blocks G_protein Gs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., HPA Axis Activation) PKA->Response Phosphorylates Targets Experimental_Workflow cluster_setup Animal Groups cluster_treatment Treatment Administration cluster_assays Behavioral & Physiological Assays WT_Vehicle Wild-Type (WT) + Vehicle Treatment Systemic Injection (e.g., i.p.) WT_Vehicle->Treatment WT_CP376395 Wild-Type (WT) + CP-376395 WT_CP376395->Treatment KO_Vehicle CRF1-KO + Vehicle KO_Vehicle->Treatment KO_CP376395 CRF1-KO + CP-376395 KO_CP376395->Treatment EPM Elevated Plus Maze (Anxiety-like Behavior) Treatment->EPM 30 min post-injection Stress Acute Stressor (e.g., Restraint) EPM->Stress Blood_Sample Blood Sampling Stress->Blood_Sample Post-stress CORT_Assay Corticosterone Assay (HPA Axis Activity) Blood_Sample->CORT_Assay Logical_Framework cluster_hypothesis Hypothesis cluster_prediction Predictions cluster_observation Experimental Observations cluster_conclusion Conclusion Hypothesis CP-376395 produces its anxiolytic effects by antagonizing the CRF1 receptor. Prediction_WT In Wild-Type (WT) mice: CP-376395 will reduce anxiety-like behavior. Hypothesis->Prediction_WT Prediction_KO In CRF1-KO mice (lacking the target): CP-376395 will have no effect on anxiety-like behavior. Hypothesis->Prediction_KO Observation_WT CP-376395 decreases anxiety in WT mice. Prediction_WT->Observation_WT is confirmed by Observation_KO CP-376395 does NOT decrease anxiety in CRF1-KO mice. Prediction_KO->Observation_KO is confirmed by Conclusion The effects of CP-376395 are dependent on the presence of the CRF1 receptor, thus validating its on-target mechanism of action. Observation_WT->Conclusion Observation_KO->Conclusion

References

A Comparative In Vitro Analysis of CP 376395 Hydrochloride Specificity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research and drug development, the precise characterization of a compound's interaction with its intended target is paramount. This guide provides a comparative assessment of the in vitro specificity of CP 376395 hydrochloride, a potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. By juxtaposing its performance against other notable CRF1 receptor antagonists, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in their investigative pursuits.

Unveiling the Specificity: A Head-to-Head Comparison

The cornerstone of a selective antagonist is its preferential binding to the target receptor over other related receptors. In the context of CP 376395, high specificity for the CRF1 receptor over the CRF2 receptor is a key determinant of its utility in dissecting CRF-mediated signaling pathways. The following table summarizes the in vitro binding affinities of CP 376395 and several alternative CRF1 receptor antagonists.

CompoundCRF1 Kᵢ (nM)CRF2 Kᵢ (nM)Selectivity (CRF2/CRF1)
This compound 12 >10000 >833
Pexacerfont6.1 (IC₅₀)[1]>915 (>150-fold selective)>150
Antalarmin2.7[2]No effect[2]High
NBI 279141.7[3]No activity[2]High
CP-154,5262.7[4]>10000[4]>3704
R-1219192-5[5][6]>1000-fold weaker activity>200-1000

Kᵢ represents the inhibition constant, and a lower value indicates higher binding affinity. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

As the data illustrates, this compound demonstrates potent affinity for the CRF1 receptor with a Kᵢ value of 12 nM. Critically, its affinity for the CRF2 receptor is exceedingly low (>10,000 nM), resulting in a selectivity ratio of over 833-fold. This high degree of selectivity is comparable to, and in some cases exceeds, that of other well-characterized CRF1 antagonists such as Pexacerfont, Antalarmin, NBI 27914, CP-154,526, and R-121919.

Visualizing the Molecular Crossroads: The CRF1 Receptor Signaling Pathway

The CRF1 receptor, a class B G-protein coupled receptor (GPCR), initiates a cascade of intracellular events upon activation by its endogenous ligand, corticotropin-releasing factor (CRF). Understanding this pathway is crucial for interpreting the functional consequences of antagonist binding.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs/Gαq CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gαs) PLC Phospholipase C G_protein->PLC Stimulates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Neurotransmitter Release) PKA->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates PKC->Cellular_Response Ca_release->Cellular_Response CP376395 CP 376395 CP376395->CRF1R Blocks Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_binding_details Binding Assay Details cluster_functional_details Functional Assay Details cell_culture Cell Culture expressing CRF1 or CRF2 Receptors membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (cAMP) cell_culture->functional_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay incubation_binding Incubation: Membranes + Radioligand + CP 376395 (or alternative) binding_assay->incubation_binding incubation_functional Incubation: Whole Cells + CRF Agonist + CP 376395 (or alternative) functional_assay->incubation_functional filtration Filtration to separate bound and free radioligand incubation_binding->filtration scintillation Scintillation Counting filtration->scintillation data_analysis_binding Data Analysis (Ki determination) scintillation->data_analysis_binding cell_lysis Cell Lysis incubation_functional->cell_lysis cAMP_measurement cAMP Measurement (e.g., ELISA) cell_lysis->cAMP_measurement data_analysis_functional Data Analysis (IC₅₀ determination) cAMP_measurement->data_analysis_functional

References

A Comparative Guide to the Pharmacokinetic Profiles of CRF1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of various Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The data presented is intended to assist researchers in understanding the landscape of these compounds and to provide detailed experimental methodologies for key pharmacokinetic assessments.

Introduction to CRF1 Antagonists

Corticotropin-releasing factor (CRF), a key mediator of the stress response, exerts its effects through two main receptor subtypes, CRF1 and CRF2.[1] Antagonists of the CRF1 receptor have been investigated for their therapeutic potential in treating a range of stress-related disorders, including anxiety and depression.[2] The pharmacokinetic profile of a CRF1 antagonist is a critical determinant of its clinical viability, influencing its efficacy, safety, and dosing regimen. Early-generation CRF1 antagonists were often characterized by high lipophilicity, leading to long elimination half-lives and potential for tissue accumulation and toxicity.[2] Subsequent research has focused on developing antagonists with improved physicochemical and pharmacokinetic properties.[2]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several CRF1 antagonists in rats, providing a basis for objective comparison.

CompoundHalf-life (t½) (h)Oral Bioavailability (%)Systemic Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)Species
CP-154,526 51 (terminal)[3]27[3]36[3]105[3]Rat
NBI-27914 Data not availableData not availableData not availableData not availableRat
DMP696 Data not availableGood[4]Data not availableData not availableRat
NBI-30775 (R121919) 2.8[5]Data not availableHigh[5]Reduced compared to CP-154,526[5]Rat
R278995/CRA0450 Data not availableData not availableData not availableData not availableRat
Antalarmin Data not availableData not availableData not availableData not availableRat
Pexacerfont Data not availableData not availableData not availableData not availableRat

Note: "Data not available" indicates that specific quantitative values were not found in the searched literature for the specified species.

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization for specific compounds.

Determination of Oral Bioavailability in Rats

This protocol outlines the steps to determine the fraction of an orally administered CRF1 antagonist that reaches systemic circulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Test CRF1 antagonist

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): Administer the CRF1 antagonist intravenously via the tail vein at a predetermined dose (e.g., 1-5 mg/kg).

    • Oral (PO) Group (n=3-5): Administer the CRF1 antagonist orally via gavage at a higher dose (e.g., 10-50 mg/kg) to account for potential first-pass metabolism.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the CRF1 antagonist in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Measurement of Plasma Clearance in Rats

This protocol describes the determination of the rate at which a CRF1 antagonist is removed from the systemic circulation.

Materials:

  • Male Wistar rats (250-300g) with cannulated jugular veins

  • Test CRF1 antagonist

  • Infusion pump and syringes

  • Blood collection supplies

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use surgically prepared rats with cannulated jugular veins for drug administration and blood sampling.

  • Drug Administration: Administer the CRF1 antagonist as an intravenous bolus injection at a known dose.

  • Blood Sampling: Collect serial blood samples at frequent intervals initially, with decreasing frequency over time (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation and Analysis: Process and analyze plasma samples as described in the oral bioavailability protocol.

  • Data Analysis:

    • Plot the plasma concentration-time data.

    • Calculate the total body clearance (CL) using non-compartmental analysis with the following formula: CL = Dose / AUC_IV

Determination of Volume of Distribution in Rats

This protocol outlines the measurement of the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration as it is in the blood plasma.

Materials:

  • Same as for the plasma clearance protocol.

Procedure:

  • Follow the procedures for drug administration and blood sampling as described in the plasma clearance protocol.

  • Data Analysis:

    • Calculate the elimination rate constant (k_el) from the terminal phase of the plasma concentration-time curve.

    • Calculate the volume of distribution (Vd) using the following formula:[6] Vd = CL / k_el

Ex Vivo CRF1 Receptor Occupancy Assay

This protocol describes a method to determine the percentage of CRF1 receptors in the brain that are bound by an antagonist after systemic administration.[7]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test CRF1 antagonist

  • Radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]-Sauvagine)

  • Cryostat

  • Microscope slides

  • Incubation buffers and solutions

  • Autoradiography equipment (e.g., phosphor imager)

Procedure:

  • Drug Administration: Administer the test CRF1 antagonist to groups of rats at various doses. Include a vehicle control group.

  • Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brains.

  • Tissue Processing: Freeze the brains and prepare thin (e.g., 20 µm) coronal sections using a cryostat. Mount the sections onto microscope slides.

  • Radioligand Binding:

    • Incubate the brain sections with a solution containing the radiolabeled CRF1 ligand at a concentration near its Kd value.

    • Include a separate set of sections incubated with the radioligand plus a high concentration of a non-labeled CRF1 antagonist to determine non-specific binding.

  • Washing and Drying: Wash the slides to remove unbound radioligand and dry them.

  • Autoradiography: Expose the slides to a phosphor imaging screen.

  • Data Analysis:

    • Quantify the radioactivity in specific brain regions (e.g., cortex, amygdala) using image analysis software.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent receptor occupancy for each dose group relative to the vehicle control group using the following formula: % Occupancy = (1 - (Specific Binding_Treated / Specific Binding_Vehicle)) * 100

Visualizations

CRF1 Receptor Signaling Pathway

The following diagram illustrates the generalized signaling cascade initiated by the activation of the CRF1 receptor and the point of intervention for CRF1 antagonists.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to G_protein Gαs CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response Phosphorylates targets leading to Antagonist CRF1 Antagonist Antagonist->CRF1R Blocks

Caption: Generalized CRF1 receptor signaling pathway and antagonist mechanism.

Experimental Workflow for Pharmacokinetic Profiling

The diagram below outlines a typical workflow for the in vivo pharmacokinetic assessment of a novel CRF1 antagonist in a rodent model.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Prep Animal Preparation (Fasting, Cannulation) Dosing Dosing (IV and PO) Animal_Prep->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Plasma_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA) LCMS_Analysis->PK_Modeling Parameter_Calc Parameter Calculation (t½, CL, Vd, F%) PK_Modeling->Parameter_Calc

Caption: Workflow for in vivo pharmacokinetic profiling of a CRF1 antagonist.

References

Confirming In Vivo Target Engagement of CP-376395 Hydrochloride: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biomarkers to confirm in vivo target engagement of CP-376395 hydrochloride, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for preclinical and clinical research in stress-related disorders.

Introduction to CP-376395 Hydrochloride and its Target

CP-376395 hydrochloride is a brain-penetrable, non-peptide antagonist of the CRF1 receptor.[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that governs stress responses. Activation of the CRF1 receptor by its endogenous ligand, corticotropin-releasing factor (CRF), triggers a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans, from the adrenal glands.[2][3]

By blocking the CRF1 receptor, CP-376395 is designed to attenuate the physiological responses to stress. Therefore, in vivo target engagement of CP-376395 can be confirmed by measuring its ability to suppress the activation of the HPA axis.

Biomarkers for In Vivo Target Engagement

The most direct and quantifiable biomarkers for confirming CP-376395 target engagement in vivo are the downstream hormones of the HPA axis:

  • Adrenocorticotropic Hormone (ACTH): A primary indicator of CRF1 receptor activation in the pituitary.

  • Corticosterone (in rodents) / Cortisol (in humans): The end-product of HPA axis activation, reflecting the integrated response to a stressor.

Target engagement is demonstrated by a dose-dependent reduction in the elevation of plasma ACTH and corticosterone levels following a stress challenge or direct administration of CRF.

Comparative Performance Data

While direct head-to-head in vivo studies comparing the potency of CP-376395 with a wide range of other CRF1 receptor antagonists on ACTH and corticosterone suppression are limited in the public domain, the available data from various studies allow for an indirect comparison of their activities.

In Vitro Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki or IC50 values) of CP-376395 and other commonly studied CRF1 receptor antagonists. Lower values indicate higher binding affinity.

CompoundReceptorKi / IC50 (nM)SpeciesReference
CP-376395 CRF112 (Ki)Human/Rat[1]
AntalarminCRF1~16 (IC50)Human[4]
R121919CRF1--[5][6]
MTIPCRF1--[2]
CrinecerfontCRF1--[7]
BMK-I-152CRF1~0.2 (IC50)Human[4]
BMK-C203CRF1~0.5 (IC50)Human[4]
BMK-C205CRF1~0.3 (IC50)Human[4]

Note: Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

In Vivo Efficacy on HPA Axis Biomarkers

The following table presents available data on the in vivo effects of various CRF1 receptor antagonists on stress-induced or CRF-induced ACTH and corticosterone levels.

CompoundAnimal ModelChallengeDose% Inhibition of ACTH% Inhibition of CorticosteroneReference
CP-376395 ---Data not available in a direct comparative formatData not available in a direct comparative format
R121919RatRestraint Stress10 mg/kg91%75%[6]
R121919RatNovelty Stress10 mg/kg82%97%[6]
AntalarminRatSwim StressSubchronicNon-significant-[8]
CP-154,526RatSwim StressSubchronicSlight, non-significant-[8]
LWH234RatSwim StressSubchronicNo change-[8]
BMK-C205MouseTail Suspension-Significant ReductionSignificant Reduction[4]
AntalarminMouseTail Suspension-No significant reductionNo significant reduction[4]

This table highlights the need for further direct comparative studies involving CP-376395 to definitively establish its in vivo potency relative to other CRF1 antagonists.

Experimental Protocols

Stress-Induced HPA Axis Activation in Rodents

This protocol describes a common method to assess the efficacy of a CRF1 receptor antagonist in blocking the stress-induced release of ACTH and corticosterone.

Materials:

  • CP-376395 hydrochloride and/or other CRF1 receptor antagonists

  • Vehicle for drug administration (e.g., 5% DMSO, 40% PEG300, 5% Tween-80 in saline)[1]

  • Male Wistar rats or C57BL/6J mice

  • Restraint tubes or other stressors (e.g., forced swim test apparatus)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • ELISA or RIA kits for ACTH and corticosterone

Procedure:

  • Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, controlled temperature and humidity) for at least one week before the experiment. Handle animals daily to minimize handling-induced stress.

  • Drug Administration: Administer CP-376395 or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the stressor (e.g., 60 minutes).

  • Stress Induction: Place the animals in restraint tubes for a defined period (e.g., 15-30 minutes).

  • Blood Collection: Immediately after the stress period, collect blood samples via tail vein, retro-orbital sinus, or trunk blood following decapitation.[9] Collect blood into chilled EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Hormone Analysis: Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or RIA kits according to the manufacturer's instructions.[10][11]

CRF-Induced ACTH Release in Rats

This protocol directly assesses the antagonist's ability to block the action of CRF at the pituitary level.

Materials:

  • CP-376395 hydrochloride and/or other CRF1 receptor antagonists

  • Ovine or human CRF

  • Vehicle for drug and CRF administration

  • Male Sprague-Dawley rats with indwelling jugular vein catheters

  • Blood collection supplies

  • Centrifuge

  • ELISA or RIA kits for ACTH

Procedure:

  • Animal Preparation: Surgically implant jugular vein catheters in rats and allow them to recover for several days.

  • Drug Administration: Administer CP-376395 or vehicle intravenously (i.v.) through the catheter.

  • CRF Challenge: After a predetermined pretreatment time (e.g., 15-30 minutes), administer a bolus of CRF (e.g., 1-10 µg/kg) i.v.

  • Blood Sampling: Collect blood samples through the catheter at multiple time points before and after CRF administration (e.g., -15, 0, 5, 15, 30, 60 minutes).

  • Plasma Separation and Analysis: Process the blood samples and measure ACTH levels as described in the previous protocol.

Visualizing the Pathways and Workflows

Signaling Pathway of HPA Axis Activation

HPA_Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates CRF CRF Hypothalamus->CRF releases Pituitary Pituitary ACTH ACTH Pituitary->ACTH releases CRF1_Receptor CRF1 Receptor Adrenal_Gland Adrenal_Gland Corticosterone Corticosterone Adrenal_Gland->Corticosterone releases CRF->Pituitary acts on ACTH->Adrenal_Gland stimulates Corticosterone->Hypothalamus negative feedback Corticosterone->Pituitary negative feedback CP376395 CP-376395 CP376395->CRF1_Receptor blocks

Caption: The HPA axis signaling pathway and the inhibitory action of CP-376395.

Experimental Workflow for In Vivo Target Engagement

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation (CP-376395 & Vehicle) Drug_Preparation->Drug_Administration Stressor_Challenge Stressor Challenge (e.g., Restraint) Drug_Administration->Stressor_Challenge Blood_Sampling Blood Sampling Stressor_Challenge->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Hormone_Assay ACTH & Corticosterone ELISA / RIA Plasma_Separation->Hormone_Assay Data_Analysis Data Analysis Hormone_Assay->Data_Analysis

Caption: Workflow for assessing CP-376395 in vivo target engagement.

Conclusion

The measurement of ACTH and corticosterone provides a robust and quantitative method for confirming the in vivo target engagement of CP-376395 hydrochloride. By demonstrating a reduction in the HPA axis response to stress, researchers can confidently establish the pharmacological activity of the compound. While direct comparative efficacy data with other CRF1 antagonists is an area for future research, the protocols and information presented in this guide offer a solid foundation for designing and interpreting studies aimed at characterizing the in vivo profile of CP-376395 and similar molecules.

References

Comparative Analysis of the GPCR Cross-Reactivity Profile of CP 376395 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor (GPCR) cross-reactivity of CP 376395 hydrochloride, a potent and selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. Understanding the selectivity profile of a compound is critical for assessing its potential for off-target effects and ensuring its suitability for further development as a therapeutic agent.

High Selectivity for CRF1 Receptor

This compound demonstrates high-affinity binding to the human CRF1 receptor and exhibits substantial selectivity over the CRF2 receptor. This selectivity is a key attribute, as it minimizes the potential for modulating the distinct physiological roles of the CRF2 receptor.

ReceptorBinding Affinity (Ki)Reference
CRF112 nM[1][2]
CRF2>10,000 nM[1][2]

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, radioligand binding assays and functional assays are commonly employed. Below are representative protocols for these key experiments.

Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound to a panel of GPCRs.

1. Membrane Preparation:

  • Cells stably expressing the target GPCR are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand for the target GPCR and varying concentrations of the test compound (this compound).

  • The reaction is incubated to allow for binding equilibrium to be reached.

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay for GPCR Cross-Reactivity

This protocol describes a functional assay to measure the effect of a test compound on the signaling of Gs- or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • Culture cells expressing the target GPCR in a suitable medium.

  • Seed the cells into a 96-well plate and allow them to attach overnight.

2. Compound Treatment:

  • For a Gs-coupled receptor, incubate the cells with varying concentrations of the test compound in the presence of a known agonist to measure antagonism.

  • For a Gi-coupled receptor, pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist in the presence of forskolin (B1673556) (to elevate basal cAMP levels).

3. cAMP Measurement:

  • After incubation, lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

4. Data Analysis:

  • Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curves.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates CP376395 CP 376395 hydrochloride CP376395->CRF1R Blocks

CRF1 Receptor Signaling Pathway

GPCR_Cross_Reactivity_Workflow start Start: Test Compound (this compound) panel Select GPCR Panel (e.g., Adrenergic, Dopaminergic, etc.) start->panel binding_assay Primary Screen: Radioligand Binding Assay panel->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., cAMP) binding_assay->functional_assay Confirm Hits data_analysis Data Analysis: Determine Ki / IC50 values functional_assay->data_analysis results Results: Selectivity Profile data_analysis->results

GPCR Cross-Reactivity Workflow

Selectivity_Concept cluster_targets Potential GPCR Targets Compound CP 376395 hydrochloride CRF1 CRF1 Compound->CRF1 High Affinity (Selective Binding) GPCR_A GPCR A Compound->GPCR_A Low Affinity GPCR_B GPCR B Compound->GPCR_B Low Affinity GPCR_C GPCR C Compound->GPCR_C Low Affinity

Selectivity of CP 376395

References

Unveiling the Selectivity of CP 376395 Hydrochloride: A Comparative Binding Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP 376395 hydrochloride's binding affinity and selectivity with other notable corticotropin-releasing factor receptor 1 (CRF1) antagonists. The data presented is curated from various binding assays to assist researchers in making informed decisions for their drug discovery and development programs.

Executive Summary

This compound is a potent and highly selective antagonist for the corticotropin-releasing factor 1 (CRF1) receptor, a key target in the modulation of stress-related disorders. This guide presents a comparative analysis of its binding profile against other well-characterized CRF1 antagonists, including Pexacerfont, Antalarmin hydrochloride, NBI 27914 hydrochloride, CP 154526, NBI 35965 hydrochloride, and R 121919 hydrochloride. The data unequivocally demonstrates the high selectivity of CP 376395 for the CRF1 receptor over the CRF2 subtype, a critical attribute for minimizing off-target effects.

Comparative Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its alternatives for both CRF1 and CRF2 receptors. A lower value indicates a higher binding affinity. The selectivity ratio is calculated as the binding affinity for CRF2 divided by the binding affinity for CRF1, with a higher ratio indicating greater selectivity for the CRF1 receptor.

CompoundCRF1 Binding Affinity (nM)CRF2 Binding Affinity (nM)Selectivity Ratio (CRF2/CRF1)
This compound 12 (Ki)[1]>10000 (Ki)[1]>833
Pexacerfont6.1 (IC50)>915 (>150-fold selective)>150
Antalarmin hydrochloride1 (Ki)No significant affinityHigh
NBI 27914 hydrochloride1.7 (Ki)No significant activityHigh
CP 1545262.7 (Ki)>10000 (Ki)>3700
NBI 35965 hydrochloride4 (Ki)>10000 (Ki)>2500
R 121919 hydrochloride2-5 (Ki)>1000-fold weaker activity>1000

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

Objective: To determine the binding affinity (Ki) of test compounds for the CRF1 and CRF2 receptors by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing human CRF1 or CRF2 receptors.

  • Radioligand: [¹²⁵I]ovine-CRF or another suitable high-affinity radioligand for CRF receptors.

  • Test Compounds: this compound and other CRF1 antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a desired protein concentration.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

    • Competitive Binding: Wells containing membranes, radioligand, and a range of concentrations of the test compound.

  • Incubation:

    • The plates are incubated, typically for 2 hours at room temperature, to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [¹²⁵I]Radioligand Radioligand->Incubate Compound Test Compound Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Caption: Radioligand Binding Assay Workflow

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates G_protein Gαs CRF1R->G_protein Activates CP376395 CP 376395 CP376395->CRF1R Allosterically Binds & Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified CRF1 Receptor Signaling Pathway

References

In Vivo Brain Penetrance of CP-376395 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of CRF1 Receptor Antagonists

The following table summarizes the available data on the brain penetrance and receptor binding affinity of CP-376395 hydrochloride and its alternatives. This allows for an indirect assessment of its potential central nervous system (CNS) activity.

CompoundBrain Penetrance DataReceptor Binding Affinity (Ki)
CP-376395 hydrochloride Described as "brain-penetrable," but specific quantitative in vivo data is not publicly available.[1][2]CRF1: 12 nM[2][3] CRF2: >10,000 nM[2][3]
Antalarmin Brain-to-Plasma Ratio: 2.5 (in rats, 8 hours after 5 mg/kg oral dose of a close analog, CP-154,526). CSF Concentration: 9.8 ng/mL (in macaques, 3 hours after 20 mg/kg oral dose).Data not available in the provided search results.
Pexacerfont Oral bioavailability of 58% in chimpanzees. CSF drug levels in humans predict close to 90% central CRF1 receptor occupancy.Data not available in the provided search results.
R121919 Orally active and demonstrates dose-dependent occupancy of brain CRF1 receptors in vivo.[4]High affinity for CRF1 receptors.[4]

Experimental Protocols

Detailed in vivo validation protocols specific to CP-376395 hydrochloride are not published. However, the following are standardized methods used to assess the brain penetrance of small molecules.

In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling

This protocol allows for the continuous sampling of unbound drug concentrations in the brain ECF of freely moving animals.

Materials:

  • CP-376395 hydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS system for sample analysis

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

  • Drug Administration: Administer CP-376395 hydrochloride (e.g., intraperitoneally, orally) at the desired dose.

  • Continued Sampling: Continue collecting dialysate samples to determine the time-course of the drug's concentration in the brain ECF.

  • Blood Sampling: Collect periodic blood samples to determine plasma drug concentrations.

  • Sample Analysis: Analyze the concentration of CP-376395 hydrochloride in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio of the unbound drug.

Ex Vivo Brain and Plasma Homogenate Analysis

This method provides a snapshot of the total drug concentration in the brain and plasma at a specific time point.

Materials:

  • CP-376395 hydrochloride

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer CP-376395 hydrochloride to a cohort of animals at the desired dose and route.

  • Sample Collection: At a predetermined time point post-administration, euthanize the animals and rapidly collect trunk blood and the whole brain.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Extraction: Extract the drug from the plasma and brain homogenate samples.

  • Sample Analysis: Quantify the concentration of CP-376395 hydrochloride in the extracts using LC-MS/MS.

  • Data Analysis: Calculate the total brain-to-plasma concentration ratio (Kp).

Visualizations

CRF1 Receptor Signaling Pathway

CP-376395 hydrochloride is an antagonist of the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor activates several downstream signaling cascades, primarily through G-protein coupling. This activation leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), as well as signaling through other pathways like the MAP kinase cascade.[5][6] By blocking this receptor, CP-376395 hydrochloride inhibits these downstream effects.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein G-protein CRF1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., POMC) CREB->Gene_Expression Regulates CP376395 CP-376395 (Antagonist) CP376395->CRF1R Blocks

Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of CP-376395.

Experimental Workflow for In Vivo Brain Penetrance Assessment

The following diagram illustrates a typical workflow for assessing the brain penetrance of a compound like CP-376395 hydrochloride.

Brain_Penetrance_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A1 Compound Formulation (CP-376395) B1 Drug Administration A1->B1 A2 Animal Model Selection (e.g., Rat, Mouse) A2->B1 A3 Protocol Design (Dose, Route, Timepoints) A3->B1 B2 Sample Collection (Blood & Brain) B1->B2 B3 Sample Processing (Plasma Separation, Homogenization) B2->B3 C1 LC-MS/MS Analysis B3->C1 C2 Data Calculation (Brain & Plasma Concentrations) C1->C2 C3 Calculation of Brain-to-Plasma Ratio C2->C3 C4 Comparative Analysis C3->C4

Caption: General experimental workflow for assessing the in vivo brain penetrance of a compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CP 376395 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of CP 376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling potent, non-radiolabeled research compounds in a laboratory setting. It is imperative to supplement this information with a thorough internal risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds like this compound. The required level of protection depends on the specific laboratory procedure and the physical form of the compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder Form) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front laboratory coat with tight-fitting cuffs.- Double gloving (e.g., two pairs of nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if a full-face respirator is not used).Handling the powdered form of a potent compound poses a significant risk of aerosolization and inhalation.[1][2] Full respiratory protection and multiple layers of protective clothing are essential to prevent exposure.
Solution Preparation - Chemical fume hood or other certified ventilated enclosure.- Laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).The risk of aerosolization is lower when handling solutions, but the potential for splashes and spills remains.[1] Engineering controls like a fume hood are the primary means of protection.
In Vitro / In Vivo Dosing - Laboratory coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound.The focus is on preventing skin and eye contact during experimental procedures. The specific containment needs will depend on the nature of the experiment.
General Laboratory Operations - Laboratory coat.- Safety glasses.- Gloves.Standard laboratory practice to safeguard against incidental contact with the compound or contaminated surfaces.[3]

II. Experimental Protocols: Handling and Disposal

A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory environment.

A. Compound Handling Workflow

A structured workflow minimizes the risk of contamination and exposure. The following diagram outlines the key stages from receiving the compound to its final disposal.

A Receiving and Storage B Risk Assessment A->B Before use C Preparation of Handling Area B->C D Weighing and Solution Preparation C->D E Experimental Use D->E F Decontamination E->F G Waste Disposal F->G

Caption: A logical workflow for the safe handling of potent compounds.

Step-by-Step Handling Procedures:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled as a potent compound.

  • Risk Assessment: Before any handling, perform a thorough risk assessment for the planned experiment. This should consider the quantity of the compound, its physical form, and the potential for exposure.

  • Preparation of Handling Area: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure, especially when working with the powder form.[2] Cover the work surface with absorbent, disposable liners.

  • Weighing and Solution Preparation: Wear the appropriate PPE as detailed in the table above. Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Prepare solutions within a chemical fume hood to minimize inhalation exposure.

  • Experimental Use: Conduct all experimental procedures involving this compound with care to prevent splashes, spills, or aerosol generation.

  • Decontamination: After handling, decontaminate all surfaces and equipment. A suitable cleaning agent should be chosen based on the solvent used. Dispose of all cleaning materials as hazardous waste.

  • Waste Disposal: All materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty containers, should be treated as hazardous waste.

B. Disposal Plan

Proper disposal of potent chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureRationale
Unused Compound - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow all institutional and local regulations for hazardous waste disposal.To prevent the release of a potent compound into the environment.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" and include the name of the compound.[1]To prevent accidental exposure from contaminated sharps and other labware.
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1]To ensure that all potentially contaminated materials are handled and disposed of safely.

III. Signaling Pathway

This compound is a selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. Understanding its mechanism of action is key to its application in research. The CRF1 receptor is a G-protein coupled receptor that, upon binding of its endogenous ligand CRF, primarily activates the adenylyl cyclase signaling pathway.[4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream cellular responses.

cluster_cell Cell Membrane CRF1 CRF1 Receptor G_Protein G-Protein CRF1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CRF CRF (Ligand) CRF->CRF1 Binds and Activates CP376395 This compound (Antagonist) CP376395->CRF1 Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: The CRF1 receptor signaling pathway and the antagonistic action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP 376395 hydrochloride
Reactant of Route 2
Reactant of Route 2
CP 376395 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.